molecular formula C6H11NO2 B554702 Isonipecotic acid CAS No. 498-94-2

Isonipecotic acid

Numéro de catalogue: B554702
Numéro CAS: 498-94-2
Poids moléculaire: 129.16 g/mol
Clé InChI: SRJOCJYGOFTFLH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

piperidine-4-carboxylic acid
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InChI

InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
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InChI Key

SRJOCJYGOFTFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID9060100
Record name 4-Piperidinecarboxylic acid
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Molecular Weight

129.16 g/mol
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CAS No.

498-94-2
Record name 4-Piperidinecarboxylic acid
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Foundational & Exploratory

Isonipecotic Acid: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the basic and pharmacological properties of isonipecotic acid, a pivotal molecule in neuroscience research and a building block for novel therapeutics.

Core Chemical and Physical Properties

This compound, also known as piperidine-4-carboxylic acid, is a saturated heterocyclic compound.[1] Its structure features a piperidine (B6355638) ring with a carboxylic acid substituent at the 4-position, making it a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA).[2] This structural feature is key to its biological activity.

Below is a summary of its fundamental properties:

PropertyValueReferences
Molecular Formula C₆H₁₁NO₂[3][4]
Molecular Weight 129.16 g/mol [3][4]
CAS Number 498-94-2[3]
Appearance White to off-white crystalline powder[1][3]
Melting Point >300 °C[3][4]
Solubility Soluble in water, slightly soluble in methanol, insoluble in ethanol.[5][6]
pKa₁ (Carboxylic Acid) 3.73[1][7]
pKa₂ (Piperidine Nitrogen) 10.72[1][7]
LogP -0.08[1]

Pharmacological Profile: Interaction with the GABAergic System

This compound's primary pharmacological significance lies in its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.

GABAA Receptor Partial Agonism

This compound is a moderately potent partial agonist at GABAA receptors.[2] Its efficacy varies depending on the subunit composition of the receptor complex:

GABAA Receptor SubtypeEfficacy (Emax)Reference
α₁, α₂, α₃, α₅-containing46-57% (Moderate-efficacy partial agonist)[2]
α₄, α₆-containing83-104% (Full or near-full agonist)[2]

This differential activity at various GABAA receptor subtypes makes this compound and its derivatives valuable tools for dissecting the physiological roles of these specific receptor populations.

GABA Transporter Inhibition

While this compound itself is primarily characterized as a GABAA receptor agonist, its isomeric counterpart, nipecotic acid (piperidine-3-carboxylic acid), is a well-known inhibitor of GABA transporters (GATs).[8] This suggests that derivatives of this compound could be designed to target GATs, which are responsible for the reuptake of GABA from the synaptic cleft and are significant targets for antiepileptic drugs.[9]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reduction of isonicotinic acid (pyridine-4-carboxylic acid). A common method involves catalytic hydrogenation.

Protocol: Reduction of Isonicotinic Acid

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve isonicotinic acid in a suitable solvent, such as glacial acetic acid or an aqueous solution of hydrochloric acid.[3]

  • Catalyst: Add a platinum-based catalyst, typically platinum oxide (PtO₂).[3]

  • Hydrogenation: Pressurize the vessel with hydrogen gas and heat the mixture. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the vessel and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Isolation: The product, this compound, can be isolated by evaporation of the solvent. If the reaction is performed in hydrochloric acid, the hydrochloride salt of this compound will be formed.[3]

  • Purification: The crude product can be purified by recrystallization from water or ethanol.[9]

G cluster_synthesis Synthesis Workflow start Isonicotinic Acid reagents + H₂, PtO₂ (Catalytic Hydrogenation) start->reagents product Crude this compound reagents->product purification Recrystallization product->purification final_product Pure this compound purification->final_product

Synthesis and purification workflow for this compound.

Analytical Characterization: HPLC

High-performance liquid chromatography (HPLC) is a standard method to assess the purity of this compound and its derivatives.

Protocol: Reversed-Phase HPLC for this compound Hydrochloride

  • Column: A C18 reversed-phase column (e.g., Newcrom R1) is suitable.

  • Mobile Phase: A simple isocratic mobile phase can be used, consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is appropriate as this compound lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent mixture.

  • Analysis: Inject the sample onto the column and monitor the elution profile. The purity is determined by the relative area of the main peak.

Pharmacological Evaluation: Whole-Cell Patch-Clamp Electrophysiology

To characterize the effects of this compound on GABAA receptors, the whole-cell patch-clamp technique is employed on neurons or cell lines expressing specific GABAA receptor subtypes.

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Prepare primary neuronal cultures or transfected cell lines (e.g., HEK293 cells) expressing the GABAA receptor subtypes of interest.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution containing a chloride salt (e.g., CsCl) to allow for the measurement of chloride currents.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, allowing electrical access to the cell's interior.

  • Drug Application: this compound is applied to the cell at various concentrations using a perfusion system.

  • Data Acquisition: The resulting chloride currents flowing through the GABAA receptors are recorded in voltage-clamp mode. The potency (EC₅₀) and efficacy (Emax) of this compound are determined by constructing a concentration-response curve.[1]

Signaling Pathway Context: The GABAergic Synapse

This compound exerts its effects within the context of the GABAergic synapse. The following diagram illustrates the key components and processes involved.

G cluster_synapse GABAergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Synthesizes Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged into GABA_synapse Vesicle->GABA_synapse Release GAT GABA Transporter (GAT) GABAaR GABAA Receptor Ion_Channel Cl⁻ Channel Opening GABAaR->Ion_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Leads to GABA_synapse->GAT Reuptake GABA_synapse->GABAaR Binds to Isonipecotic_Acid This compound Isonipecotic_Acid->GABAaR Partial Agonist

Simplified diagram of a GABAergic synapse showing the site of action for this compound.

This guide serves as a foundational resource for understanding the core properties and research applications of this compound. Its unique pharmacological profile continues to make it a valuable tool in the ongoing exploration of the GABAergic system and the development of novel therapies for neurological and psychiatric disorders.

References

An In-depth Technical Guide to Isonipecotic Acid (CAS 498-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a cyclic amino acid and a conformationally restricted analogue of γ-aminobutyric acid (GABA).[1] Its rigid structure makes it a valuable tool in neuroscience research and a versatile building block in medicinal chemistry. Primarily recognized as a partial agonist at GABAA receptors, this compound is instrumental in studying GABAergic neurotransmission and serves as a key starting material for the synthesis of a wide range of neuroactive compounds and other pharmaceuticals.[2][3] This guide provides a comprehensive technical overview of its chemical properties, pharmacological actions, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white crystalline powder with a high melting point and good solubility in water.[4][5] Its structure features a piperidine (B6355638) ring with a carboxylic acid functional group at the 4-position, making it a zwitterionic compound at physiological pH.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 498-94-2[6]
Molecular Formula C₆H₁₁NO₂[6]
Molecular Weight 129.16 g/mol [6]
Appearance White to off-white crystalline powder[4]
Melting Point >300 °C[6]
Water Solubility 25 mg/mL (193.56 mM)[2]
pKa₁ (Carboxylic Acid) 3.73[6]
pKa₂ (Piperidine Nitrogen) 10.72[6]
logP -0.08 to -0.26[7]
SMILES C1CNCCC1C(=O)O[8]
InChIKey SRJOCJYGOFTFLH-UHFFFAOYSA-N[8]

Pharmacology and Mechanism of Action

The primary pharmacological target of this compound is the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

GABAA Receptor Partial Agonism

This compound acts as a partial agonist at the GABA binding site on the GABAA receptor.[3] Its efficacy varies depending on the subunit composition of the receptor complex. It displays moderate-efficacy partial agonism at GABAA receptors containing α1, α2, α3, and α5 subunits, but acts as a full or near-full agonist at receptors containing α4 and α6 subunits.[9] This subunit selectivity makes it a useful pharmacological tool for differentiating between GABAA receptor subtypes. However, a significant limitation for its use in CNS research is its inability to cross the blood-brain barrier.[9]

The mechanism involves binding to the receptor, which induces a conformational change that opens the integral chloride ion channel. The resulting influx of Cl⁻ ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle Synaptic Vesicle (containing GABA) GABA GABA GABA_vesicle->GABA Release GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_R GABA-A Receptor GABA->GABA_R Binds Cl_channel Cl- Channel (Open) GABA_R->Cl_channel Activates Cl_in Cl- Cl_channel->Cl_in Influx Hyperpolarization Hyperpolarization (Inhibitory Effect) Isonipecotic_Acid This compound Isonipecotic_Acid->GABA_R Binds (Partial Agonist) Cl_in->Hyperpolarization Leads to Cl_out Cl-

Caption: Mechanism of action of this compound at a GABAergic synapse.

Quantitative Pharmacological Data

The available quantitative data on the interaction of this compound with GABA receptors is summarized below. Data for its effect on GABA transporters (GATs) is sparse and often confounded with its isomer, nipecotic acid, which is a known GAT inhibitor.

Table 2: Pharmacological Activity of this compound

ParameterReceptor/TargetValueReference(s)
IC₅₀ [³H]GABA Binding0.33 µM[10]
Emax α1, α2, α3, α5-containing GABAARs46-57%[9]
Emax α4, α6-containing GABAARs83-104%[9]

Synthesis and Purification

This compound can be synthesized through various routes, often starting from pyridine-based precursors. A common method involves the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid).

Synthesis_Workflow start Start: Isonicotinic Acid hydrogenation Catalytic Hydrogenation (e.g., H₂, Rh/Al₂O₃) start->hydrogenation crude_product Crude this compound hydrogenation->crude_product purification Purification Step crude_product->purification recrystallization Recrystallization (e.g., from H₂O or EtOH) purification->recrystallization filtration Filtration & Drying recrystallization->filtration final_product Pure this compound filtration->final_product

Caption: General workflow for the synthesis and purification of this compound.

Representative Synthesis Protocol: Hydrogenation of Isonicotinic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Isonicotinic acid

  • 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

  • Deionized water

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • A solution of isonicotinic acid in deionized water is placed into a high-pressure reactor vessel.

  • The 5% Rh/Al₂O₃ catalyst is added to the vessel (typically 5-10% by weight relative to the starting material).

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 50-100 psi).

  • The mixture is heated (e.g., to 50-80 °C) and agitated vigorously for several hours (e.g., 12-24 hours) until hydrogen uptake ceases.

  • The reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • The reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with additional water.

  • The combined aqueous filtrates are concentrated under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

Crude this compound can be purified by recrystallization.[4]

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot deionized water or ethanol.

  • If the solution is colored, it may be treated with activated charcoal and hot-filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the resulting white, needle-like crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent (water or ethanol).

  • Dry the purified crystals under vacuum to a constant weight.

Analytical and Experimental Protocols

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

TechniqueData and AssignmentsReference(s)
¹H NMR Spectrum is consistent with the structure.[6][8]
¹³C NMR Spectral data available for derivatives.[11]
FTIR (cm⁻¹) ~3400 (N-H stretch), ~2950 (C-H stretch), ~1630 (C=O stretch, zwitterion), ~1400-1550 (N-H bend, C-H bend)[12][13][14][15]

Note: Detailed peak assignments for the parent compound are not consistently available in the reviewed literature. The FTIR data represents typical absorption ranges for the functional groups present.

Representative Protocol: GABAA Receptor Binding Assay

This protocol is a representative method for assessing the binding affinity of compounds like this compound to the GABAA receptor using a radioligand competition assay.[16]

Binding_Assay_Workflow start Start: Brain Tissue Membrane Preparation homogenize Homogenization & Centrifugation start->homogenize wash Wash Membranes to Remove Endogenous GABA homogenize->wash binding Binding Incubation: - Membranes - [3H]Muscimol (Radioligand) - this compound (Competitor) wash->binding terminate Terminate Reaction (Rapid Filtration) binding->terminate wash_filter Wash Filter to Remove Unbound Radioligand terminate->wash_filter scintillation Scintillation Counting wash_filter->scintillation analysis Data Analysis (IC50 / Ki Determination) scintillation->analysis result Result: Binding Affinity analysis->result

Caption: Experimental workflow for a GABA-A receptor competitive binding assay.

Materials:

  • Rat brain tissue (e.g., cortex or cerebellum)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]Muscimol or [³H]GABA

  • Non-specific binding control: High concentration of unlabeled GABA (e.g., 10 mM)

  • Test compound: this compound at various concentrations

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Perform a series of centrifugation and resuspension steps to isolate synaptic membranes and wash away endogenous GABA.[16]

  • Binding Reaction: In assay tubes, combine the prepared membranes (0.1-0.2 mg protein), a fixed concentration of [³H]Muscimol (e.g., 5 nM), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.

  • Incubation: Incubate the tubes at 4 °C for a defined period (e.g., 45 minutes) to reach equilibrium.[16]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Representative Protocol: HPLC Analysis

This protocol outlines a general approach for the analysis of amino acids like this compound using reversed-phase HPLC, often requiring derivatization for UV or fluorescence detection.[7][10][17][18][19]

Materials:

  • HPLC system with UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH)

  • Derivatizing agent (e.g., o-phthaldialdehyde (OPA) for fluorescence detection if the primary amine is targeted, though this compound is a secondary amine and would require a different agent like FMOC-Cl). This compound itself has a weak UV chromophore.

Procedure:

  • Sample Preparation: Prepare standard solutions of this compound in a suitable solvent (e.g., water/methanol). If derivatization is required, follow a validated protocol (e.g., reacting with FMOC-Cl).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at a low wavelength (e.g., ~200 nm for underivatized) or appropriate excitation/emission wavelengths for a derivatized product.

    • Gradient Elution: Start with a high percentage of aqueous mobile phase (A) and gradually increase the percentage of organic mobile phase (B) to elute the compound. A typical gradient might run from 2% to 50% B over 20-30 minutes.

  • Analysis: Inject standards to create a calibration curve of peak area versus concentration. Inject unknown samples and quantify the amount of this compound by comparing their peak areas to the standard curve.

Representative Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general method to measure the functional effects of this compound on GABAA receptors expressed in a cellular system.[5][20][21]

Materials:

  • Cells expressing GABAA receptors (e.g., cultured neurons or a cell line like HEK293 stably transfected with GABAA receptor subunits).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass pipettes.

  • Extracellular Solution (aCSF): Containing physiological concentrations of ions (e.g., in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose), bubbled with 95% O₂/5% CO₂.

  • Intracellular Solution: Containing a high concentration of Cl⁻ or F⁻ to set the chloride reversal potential (e.g., in mM: 130 KCl, 5 NaCl, 1 MgCl₂, 11 EGTA, 10 HEPES), pH 7.3.

  • GABA and this compound stock solutions.

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with intracellular solution.

  • Cell Patching: Under microscopic guidance, approach a target cell with the micropipette. Apply light positive pressure. Upon touching the cell, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recording: Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

  • Drug Application: Apply GABA at various concentrations via a perfusion system to establish a baseline dose-response curve. Then, apply this compound alone or in combination with GABA to characterize its effects (e.g., direct activation, potentiation, or inhibition of GABA-evoked currents).

  • Data Acquisition and Analysis: Record the transmembrane currents evoked by the agonist applications. Analyze the peak current amplitude to construct dose-response curves and determine parameters like EC₅₀ and Emax.

Applications in Research and Development

This compound's primary value lies in its role as a structural scaffold and pharmacological probe.

  • Pharmaceutical Intermediate: It is a crucial starting material for the synthesis of more complex molecules targeting the CNS. Derivatives have been explored as anticonvulsants, analgesics, and antitussives.[22]

  • Neuroscience Research: As a GABAA receptor partial agonist, it helps in the characterization of different receptor subtypes and the study of inhibitory neurotransmission.[23]

  • Building Block: Its rigid piperidine ring is a desirable feature in drug design for constraining molecular conformation, which can lead to improved selectivity and potency for a given biological target.

Conclusion

This compound (CAS 498-94-2) is a foundational molecule in the study of GABAergic systems and in the synthesis of neuropharmacological agents. Its well-defined structure and activity as a GABAA receptor partial agonist provide a solid platform for further investigation and drug discovery efforts. This guide has summarized its key properties and provided a framework of experimental protocols to facilitate its use in research and development settings.

References

Isonipecotic Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Its primary mechanism of action is through direct interaction with the GABA type A (GABA-A) receptor, where it functions as a partial agonist.[2][3][4] This technical guide provides an in-depth analysis of the molecular mechanism of this compound, presenting quantitative pharmacological data, detailed experimental protocols for its characterization, and a comparative analysis with its structural isomer, nipecotic acid. A key pharmacological limitation of this compound is its inability to cross the blood-brain barrier, which restricts its therapeutic application for central nervous system disorders but makes it a valuable tool for peripheral GABA receptor research.[1]

Core Mechanism of Action: GABA-A Receptor Partial Agonism

The principal molecular target of this compound is the GABA-A receptor, a pentameric ligand-gated ion channel responsible for mediating fast synaptic inhibition in the central nervous system.[5] Upon binding, this compound induces a conformational change in the receptor, leading to the opening of its integral chloride (Cl⁻) channel. The subsequent influx of chloride ions hyperpolarizes the neuron, reducing its excitability and diminishing the likelihood of action potential firing.[5]

Unlike the endogenous full agonist GABA, this compound is classified as a partial agonist. This means it binds to the receptor and elicits a response that is lower in maximal effect (efficacy) than that of a full agonist.[6] This partial agonism is subtype-dependent, exhibiting higher efficacy at GABA-A receptors containing α4 or α6 subunits compared to those containing α1, α2, α3, or α5 subunits.[1][7]

Signaling Pathway

The binding of this compound to the orthosteric site on the GABA-A receptor initiates a cascade of events culminating in neuronal inhibition. This process is depicted in the signaling pathway diagram below.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isonipecotic_Acid This compound GABAA_R GABA-A Receptor (β/α interface) Isonipecotic_Acid->GABAA_R Binds Cl_ion Cl⁻ GABAA_R->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx

Caption: GABA-A Receptor Signaling Pathway for this compound.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized primarily through electrophysiological studies on recombinant human GABA-A receptors expressed in HEK cells. The following tables summarize the key quantitative data regarding its potency (EC₅₀) and efficacy (Iₘₐₓ) relative to GABA.

Table 1: Potency (EC₅₀) of this compound at Various GABA-A Receptor Subtypes

Receptor Subtype This compound EC₅₀ (µM) GABA EC₅₀ (µM) Reference
α1β2γ2S 7.9 1.1 [6]
α2β2γ2S 22 2.0 [6]
α3β2γ2S 55 11 [6]
α4β2γ2S 1.0 0.2 [6]
α5β2γ2S 22 5.0 [6]

| α6β2γ2S | 0.8 | 0.2 |[6] |

Table 2: Efficacy (Iₘₐₓ) of this compound Relative to GABA at Various GABA-A Receptor Subtypes

Receptor Subtype This compound Iₘₐₓ (% of GABA) Reference
α1β2γ2S 57% [6]
α2β2γ2S 55% [6]
α3β2γ2S 46% [6]
α4β2γ2S 83% [6]
α5β2γ2S 55% [6]

| α6β2γ2S | 104% |[6] |

Data derived from whole-cell patch-clamp recordings.[6]

Activity at GABA Transporters (GATs)

A crucial distinction in the pharmacology of piperidine (B6355638) carboxylic acids is the differential activity of its isomers. While this compound (piperidine-4-carboxylic acid) acts as a GABA-A partial agonist, its structural isomer, nipecotic acid (piperidine-3-carboxylic acid), is a well-characterized competitive inhibitor of GABA transporters (GATs), particularly GAT-1.[8] Nipecotic acid also exhibits weak direct agonist activity at GABA-A receptors, but at much higher concentrations than those required for GAT inhibition.[8]

Currently, there is a lack of published data demonstrating significant inhibitory activity of this compound at any of the four GABA transporter subtypes (GAT-1, GAT-2, GAT-3, BGT-1). Therefore, the primary mechanism of action of this compound is considered to be direct receptor agonism, not modulation of synaptic GABA levels via reuptake inhibition.

Logical_Comparison Isonipecotic This compound (Piperidine-4-carboxylic acid) GABA_A_Agonist GABA-A Receptor Partial Agonist (Potent) Isonipecotic->GABA_A_Agonist Primary Action No_GAT_Activity No Significant GAT Inhibition Isonipecotic->No_GAT_Activity Observed Effect Nipecotic Nipecotic Acid (Piperidine-3-carboxylic acid) GAT_Inhibitor GABA Transporter (GAT) Inhibitor (Potent) Nipecotic->GAT_Inhibitor Primary Action Weak_GABA_A_Agonist GABA-A Receptor Agonist (Weak) Nipecotic->Weak_GABA_A_Agonist Secondary Action

Caption: Comparison of the primary mechanisms of Isonipecotic and Nipecotic Acid.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional properties (potency and efficacy) of this compound on GABA-A receptors.

  • Objective: To determine the EC₅₀ and relative Iₘₐₓ of this compound at specific recombinant GABA-A receptor subtypes.

  • Methodology:

    • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.

    • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection. Cells are clamped at a holding potential of -60 mV.

    • Compound Application: this compound is applied at increasing concentrations to the cell using a rapid solution exchange system to generate a concentration-response curve.

    • Data Analysis: The peak current response at each concentration is measured and normalized to the maximal response elicited by a saturating concentration of GABA. The data are fitted to a sigmoidal dose-response equation to calculate the EC₅₀ (concentration producing 50% of the maximal response) and the Iₘₐₓ (maximal current relative to GABA).[6]

Patch_Clamp_Workflow A HEK293 Cell Culture B Transfection with GABA-A Receptor Subunit cDNAs (e.g., α1, β2, γ2S) A->B C Whole-Cell Patch-Clamp Recording (V_hold = -60 mV) B->C D Rapid Application of This compound (Concentration Gradient) C->D E Measure Peak Chloride Current (I_Cl) D->E F Data Analysis: Normalize to Max GABA Response, Fit Dose-Response Curve E->F G Determine EC₅₀ and Iₘₐₓ F->G

Caption: Experimental workflow for whole-cell patch-clamp analysis.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a receptor.

  • Objective: To determine the inhibitory constant (Kᵢ) of this compound at the GABA binding site.

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized and centrifuged to prepare a crude membrane fraction rich in GABA-A receptors.

    • Assay Incubation: Membranes are incubated in a buffer solution containing:

      • A radiolabeled ligand that binds to the GABA site (e.g., [³H]muscimol).

      • Varying concentrations of unlabeled this compound (the competitor).

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound radioligand.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

GABA Uptake Assay

This assay is used to assess the potential inhibitory effect of this compound on GABA transporters.

  • Objective: To determine the IC₅₀ of this compound for inhibition of GABA uptake by GAT subtypes.

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing a specific GAT subtype (e.g., hGAT-1) are cultured in 96-well plates.

    • Incubation: Cells are incubated with a buffer containing [³H]GABA and varying concentrations of the test compound (this compound).

    • Termination: Uptake is stopped by rapidly washing the cells with ice-cold buffer.

    • Quantification: The cells are lysed, and the amount of intracellular [³H]GABA is quantified by scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of GABA uptake (IC₅₀) is calculated.

Conclusion and Future Directions

This compound is a well-defined GABA-A receptor partial agonist with demonstrable subtype selectivity, favoring α4 and α6-containing receptors with higher efficacy. Its mechanism is distinct from its isomer, nipecotic acid, which is a potent GAT inhibitor. The inability of this compound to cross the blood-brain barrier is a significant hurdle for its development as a CNS therapeutic, but its defined pharmacology makes it a useful reference compound for in vitro studies of GABA-A receptor function. Future research could focus on the development of brain-penetrant prodrugs or derivatives of this compound to explore the therapeutic potential of its unique subtype-selective partial agonist profile for conditions where nuanced modulation of the GABAergic system is desired.

References

An In-Depth Technical Guide to the Applications of Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained analog of the principal inhibitory neurotransmitter in the central nervous system (CNS), gamma-aminobutyric acid (GABA).[1] Its rigid piperidine (B6355638) core makes it a valuable scaffold in medicinal chemistry and a crucial tool in neuroscience research for probing the structure and function of GABA receptors. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role as a GABAA receptor partial agonist and as a foundational structure in the development of novel therapeutics for neurological disorders. While direct experimental data for some specific parameters of this compound are not extensively available in public literature, this guide synthesizes the current knowledge and provides a framework for its investigation.

Core Applications of this compound

This compound's utility in research and drug development stems from two primary characteristics: its intrinsic activity at GABAA receptors and its function as a versatile chemical intermediate.

  • Neuroscience Research: As a GABAA receptor partial agonist, this compound is employed to study the mechanisms of inhibitory neurotransmission.[2] Its ability to elicit a submaximal response compared to the full agonist GABA allows for the nuanced investigation of receptor function and downstream signaling cascades.

  • Pharmaceutical Development: this compound serves as a key building block in the synthesis of a wide array of pharmaceutical agents.[2][3] Its piperidine structure is a common motif in CNS-targeting drugs. Derivatives of this compound have been explored for their potential as anticonvulsants, anxiolytics, and other modulators of neuronal excitability.[3]

Quantitative Pharmacological Data

The interaction of this compound with the GABAA receptor has been characterized to a certain extent, primarily focusing on its efficacy at different receptor subunit combinations. The following table summarizes the available quantitative data.

ParameterValueReceptor Subtype(s)Reference
Emax (Efficacy) 46–57%α1, α2, α3, and α5 subunit-containing GABAA receptors[1]
83–104%α4 and α6 subunit-containing GABAA receptors[1]

Note: Emax represents the maximal effect of the drug as a percentage of the maximal effect of the endogenous ligand, GABA.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound and its derivatives. Below are protocols for key experiments.

GABAA Receptor Binding Assay

This assay is used to determine the affinity of a compound for the GABAA receptor.

Workflow for GABAA Receptor Binding Assay

GABAA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay p1 Homogenize Tissue p2 Centrifuge (Low Speed) p1->p2 p3 Centrifuge Supernatant (High Speed) p2->p3 p4 Wash & Resuspend Pellet p3->p4 a1 Incubate Membrane with Radioligand & Test Compound p4->a1 Prepared Membranes a2 Separate Bound & Free Ligand a1->a2 a3 Quantify Radioactivity a2->a3

Workflow for a typical GABAA receptor binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the prepared membranes, a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]gabazine), and varying concentrations of the test compound (this compound or its derivatives).

    • To determine non-specific binding, include a set of wells with a high concentration of a known GABAA receptor ligand (e.g., unlabeled GABA).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model (e.g., the one-site competition model) to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

GABA Uptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of GABA into neurons and glial cells.

Workflow for GABA Uptake Inhibition Assay

GABA_Uptake_Assay cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay c1 Culture Neuronal or Glial Cells c2 Plate Cells in Multi-well Plates c1->c2 u1 Pre-incubate Cells with Test Compound c2->u1 Prepared Cells u2 Add Radiolabeled GABA u1->u2 u3 Incubate to Allow Uptake u2->u3 u4 Wash to Remove Extracellular GABA u3->u4 u5 Lyse Cells & Quantify Intracellular Radioactivity u4->u5 GABAA_Signaling cluster_receptor GABAA Receptor cluster_membrane Cell Membrane cluster_cellular_response Cellular Response GABAAR GABAA Receptor (Pentameric) Cl_in Cl- (intracellular) GABAAR->Cl_in Opens Cl- Channel Cl_out Cl- (extracellular) Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Influx of Cl- Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Downstream Modulation of Downstream Signaling (e.g., Ca2+ influx, PI3K/Akt) Inhibition->Downstream Isonipecotic_Acid This compound (Partial Agonist) Isonipecotic_Acid->GABAAR Binds to GABA site

References

Isonipecotic Acid as a GABA Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, systematically known as piperidine-4-carboxylic acid, is a conformationally constrained analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] As a heterocyclic compound, it features a piperidine (B6355638) ring with a carboxylic acid moiety at the 4-position.[2][3] This structure distinguishes it from its isomer, nipecotic acid (piperidine-3-carboxylic acid). First described in the scientific literature in 1944, its activity as a GABA-A receptor agonist was identified by 1978.[1]

Due to its structural relationship to GABA, this compound serves as a valuable tool in neuroscience research for probing the structure and function of GABA receptors.[2] It primarily functions as a partial agonist at GABA-A receptors.[1][4][5] However, a key pharmacological limitation is its inability to cross the blood-brain barrier, restricting its systemic therapeutic application but making it a useful compound for in vitro and peripheral system studies.[1] This guide provides an in-depth overview of the mechanism of action, pharmacological properties, experimental protocols, and synthesis of this compound.

Mechanism of Action

This compound exerts its effects by directly binding to and activating GABA-A receptors, which are ligand-gated ion channels.[1] The GABA-A receptor is a pentameric protein complex that forms a central pore permeable to chloride ions (Cl⁻).[6]

Upon binding, this compound induces a conformational change in the receptor, opening the ion channel. This allows for the influx of Cl⁻ ions into the neuron, following their electrochemical gradient. The increase in intracellular negative charge leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This inhibitory effect is the hallmark of GABAergic neurotransmission.[6]

This compound is classified as a partial agonist, meaning it binds to the receptor but elicits a submaximal response compared to the endogenous full agonist, GABA.[1] Its efficacy is notably dependent on the subunit composition of the GABA-A receptor.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Binds to Orthosteric Site Cl- Cl- GABA-A Receptor->Cl- Opens Channel Hyperpolarization Membrane Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Cl-->Hyperpolarization Influx

Diagram 1. Signaling pathway of this compound at the GABA-A Receptor.

Pharmacological Properties

The interaction of this compound with GABA-A receptors has been quantified through various in vitro electrophysiological and binding studies. Its potency and efficacy are highly dependent on the specific subunits composing the receptor pentamer.

Quantitative Data

The following tables summarize the key quantitative pharmacological data for this compound. Table 1 details its activity at the most common synaptic GABA-A receptor subtype, α1β2γ2S. Table 2 provides a broader view of its efficacy across a range of receptor subtypes, highlighting its differential activity.

Table 1: Pharmacological Profile of this compound at α1β2γ2S GABA-A Receptors

Parameter Value Reference
EC₅₀ 13 µM [7]
Relative Iₘₐₓ (vs GABA) 74% [7]

| Channel Pₒ (at ECₘₐₓ) | 0.16 |[7] |

EC₅₀: Half-maximal effective concentration. Relative Iₘₐₓ: Maximal current response relative to GABA. Channel Pₒ: Channel open probability.

Table 2: Efficacy of this compound at Different GABA-A Receptor Subtype Compositions

Receptor Subunit Composition Efficacy (Eₘₐₓ relative to GABA) Agonist Type Reference
α₁β₂γ₂S, α₂β₂γ₂S, α₃β₂γ₂S, α₅β₂γ₂S 46–57% Partial Agonist [1]

| α₄β₂γ₂S, α₆β₂γ₂S | 83–104% | Full/Near-Full Agonist |[1] |

Comparative Pharmacology

This compound is often studied alongside its structural isomers and analogs. Table 3 provides a comparison with GABA, its unsaturated analog isoguvacine, and its positional isomer nipecotic acid.

Table 3: Comparison of this compound with Related GABA Analogs

Compound Primary Mechanism of Action Potency/Activity Note Reference
GABA Endogenous full agonist at GABA-A receptors The primary inhibitory neurotransmitter [6]
This compound Partial agonist at most GABA-A receptor subtypes Less potent than isoguvacine [1][8]
Isoguvacine Potent partial agonist at GABA-A receptors More potent than this compound [8]

| Nipecotic Acid | Primarily a GABA uptake inhibitor (GAT-1) | Also a weak direct GABA-A receptor agonist |[9] |

Experimental Protocols

Characterizing the interaction of compounds like this compound with GABA-A receptors is fundamental. A radioligand binding assay is a standard in vitro technique used to determine the affinity of a compound for a receptor.

GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the GABA-A receptor using a radiolabeled ligand, such as [³H]muscimol.

Methodology

  • Membrane Preparation:

    • Homogenize rat brains (or tissue expressing specific recombinant receptor subtypes) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[1]

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.[1]

    • Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g for 30 min at 4°C) to pellet the membranes.[1]

    • Wash the pellet multiple times by resuspension in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation to remove endogenous GABA.[1]

    • Resuspend the final pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In assay tubes, combine the prepared membranes (0.1-0.2 mg protein), a fixed concentration of radioligand (e.g., 5 nM [³H]muscimol), and varying concentrations of the unlabeled test compound (this compound).[1]

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add a high concentration of a known GABA-A agonist (e.g., 10 mM GABA).[1]

    • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).[1]

  • Termination and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[1]

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Termination & Quantification cluster_analysis Data Analysis p1 Homogenize Tissue in Buffer p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Wash Pellet (Repeat) p3->p4 p5 Resuspend & Determine Protein Concentration p4->p5 a1 Combine Membranes, [3H]Muscimol, and Test Compound p5->a1 a2 Incubate at 4°C to Equilibrium a1->a2 q1 Rapid Vacuum Filtration a2->q1 q2 Wash Filters q1->q2 q3 Scintillation Counting q2->q3 d1 Calculate Specific Binding q3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 & Ki d2->d3

Diagram 2. Experimental workflow for a GABA-A receptor radioligand binding assay.

Chemical Synthesis

This compound can be prepared through several synthetic routes. A common and well-established method is the catalytic hydrogenation of its aromatic precursor, isonicotinic acid (pyridine-4-carboxylic acid).

Methodology: Reduction of Isonicotinic Acid

This protocol is based on established methods for the reduction of pyridine (B92270) rings.[7]

  • Reaction Setup:

    • In a high-pressure hydrogenation vessel, dissolve isonicotinic acid in a suitable solvent, such as water, concentrated HCl, or glacial acetic acid.[7]

    • Add a catalytic amount of a noble metal catalyst, most commonly platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃).

  • Hydrogenation:

    • Seal the vessel and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure.

    • Heat the reaction mixture to the appropriate temperature and agitate (stir or shake) to ensure efficient mixing of the reactants and catalyst.

    • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

  • Work-up and Isolation:

    • Cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

    • Remove the catalyst from the reaction mixture by filtration (e.g., through a pad of Celite).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water or ethanol, to yield pure this compound.

Synthesis_Workflow start Start reactants Dissolve Isonicotinic Acid and Catalyst (e.g., PtO2) in Solvent start->reactants hydrogenation Pressurize with H2 Heat and Agitate reactants->hydrogenation filtration Cool and Vent Filter to Remove Catalyst hydrogenation->filtration concentration Concentrate Filtrate (Rotary Evaporation) filtration->concentration purification Recrystallize Crude Product from Water/Ethanol concentration->purification end This compound (Final Product) purification->end

Diagram 3. A representative chemical synthesis workflow for this compound.

Summary and Conclusion

This compound is a structurally important GABA analog that serves as a moderately potent partial agonist at GABA-A receptors. Its key characteristics include a conformationally restricted piperidine ring, differential efficacy at various GABA-A receptor subunit compositions, and an inability to penetrate the blood-brain barrier. These properties make it an invaluable pharmacological tool for the in vitro study of GABAergic systems and the characterization of GABA-A receptor subtypes. The standardized protocols for its synthesis and for its characterization in binding assays, as detailed in this guide, provide a robust framework for its application in neuroscience and drug development research.

References

Isonipecotic Acid: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of isonipecotic acid (piperidine-4-carboxylic acid). Primarily aimed at researchers, scientists, and professionals in drug development, this document details the seminal moments in the history of this compound, from its first description in 1944 to its later identification as a GABAergic compound. This guide presents a compilation of its physicochemical properties in a structured format, alongside detailed historical experimental protocols for its synthesis. Furthermore, logical workflows of these synthetic routes are visualized to facilitate a deeper understanding of the chemical history of this significant molecule.

Introduction

This compound, a saturated heterocyclic compound, has a rich history intertwined with the development of medicinal chemistry and neuroscience. Structurally, it is a derivative of piperidine (B6355638) with a carboxylic acid group at the 4-position.[1] While it is now widely recognized for its role as a partial agonist at GABAA receptors, its initial discovery and synthesis predate this understanding by several decades.[2] This guide aims to provide a detailed historical and technical account of this compound, focusing on its discovery and the evolution of its synthetic preparation.

Discovery and Historical Context

The first documented mention of this compound in scientific literature appeared in 1944 in a publication by J.P. Wibaut in the Recueil des Travaux Chimiques des Pays-Bas.[3] Wibaut's work focused on the preparation of pyridine-4-carboxylic acid and its subsequent reduction to piperidine-4-carboxylic acid. This initial synthesis marked the formal discovery of the compound. For over three decades, the pharmacological properties of this compound remained largely unexplored. It wasn't until 1978 that its activity as a GABAA receptor agonist was identified, a discovery that opened new avenues for its investigation in neuroscience.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂[4]
Molecular Weight129.16 g/mol [4]
Melting Point>300 °C[4][5]
pKₐ₁ (Carboxylic Acid)3.73[6][7]
pKₐ₂ (Piperidine Nitrogen)10.72[6][7]
Water SolubilitySoluble[7][8]
Ethanol (B145695) SolubilityModerately Soluble[8]
Methanol SolubilitySlightly Soluble[7]
Density (estimate)1.1426 g/cm³[6]
AppearanceWhite to off-white crystalline powder[4]

Historical Synthetic Protocols

The synthesis of this compound has been approached through several methods since its discovery. The primary route has consistently been the reduction of isonicotinic acid. Below are the detailed experimental protocols from key historical publications.

Wibaut's Method (1944)

The seminal work by J.P. Wibaut described the preparation of this compound through the catalytic reduction of isonicotinic acid.

  • Experimental Protocol:

    • Reactants: Isonicotinic acid, glacial acetic acid, platinum oxide catalyst.

    • Procedure: Isonicotinic acid is dissolved in glacial acetic acid. The reduction is carried out in the presence of a platinum oxide catalyst.

    • Purification: The resulting this compound crystallizes from water or ethanol as needles. The hydrochloride salt can be recrystallized from water or aqueous HCl.[4]

Sperber et al. Method (1956)

A subsequent method was detailed in a U.S. Patent by Sperber and colleagues, which also utilized the reduction of isonicotinic acid but with different reaction conditions.

  • Experimental Protocol:

    • Reactants: 24.6 g of isonicotinic acid, 100 cc of water, 3-5 cc of concentrated hydrochloric acid, 1 g of platinum oxide catalyst.

    • Apparatus: Parr shaker.

    • Procedure: A mixture of the reactants is shaken in a Parr apparatus at an initial pressure of approximately 60 lbs. The reaction proceeds for several hours until the theoretical amount of hydrogen is absorbed. The catalyst is then removed by filtration, and the filtrate is concentrated to dryness in vacuo.

    • Purification: The crude product, this compound hydrochloride, can be purified by washing with cold, absolute ethanol. The solid residue melts at 293 °C with decomposition.[9]

Freifelder's Method (1964)

Further refinement of the synthesis was described in a U.S. Patent by Freifelder, focusing on the reduction of isonicotinic acid.

  • Experimental Protocol:

    • Reactants: Isonicotinic acid, water, concentrated HCl, platinum oxide (PtO₂).

    • Procedure: The reduction of isonicotinic acid is performed in a solution of water and concentrated hydrochloric acid using platinum oxide as the catalyst.[3]

Synthesis Workflow Diagrams

To visually represent the historical evolution of this compound synthesis, the following diagrams, generated using the DOT language, illustrate the workflows of the key methods described.

Wibaut_Method_1944 cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Isonicotinic_Acid Isonicotinic Acid Reduction Catalytic Reduction Isonicotinic_Acid->Reduction Glacial_Acetic_Acid Glacial Acetic Acid Glacial_Acetic_Acid->Reduction Platinum_Oxide Platinum Oxide Platinum_Oxide->Reduction Crystallization Crystallization (Water/Ethanol) Reduction->Crystallization Isonipecotic_Acid This compound Crystallization->Isonipecotic_Acid

Caption: Wibaut's (1944) synthesis workflow for this compound.

Sperber_Method_1956 cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Isonicotinic_Acid Isonicotinic Acid Hydrogenation Parr Hydrogenation (~60 lbs H₂) Isonicotinic_Acid->Hydrogenation Water Water Water->Hydrogenation HCl Conc. HCl HCl->Hydrogenation Platinum_Oxide Platinum Oxide Platinum_Oxide->Hydrogenation Filtration Filtration Hydrogenation->Filtration Concentration Concentration (in vacuo) Filtration->Concentration Washing Washing (Cold Ethanol) Concentration->Washing Isonipecotic_Acid_HCl This compound HCl Washing->Isonipecotic_Acid_HCl

Caption: Sperber et al.'s (1956) synthesis workflow for this compound hydrochloride.

Early Pharmacological Considerations

Prior to its characterization as a GABAA receptor agonist in 1978, there is limited specific public information available regarding extensive pharmacological studies on this compound itself. Its derivatives, however, were being investigated for various properties. For instance, research was conducted on substituted piperidines for their potential antihistaminic, antispasmodic, and analgesic activities. This broader exploration of piperidine-containing compounds likely paved the way for the later, more specific investigation into the neuroactivity of this compound.

Conclusion

This compound holds a significant place in the history of organic and medicinal chemistry. From its initial synthesis by Wibaut in 1944, through the refinement of its preparation in the mid-20th century, to its eventual identification as a key modulator of the GABAergic system, its journey reflects the broader evolution of drug discovery. The foundational synthetic work detailed in this guide provided the essential chemical matter for subsequent pharmacological investigation, underscoring the critical link between chemical synthesis and biological discovery. This document serves as a technical resource for researchers, providing both the historical context and the practical chemical knowledge necessary for the continued study and application of this important molecule.

References

An In-Depth Technical Guide to Isonipecotic Acid: Chemical Structure and Functional Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isonipecotic acid, a conformationally constrained analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This document delves into its chemical architecture, biological function with a focus on the GABAergic system, and its applications in neuroscience research and as a scaffold in drug discovery. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate practical application and further investigation.

Chemical Structure and Properties

This compound, systematically named piperidine-4-carboxylic acid, is a heterocyclic compound featuring a piperidine (B6355638) ring substituted with a carboxylic acid group at the 4-position.[1][2][3] This structure imparts a rigid conformation, making it a valuable tool for probing the specific conformational requirements of GABA receptors.

Chemical Identifiers and Properties:

PropertyValueReference(s)
IUPAC Name piperidine-4-carboxylic acid[1]
Synonyms 4-Piperidinecarboxylic acid, Hexahydroisonicotinic acid[3]
CAS Number 498-94-2[1]
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
SMILES C1CNCCC1C(=O)O[1]
Appearance White to off-white crystalline powder[2]
Melting Point >300 °C[2]
Solubility Soluble in water[3]

Biological Function: A GABA Receptor Partial Agonist

This compound is primarily characterized as a partial agonist of GABAᴀ receptors, the main ligand-gated ion channels responsible for fast inhibitory neurotransmission in the central nervous system.[3] As a conformationally restricted analog of GABA, its structure allows it to bind to the GABA binding site on the receptor, but its efficacy in activating the channel is lower than that of the endogenous agonist, GABA.

The GABAᴀ receptor is a pentameric protein complex that forms a chloride-selective ion channel.[4] The receptor is composed of a variety of subunits (e.g., α, β, γ, δ), and the specific subunit composition determines the pharmacological and physiological properties of the receptor subtype.[3][4]

Quantitative Data on GABAᴀ Receptor Interaction
AssayValueReceptor/SystemReference(s)
IC₅₀ 0.33 µMInhibition of [³H]GABA binding (at 2°C)[1]

This IC₅₀ value indicates a significant affinity of this compound for the GABA binding site. Further research is required to fully characterize its subtype selectivity and efficacy profile.

Signaling Pathway

As a partial agonist at GABAᴀ receptors, this compound modulates the flow of chloride ions into the neuron. The binding of this compound to the GABAᴀ receptor induces a conformational change that opens the chloride channel, albeit to a lesser extent than a full agonist like GABA. This influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus contributing to neuronal inhibition.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isonipecotic_Acid This compound (Partial Agonist) GABAA_Receptor GABAᴀ Receptor Isonipecotic_Acid->GABAA_Receptor Binds to Chloride_Ion Cl⁻ GABAA_Receptor->Chloride_Ion Partial Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Ion->Hyperpolarization Influx Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Leads to

Caption: Signaling pathway of this compound at the GABAᴀ receptor.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Isonicotinic Acid

This protocol is adapted from a patented method for the synthesis of piperidine carboxylic acids.[1][5]

Materials:

  • Isonicotinic acid

  • Water

  • 5% Rhodium on Alumina (B75360) (Rh/Al₂O₃) catalyst

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Anhydrous benzene (B151609) (for azeotropic removal of water)

Procedure:

  • Prepare a suspension of isonicotinic acid in water in a hydrogenation vessel. For example, use 6.15 grams of isonicotinic acid in 50 cc of water.[1]

  • Add the 5% rhodium on alumina catalyst to the suspension. For the example above, 2.4 grams of catalyst can be used.[1]

  • Place the vessel in a Parr shaker and purge the system with hydrogen gas.

  • Hydrogenate the mixture at room temperature under a hydrogen pressure of 2 atmospheres.[1]

  • Monitor the hydrogen uptake. The reaction is typically complete in under 4 hours.[1]

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

  • To ensure complete removal of water, add anhydrous benzene to the residue and reconcentrate to dryness. This step should be performed in a well-ventilated fume hood.

  • The resulting solid is this compound. The reported melting point is 336 °C.[1]

Radioligand Binding Assay for GABAᴀ Receptors

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the GABA binding site on GABAᴀ receptors.

Materials:

  • Synaptic membrane preparation from a suitable brain region (e.g., rat cortex)

  • [³H]-GABA or other suitable radioligand for the GABA binding site

  • This compound (unlabeled)

  • GABA (unlabeled, for determination of non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates with GF/B or GF/C filters

  • Vacuum filtration manifold

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare synaptic membranes from the desired brain tissue according to standard protocols. The final membrane pellet should be resuspended in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation + [³H]-GABA + assay buffer.

    • Non-specific Binding: Membrane preparation + [³H]-GABA + a high concentration of unlabeled GABA (e.g., 1 mM).

    • Competition: Membrane preparation + [³H]-GABA + increasing concentrations of this compound.

  • Incubation: Incubate the plates at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the assay by rapid vacuum filtration through the filter plates. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound to generate a competition curve. The IC₅₀ value can be determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of GABAᴀ receptor currents in response to this compound application in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific GABAᴀ receptor subtypes).

Materials:

  • Cultured neurons or transfected HEK293 cells

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)

  • This compound stock solution

  • GABA stock solution (for comparison)

  • Drug application system (e.g., gravity-fed or perfusion system)

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a gigaohm seal on a selected cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Apply the external solution containing a known concentration of this compound to the cell using the application system.

    • Record the resulting inward current (due to Cl⁻ influx).

    • Wash the cell with the external solution to allow the current to return to baseline.

    • Repeat with different concentrations of this compound to generate a dose-response curve.

    • For comparison, apply a saturating concentration of GABA to determine the maximal current response.

  • Data Analysis:

    • Measure the peak amplitude of the current at each concentration of this compound.

    • Normalize the responses to the maximal GABA response to determine the relative efficacy (Emax) of isonipec-otic acid.

    • Plot the normalized current as a function of the log concentration of this compound to determine the EC₅₀.

Experimental Workflow for Screening GABAᴀ Receptor Modulators

The following diagram illustrates a typical workflow for identifying and characterizing novel GABAᴀ receptor modulators, a process where this compound could serve as a reference compound.

Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS Compound Library Screening (e.g., FLIPR, FRET) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Electrophysiology (Patch-Clamp) Hit_Identification->Dose_Response Binding_Assay Receptor Binding Assay (Ki) Hit_Identification->Binding_Assay SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Binding_Assay->SAR ADMET ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy and Safety Studies ADMET->In_Vivo

References

Isonipecotic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Isonipecotic Acid

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, synthesis, and its role in neuroscience, particularly as a ligand for GABA receptors.

Core Molecular Information

This compound, also known as piperidine-4-carboxylic acid, is a conformationally constrained derivative of γ-aminobutyric acid (GABA).[1] Its chemical structure consists of a piperidine (B6355638) ring with a carboxylic acid group at the 4-position.[2]

  • Molecular Formula: C₆H₁₁NO₂[3][4][5][6]

  • Molecular Weight: 129.16 g/mol [3][4][5][6][7][8]

Physicochemical and Pharmacological Properties

The quantitative data for this compound and its hydrochloride salt are summarized below, providing a clear reference for its chemical and physical characteristics.

PropertyThis compoundThis compound Hydrochloride
Synonyms Piperidine-4-carboxylic acid, 4-Carboxypiperidine, Hexahydroisonicotinic acid[3][4][5][6][7][8]4-Piperidinecarboxylic acid hydrochloride[9][10]
CAS Number 498-94-2[3][4][5]5984-56-5[9][10]
Molecular Formula C₆H₁₁NO₂[3][4][5][6]C₆H₁₂ClNO₂[9][10]
Molecular Weight 129.16 g/mol [3][4][5][6][7][8]165.62 g/mol [3][10]
Appearance White to off-white crystalline powder[2][5][11]Not specified
Melting Point >300 °C; darkens at ~300 °C, melts at 336 °C[3][5][11][12]~293-300 °C with decomposition[3]
pKa 3.73 (carboxylic acid), 10.72 (piperidine nitrogen)[2]Not specified
LogP -0.08[2]-1.29[9]
Solubility Soluble in water[8]Freely soluble in water; soluble in ethanol (B145695) and methanol[3]
Purity ≥99% (Titration)[5]Not specified

Experimental Protocols

Synthesis of this compound

This compound is typically prepared through the catalytic reduction of isonicotinic acid. Below are established methodologies.

Method 1: Reduction in Glacial Acetic Acid

  • Reactants: Isonicotinic acid, glacial acetic acid, platinum oxide (catalyst).[3]

  • Procedure: Isonicotinic acid is dissolved in glacial acetic acid. The reduction is carried out in the presence of a platinum oxide catalyst.

  • Reference: Wibaut, Rec. Trav. Chim. 63, 141 (1944).[3]

Method 2: Reduction in Aqueous HCl

  • Reactants: Isonicotinic acid, water, concentrated hydrochloric acid, platinum oxide (catalyst).[3]

  • Procedure: The reduction of isonicotinic acid is performed in an aqueous solution containing concentrated HCl with platinum oxide as the catalyst.

  • Reference: Sperber et al., US 2739968 (1956 to Schering).[3]

G Synthesis of this compound Isonicotinic_Acid Isonicotinic Acid Reduction Catalytic Reduction (Hydrogenation) Isonicotinic_Acid->Reduction Catalyst Platinum Oxide (PtO₂) Catalyst Catalyst->Reduction Solvent Solvent (Glacial Acetic Acid or aq. HCl) Solvent->Reduction Isonipecotic_Acid This compound Reduction->Isonipecotic_Acid

Caption: Catalytic reduction of isonicotinic acid.

Purification Protocol
  • Method: this compound can be purified by crystallization from water or ethanol, where it forms needles.[12] The hydrochloride salt is purified by recrystallization from water or aqueous HCl.[12]

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Application: this compound hydrochloride can be analyzed by reverse-phase (RP) HPLC.[9]

  • Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[9] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[9]

  • Scalability: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.[9] It is also suitable for pharmacokinetic studies.[9]

Applications in Research and Drug Development

This compound is a valuable molecule in neuroscience and pharmaceutical development due to its interaction with neurotransmitter systems.[5]

  • Neuroscience Research: It is primarily characterized as a partial agonist at GABA-A receptors, making it a useful tool for studying inhibitory neurotransmission and neurological function.[1][2][7][8]

  • Pharmaceutical Intermediate: It serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS) for conditions like epilepsy, anxiety, and depression.[2][5][13][14] It is used in the synthesis of HDAC inhibitors and other piperidine-based derivatives.[2]

  • Chemical Synthesis: As a heterocyclic compound, it is a precursor in the production of more complex molecules.[2][5]

Mechanism of Action: GABA-A Receptor Modulation

This compound functions as a partial agonist of the GABA-A receptor.[1][8] Its efficacy varies depending on the subunit composition of the receptor. It shows moderate-efficacy partial agonism at α₁, α₂, α₃, and α₅ subunit-containing receptors but acts as a full or near-full agonist at α₄ and α₆ subunit-containing receptors.[1] However, its utility in CNS research is limited by its inability to cross the blood-brain barrier.[1]

G This compound Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (Ion Channel) Chloride_Influx Modulated Cl⁻ Influx GABA_A->Chloride_Influx Opens channel Isonipecotic_Acid This compound (Partial Agonist) Isonipecotic_Acid->GABA_A Binds to receptor Hyperpolarization Membrane Hyperpolarization (Inhibitory Effect) Chloride_Influx->Hyperpolarization Leads to

Caption: Partial agonism at the GABA-A receptor.

References

An In-depth Technical Guide on the GABAA Receptor Binding Affinity of Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Its structural similarity to GABA allows it to interact with GABAA receptors, albeit with distinct binding affinities and functional outcomes compared to the endogenous ligand. This technical guide provides a comprehensive overview of the binding affinity of this compound and its derivatives for the GABAA receptor, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support research and drug development efforts in the field of GABAergic neurotransmission.

GABAA Receptor Signaling Pathway

Activation of the GABAA receptor by an agonist, such as GABA or this compound, leads to the opening of a chloride ion channel, resulting in an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

GABAA Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GABA or this compound GABAAR GABAA Receptor Agonist->GABAAR Binds to receptor Cl_channel Chloride Channel Opening GABAAR->Cl_channel Conformational change Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Figure 1: GABAA Receptor Signaling Pathway.

Quantitative Binding Data

The binding affinity of this compound and its derivatives for the GABAA receptor can be quantified using various parameters, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), and the half-maximal effective concentration (EC50). The following tables summarize the available quantitative data.

Table 1: Binding Affinity of this compound for the GABAA Receptor

CompoundAssay TypeRadioligandTissue/Cell LineIC50 (µM)Reference
This compoundRadioligand Binding[3H]GABANot specified0.33[1]

Table 2: Functional Activity of this compound at Different GABAA Receptor Subtypes

GABAA Receptor SubtypeAgonist Efficacy (Emax)ClassificationReference
α1, α2, α3, α5-containing46-57%Partial Agonist[2]
α4, α6-containing83-104%Full or Near-Full Agonist[2]

Table 3: Binding Affinity and Functional Activity of Related Compounds

CompoundReceptor/TransporterAssay TypeParameterValue (µM)Reference
Nipecotic AcidGABAA-like channelsElectrophysiologyEC50~300[3]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGAT-1GABA UptakeIC50>200
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGAT-2GABA UptakeIC5021
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGAT-3GABA UptakeIC505
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidBGT-1GABA UptakeIC50140

Experimental Protocols

The quantitative data presented above are typically obtained through two primary experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to the receptor of interest. A competition binding assay is often used to determine the affinity of a non-radiolabeled compound (like this compound) by measuring its ability to displace a known radiolabeled GABAA receptor ligand (e.g., [3H]GABA or [3H]muscimol).

Experimental Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow Start Start Prep Prepare Membrane Homogenate (source of GABAA receptors) Start->Prep Incubate Incubate Membranes with: - Radioligand (e.g., [3H]GABA) - Varying concentrations of  this compound Derivative Prep->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Liquid Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Competition binding curve - Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

Figure 2: Workflow for a GABAA Receptor Radioligand Binding Assay.

Detailed Protocol for [3H]GABA Displacement Assay:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABAA receptors.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, combine the prepared membrane suspension, a fixed concentration of [3H]GABA (typically near its Kd value), and varying concentrations of the unlabeled this compound derivative.

    • Include control tubes for total binding (membranes + [3H]GABA) and non-specific binding (membranes + [3H]GABA + a high concentration of unlabeled GABA).

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology

Electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) in Xenopus oocytes or whole-cell patch-clamp recordings in cultured mammalian cells, are used to measure the functional effects of compounds on the GABAA receptor. These methods allow for the determination of EC50 values and the efficacy (Emax) of agonists and partial agonists.

Experimental Workflow for Electrophysiological Recording

Electrophysiology Workflow Start Start CellPrep Prepare Cells Expressing GABAA Receptors (e.g., Xenopus oocytes, HEK293 cells) Start->CellPrep Recording Establish Whole-Cell or Two-Electrode Voltage Clamp CellPrep->Recording Application Apply Varying Concentrations of This compound Derivative Recording->Application Measure Measure Agonist-Evoked Chloride Currents Application->Measure Analyze Data Analysis: - Dose-response curve - Calculate EC50 and Emax Measure->Analyze End End Analyze->End

Figure 3: Workflow for Electrophysiological Characterization of GABAA Receptor Ligands.

Detailed Protocol for Whole-Cell Patch-Clamp Recording:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293 cells) under standard conditions.

    • Transiently or stably transfect the cells with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2).

  • Electrophysiological Recording:

    • Prepare borosilicate glass pipettes with a specific resistance and fill them with an internal solution containing a high concentration of chloride.

    • Identify a transfected cell under a microscope and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application:

    • Perfuse the cell with an external solution.

    • Apply solutions containing known concentrations of the this compound derivative to the cell using a rapid perfusion system.

  • Data Acquisition and Analysis:

    • Record the transmembrane currents evoked by the application of the compound.

    • Measure the peak amplitude of the current at each concentration.

    • Normalize the current responses to the maximal response.

    • Plot the normalized response as a function of the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This compound serves as a valuable chemical scaffold for the design and development of novel GABAA receptor modulators. Its partial agonism and subtype-selectivity highlight the potential for fine-tuning GABAergic neurotransmission for therapeutic benefit. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the structure-activity relationships of this compound derivatives and to advance the discovery of new therapeutics targeting the GABAA receptor. Further research is warranted to expand the quantitative dataset for a wider range of this compound analogs across a comprehensive panel of GABAA receptor subtypes to build a more complete understanding of their therapeutic potential.

References

Navigating the Blood-Brain Barrier: A Technical Guide to Isonipecotic Acid Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonipecotic acid, a cyclic gamma-aminobutyric acid (GABA) analog, serves as a crucial scaffold in the development of central nervous system (CNS) therapeutics. However, its clinical utility is significantly hampered by its inherently low permeability across the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB transport, summarizing the available data, outlining relevant experimental methodologies, and visualizing the key transport mechanisms. Evidence strongly suggests that this compound is actively removed from the brain by GABA transporters (GATs), members of the solute carrier (SLC) protein family, effectively limiting its CNS exposure. This guide will delve into the specifics of these transport systems and discuss the pro-drug strategies employed to bypass this formidable barrier.

Blood-Brain Barrier Permeability of this compound: Quantitative Data

Direct quantitative measurements of this compound's BBB permeability are sparse in the literature, primarily due to its very low brain penetration. The prevailing evidence indicates that following systemic administration, the concentration of this compound in the brain is typically below the limit of detection of standard analytical methods.

CompoundAdministration RouteSpeciesBrain ConcentrationBlood-Brain Barrier PermeabilityReference
This compoundIntravenous (i.v.)RatNot DetectableExtremely Low[1]
n-Butyl Nipecotate (pro-drug)Intravenous (i.v.) & IntranasalRatDetectable levels of this compoundPro-drug enables brain delivery[1]

Table 1: Summary of In Vivo Brain Penetration Data for this compound and its Pro-drug. This table highlights the fundamental challenge of delivering this compound to the CNS and the effectiveness of a pro-drug approach.

Transport Mechanisms at the Blood-Brain Barrier

The limited passage of this compound across the BBB is not due to passive diffusion limitations but rather attributed to active efflux mechanisms mediated by specific transporters. As a GABA analog, this compound interacts with GABA transporters (GATs), which are expressed on the endothelial cells of the BBB.

Several GAT isoforms, belonging to the Solute Carrier 6 (SLC6) family, have been identified at the BBB and are implicated in the transport of this compound:

  • GAT1 (SLC6A1): Primarily expressed in neurons but also found at the BBB.[2][3][4] this compound is a known inhibitor of GAT1.[5][6]

  • GAT2 (SLC6A13), also known as Betaine/GABA Transporter 1 (BGT-1): Expressed at the BBB and has been shown to be involved in GABA transport in in vitro models of the mouse BBB.[7][8] Studies suggest GAT2 may function as an efflux transporter for some substrates at the BBB.[9][10] this compound also inhibits GAT2.[5][6]

  • GAT3 (SLC6A11): Predominantly found in astrocytes but also present at the BBB.[5][8] It is also inhibited by this compound.[5][6]

The collective action of these transporters likely results in the rapid removal of any this compound that may cross the BBB from the blood into the brain, thereby maintaining negligible concentrations within the CNS.

Below is a diagram illustrating the proposed efflux mechanism of this compound at the blood-brain barrier.

BBB_Isonipecotic_Acid_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Isonipecotic Acid_blood This compound BBB_cell Isonipecotic Acid_blood->BBB_cell Limited Influx Isonipecotic Acid_brain This compound (Negligible Concentration) GAT1 GAT1 (SLC6A1) GAT1->Isonipecotic Acid_blood GAT2 GAT2/BGT-1 (SLC6A13) GAT2->Isonipecotic Acid_blood GAT3 GAT3 (SLC6A11) GAT3->Isonipecotic Acid_blood Isonipecotic Acid_brain->GAT1 Efflux Isonipecotic Acid_brain->GAT2 Efflux Isonipecotic Acid_brain->GAT3 Efflux

Proposed efflux of this compound via GABA transporters at the BBB.

Experimental Protocols

In Vivo Brain Penetration Study in Rodents

This protocol describes a typical in vivo experiment to determine the brain and plasma concentrations of a compound following intravenous administration.

Objective: To measure the concentration of this compound in brain tissue and plasma at various time points after i.v. administration.

Materials:

  • This compound

  • Vehicle for injection (e.g., saline)

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with EDTA)

  • Brain harvesting tools

  • Homogenizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Compound Administration: Administer a bolus intravenous injection of this compound at a defined dose to a cohort of rats.

  • Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-injection, anesthetize a subset of animals.

  • Blood Sampling: Collect a terminal blood sample via cardiac puncture into EDTA-containing tubes. Centrifuge the blood to separate the plasma.

  • Brain Harvesting: Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove intravascular blood from the brain.

  • Tissue Processing: Excise the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Analysis: Extract this compound from the plasma and brain homogenate samples. Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.[11][12][13][14]

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (K_p) at each time point. Due to the expected low permeability, it is critical to determine the lower limit of quantification (LLOQ) of the analytical method.

InVivo_Workflow Start Start: In Vivo Brain Penetration Study Admin Administer this compound (i.v.) to Rats Start->Admin Timepoints Collect Samples at Pre-defined Time Points Admin->Timepoints Anesthesia Anesthetize Animal Timepoints->Anesthesia Blood Collect Blood Sample (Cardiac Puncture) Anesthesia->Blood Perfusion Transcardial Perfusion with Saline Anesthesia->Perfusion Plasma Isolate Plasma Blood->Plasma Analysis Quantify this compound Concentration (LC-MS/MS) Plasma->Analysis Brain Harvest Brain Perfusion->Brain Homogenize Homogenize Brain Tissue Brain->Homogenize Homogenize->Analysis Data Calculate Brain-to-Plasma Ratio (Kp) Analysis->Data End End Data->End

Workflow for an in vivo brain penetration study.
In Situ Brain Perfusion

The in situ brain perfusion technique allows for a more direct measurement of the unidirectional influx of a compound across the BBB, independent of systemic circulation.

Objective: To determine the brain uptake clearance (K_in) or the permeability-surface area (PS) product for this compound.

Materials:

  • Anesthetized rat

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of radiolabeled or non-labeled this compound and a vascular space marker (e.g., [14C]-sucrose).

  • Perfusion pump

  • Surgical instruments for cannulation of the carotid artery.

  • Brain harvesting and processing equipment as in the in vivo study.

  • Scintillation counter (for radiolabeled compounds) or LC-MS/MS.

Procedure:

  • Surgical Preparation: Anesthetize the rat and expose the common carotid artery.

  • Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery directed towards the brain.

  • Perfusion: Initiate the perfusion with the buffer containing this compound at a constant flow rate for a short duration (e.g., 30-60 seconds).

  • Termination and Sample Collection: Stop the perfusion, decapitate the animal, and collect the brain.

  • Sample Processing and Analysis: Process the brain tissue and analyze for the concentration of this compound and the vascular marker.

  • Calculation: The brain uptake clearance (K_in) is calculated using the Gjedde-Patlak plot or a simplified equation correcting for the vascular space marker.

Signaling Pathways

While the direct regulation of GATs at the BBB by specific signaling pathways in the context of this compound transport is not well-elucidated, the function of SLC transporters, in general, can be modulated by various intracellular signaling cascades. For instance, protein kinase C (PKC) has been shown to regulate the activity of several transporters at the BBB. It is plausible that similar pathways could influence the expression and/or activity of GAT1, GAT2, and GAT3, thereby affecting the efflux of this compound. Further research is required to delineate the specific signaling networks governing this compound transport at the BBB.

Signaling_Pathway Signal Extracellular/Intracellular Signal (e.g., inflammatory cytokines, second messengers) Kinase Kinase Cascade (e.g., PKC) Signal->Kinase Phosphorylation Phosphorylation of GABA Transporter (GAT) Kinase->Phosphorylation Activity Altered Transporter Activity (Increased Efflux) Phosphorylation->Activity Permeability Decreased Brain Permeability of this compound Activity->Permeability

Hypothetical signaling pathway regulating this compound transport.

Conclusion and Future Directions

The available evidence strongly indicates that this compound has very poor permeability across the blood-brain barrier due to active efflux mediated by GABA transporters, particularly GAT1, GAT2, and GAT3. This presents a significant challenge for its development as a CNS therapeutic. The successful brain delivery of this compound via a pro-drug strategy underscores the importance of circumventing these efflux mechanisms.

Future research should focus on:

  • Developing highly sensitive analytical methods to quantify the low levels of this compound in the brain to obtain more precise permeability data.

  • Utilizing advanced in vitro BBB models, such as those derived from induced pluripotent stem cells (iPSCs), to further characterize the roles of individual GAT isoforms in this compound transport.

  • Investigating the signaling pathways that regulate GAT expression and function at the BBB to identify potential targets for modulating this compound efflux.

A deeper understanding of these aspects will be instrumental in designing the next generation of this compound-based CNS drugs with improved brain penetration and therapeutic efficacy.

References

A Comparative Analysis of Isonipecotic Acid and Nipecotic Acid: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isonipecotic acid and nipecotic acid, both cyclic analogs of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serve as crucial scaffolds in neuroscience research and drug development. Despite their close structural relationship as piperidine-carboxylic acid isomers, their distinct pharmacological profiles arise from the differential positioning of the carboxylic acid group on the piperidine (B6355638) ring. This technical guide provides a comprehensive comparison of this compound and nipecotic acid, detailing their structural nuances, physicochemical properties, and divergent biological activities within the GABAergic system. The document includes a comparative analysis of their quantitative data, outlines common synthetic approaches, and visualizes their distinct mechanisms of action through signaling pathway diagrams.

Introduction

The GABAergic system is the primary inhibitory network in the central nervous system, playing a pivotal role in regulating neuronal excitability. Dysregulation of this system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Consequently, molecules that modulate GABAergic signaling are of significant interest in medicinal chemistry and pharmacology. This compound (piperidine-4-carboxylic acid) and nipecotic acid (piperidine-3-carboxylic acid) are conformationally restricted GABA analogs that have been instrumental in elucidating the pharmacology of GABA receptors and transporters. Their isomeric structures, however, dictate their interaction with different components of the GABAergic synapse, leading to distinct therapeutic potentials. This guide aims to provide a detailed technical comparison for researchers and drug development professionals working with these important compounds.

Structural and Physicochemical Comparison

This compound and nipecotic acid share the same molecular formula (C₆H₁₁NO₂) and molecular weight (129.16 g/mol ). However, the position of the carboxylic acid substituent on the piperidine ring is the defining structural difference. In this compound, the carboxyl group is at the 4-position, while in nipecotic acid, it is at the 3-position. This seemingly minor variation has a profound impact on their three-dimensional shape, charge distribution, and ultimately, their biological targets.

Diagram 1: Chemical Structures of Isonipecotic and Nipecotic Acid

G cluster_isonipecotic This compound (Piperidine-4-carboxylic acid) cluster_nipecotic Nipecotic Acid (Piperidine-3-carboxylic acid) a1 N a2 C a1->a2 a3 C a2->a3 a4 C a3->a4 a5 C a4->a5 a7 C a4->a7 a6 C a5->a6 a6->a1 a8 O a7->a8 a9 OH a7->a9 b1 N b2 C b1->b2 b3 C b2->b3 b4 C b3->b4 b7 C b3->b7 b5 C b4->b5 b6 C b5->b6 b6->b1 b8 O b7->b8 b9 OH b7->b9

A comparison of the 2D chemical structures of isonipecotic and nipecotic acid.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of isonipecotic and nipecotic acid. These parameters are crucial for understanding their solubility, permeability, and interaction with biological targets.

PropertyThis compoundNipecotic AcidReference(s)
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂N/A
Molecular Weight 129.16 g/mol 129.16 g/mol N/A
pKa (carboxylic acid) 3.733.35[1][2]
pKa (piperidine nitrogen) 10.7210.64[1][2]
LogP -0.08-2.9[1][3]
Melting Point >300 °C261 °C (decomposes)[4][5]
Water Solubility Soluble50 mg/mL[5][6]

Biological Activity and Mechanism of Action

The primary distinction in the biological activity of isonipecotic and nipecotic acid lies in their principal targets within the GABAergic synapse. This compound primarily acts as a partial agonist at GABA-A receptors, while nipecotic acid is a potent inhibitor of GABA transporters (GATs).

This compound: A GABA-A Receptor Partial Agonist

This compound binds to and activates GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions.[7] Upon activation, the influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. As a partial agonist, this compound elicits a submaximal response compared to the full agonist GABA. This property can be advantageous in therapeutic applications, as it may offer a more modulated inhibitory effect with a reduced risk of side effects associated with full agonists. However, this compound's polarity limits its ability to cross the blood-brain barrier.

Nipecotic Acid: A GABA Transporter (GAT) Inhibitor

Nipecotic acid functions by inhibiting the reuptake of GABA from the synaptic cleft.[8] GABA transporters, located on presynaptic neurons and surrounding glial cells, are responsible for clearing GABA from the synapse, thereby terminating its inhibitory signal. By blocking these transporters, nipecotic acid increases the concentration and prolongs the presence of GABA in the synaptic cleft, leading to enhanced and sustained activation of GABA receptors.[8] Nipecotic acid exhibits a preference for GAT-1, the most abundant GABA transporter subtype.[9] Similar to this compound, the hydrophilic nature of nipecotic acid restricts its passage across the blood-brain barrier, a challenge that has been addressed in the development of more lipophilic derivatives like tiagabine.[8][10]

Diagram 2: Differential Mechanisms of Action in the GABAergic Synapse

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAT1 GABA Transporter (GAT-1) GABA_A_Receptor GABA-A Receptor Postsynaptic_Neuron Postsynaptic_Neuron GABA_A_Receptor->Postsynaptic_Neuron Cl- influx (Inhibition) Synaptic_Cleft Synaptic Cleft Isonipecotic_Acid This compound Isonipecotic_Acid->GABA_A_Receptor Binds & Partially Activates Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1 Inhibits GABA->GAT1 Reuptake GABA->GABA_A_Receptor Binds & Activates

Distinct actions of isonipecotic and nipecotic acid in the synapse.

Experimental Protocols: Synthesis

Detailed experimental protocols for the synthesis of these compounds are extensive. Below are generalized procedures for common synthetic routes.

Synthesis of this compound

A prevalent method for synthesizing this compound involves the reduction of isonicotinic acid (pyridine-4-carboxylic acid).

  • Reaction: Catalytic hydrogenation of isonicotinic acid.

  • Starting Material: Isonicotinic acid.

  • Catalyst: Platinum oxide (PtO₂) or Palladium on carbon (Pd/C).[7]

  • Solvent: Typically water, often with the addition of an acid such as hydrochloric acid to aid in solubility.

  • Procedure: Isonicotinic acid is dissolved in the solvent in a hydrogenation apparatus. The catalyst is added, and the mixture is subjected to hydrogen gas under pressure and elevated temperature. The reaction progress is monitored until the uptake of hydrogen ceases. Upon completion, the catalyst is removed by filtration. The product, this compound, is then isolated from the filtrate, often through crystallization by adjusting the pH or by evaporation of the solvent.[7]

Synthesis of Nipecotic Acid

Similar to this compound, nipecotic acid is commonly synthesized by the reduction of its aromatic precursor, nicotinic acid (pyridine-3-carboxylic acid).

  • Reaction: Catalytic hydrogenation of nicotinic acid or its esters.

  • Starting Material: Nicotinic acid or methyl nicotinate (B505614).[2]

  • Catalyst: Platinum oxide (PtO₂) or Rhodium on alumina (B75360) (Rh/Al₂O₃).[7]

  • Solvent: Water, ammonia (B1221849) solution, or an organic solvent if an ester is used.

  • Procedure: The general procedure mirrors that of this compound synthesis. Nicotinic acid (or its ester) is hydrogenated in the presence of a suitable catalyst. For instance, methyl nicotinate can be hydrogenated in deionized water with a specific catalyst under hydrogen pressure and heat.[2] After the reaction, the catalyst is filtered off, and the nipecotic acid is isolated from the solution, which may involve hydrolysis of the ester if methyl nicotinate was the starting material, followed by crystallization.

Conclusion

This compound and nipecotic acid, while structurally similar isomers, exhibit distinct and specific pharmacological activities that have made them invaluable tools in neuroscience. This compound's role as a GABA-A receptor partial agonist contrasts with nipecotic acid's function as a GABA transporter inhibitor. This fundamental difference in their mechanism of action underscores the high degree of structural specificity required for molecular interactions within the GABAergic system. For researchers and drug developers, a thorough understanding of these differences is paramount for the rational design of novel therapeutics targeting GABAergic dysfunction. The continued study and derivatization of these foundational molecules will undoubtedly lead to new insights and the development of more effective and selective drugs for a range of neurological and psychiatric conditions.

References

Isonipecotic Acid: An In-depth Technical Guide on its Origins and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide addresses the inquiry into the natural sources of isonipecotic acid (piperidine-4-carboxylic acid). A comprehensive review of scientific literature reveals a significant discrepancy regarding the natural occurrence of this compound. While predominantly characterized as a synthetic molecule, a singular mention in connection with a plant species exists, which this guide will explore. However, the prevailing evidence suggests this compound is not a widespread natural product.

The Prevailing View: this compound as a Synthetic Compound

This compound is widely recognized in chemical and pharmacological literature as a synthetic derivative of γ-aminobutyric acid (GABA).[1] It is noted for its role as a partial agonist of GABA-A receptors.[1] Crucially, the Human Metabolome Database explicitly states that "this compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives." This assertion is supported by the general absence of this compound in extensive phytochemical databases and studies of natural products.

A Potential Natural Source: Monochoria hastata

Despite the consensus on its synthetic origin, one study has suggested the presence of this compound in the aquatic plant Monochoria hastata.[2] This plant has been the subject of phytochemical research, which has confirmed the presence of various classes of compounds, including alkaloids, flavonoids, and fatty acids.[3][4] However, it is critical to note that subsequent detailed analytical studies of M. hastata extracts using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have not corroborated the presence of this compound. These analyses have instead identified a range of other compounds, primarily fatty acids and their esters.[5][6][7]

At present, verifiable quantitative data on the concentration of this compound in Monochoria hastata is not available in the accessible scientific literature. Furthermore, a specific experimental protocol for the extraction, isolation, and quantification of this compound from this plant has not been published.

Biosynthesis of Piperidine (B6355638) Carboxylic Acids in Plants

While a specific biosynthetic pathway for this compound (piperidine-4-carboxylic acid) in plants has not been elucidated, the biosynthesis of its structural isomer, pipecolic acid (piperidine-2-carboxylic acid), is well-documented.[3][4][8] The pathway for pipecolic acid originates from the amino acid L-lysine.

The biosynthesis of pipecolic acid from L-lysine is a multi-step process involving cyclization and reduction reactions. A simplified representation of this pathway is provided below. It is important to emphasize that this pathway leads to piperidine-2-carboxylic acid and not this compound.

G Lysine L-Lysine Aminotransferase Aminotransferase Lysine->Aminotransferase PiperideineCarboxylicAcid Δ¹-Piperideine-2-carboxylic acid Aminotransferase->PiperideineCarboxylicAcid Transamination Cyclization Spontaneous Cyclization Reductase Reductase PiperideineCarboxylicAcid->Reductase PipecolicAcid Pipecolic Acid (Piperidine-2-carboxylic acid) Reductase->PipecolicAcid Reduction

Caption: Generalized biosynthetic pathway of pipecolic acid from L-lysine in plants.

General Experimental Protocols for Alkaloid Analysis

Due to the lack of a specific protocol for this compound from a natural source, this section outlines a general workflow for the extraction and analysis of alkaloids from plant material. This can serve as a foundational methodology for researchers investigating the presence of piperidine alkaloids.

A common approach for extracting alkaloids involves a multi-step process using solvents of varying polarity and pH adjustments to separate the alkaloid fraction from other phytochemicals.

G Start Dried Plant Material Maceration Maceration with Acidified Methanol/Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Acidification Acidification and Liquid-Liquid Extraction (with non-polar solvent) Evaporation->Acidification Basification Basification of Aqueous Layer and Extraction (with organic solvent) Acidification->Basification FinalEvaporation Solvent Evaporation Basification->FinalEvaporation CrudeAlkaloid Crude Alkaloid Extract FinalEvaporation->CrudeAlkaloid

Caption: General workflow for the extraction of alkaloids from plant material.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the quantification of specific alkaloids.

  • HPLC: A reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is a standard approach for the analysis of polar compounds like this compound. Detection can be achieved using a UV detector.

  • GC-MS: For GC-MS analysis, derivatization of this compound is typically required to increase its volatility. The resulting derivative can then be separated on a GC column and identified based on its mass spectrum.

Conclusion

The assertion that this compound has natural sources is not well-supported by the available scientific literature. The single mention of its presence in Monochoria hastata has not been substantiated by further research, and comprehensive phytochemical analyses of this plant have not identified this compound. The established biosynthetic pathways for related piperidine carboxylic acids in plants lead to the formation of pipecolic acid, not this compound.

Therefore, for researchers, scientists, and drug development professionals, it is recommended to proceed with the understanding that this compound is, based on current evidence, a synthetic compound. Any investigation into its potential natural occurrence would require rigorous and novel phytochemical analysis to first confirm its presence and then to quantify it and elucidate its biosynthetic origin.

References

An In-depth Technical Guide to Isonipecotic Acid Derivatives and Analogs for Neurotherapeutic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonipecotic acid, a conformationally constrained analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a pivotal scaffold in the design and development of novel neurotherapeutics. Its derivatives have demonstrated significant potential in modulating GABAergic neurotransmission, primarily through interaction with GABAA receptors and GABA transporters (GATs). This technical guide provides a comprehensive overview of this compound derivatives and analogs, focusing on their synthesis, structure-activity relationships (SAR), and biological evaluation as potential anticonvulsant agents and treatments for other neurological disorders. Detailed experimental protocols for key assays and quantitative data on the biological activity of various derivatives are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound, also known as piperidine-4-carboxylic acid, is a cyclic amino acid that acts as a partial agonist at GABAA receptors.[1][2][3] Its rigid structure provides a valuable template for designing molecules with specific interactions at GABAergic targets. However, this compound itself has limited therapeutic potential due to its inability to cross the blood-brain barrier.[3] Consequently, research has focused on the synthesis of lipophilic derivatives and analogs to enhance central nervous system (CNS) penetration and modulate pharmacological activity.[1] These efforts have led to the discovery of potent anticonvulsant agents, with some derivatives showing promise for the treatment of other neurological conditions such as anxiety and neuropathic pain.[2] This guide will delve into the core aspects of this compound chemistry and pharmacology relevant to drug discovery.

Core Scaffold and Mechanism of Action

The primary mechanism of action for many this compound derivatives involves the potentiation of GABAergic signaling. This is achieved through two main pathways: direct agonism at GABAA receptors and inhibition of GABA reuptake by GATs.

GABAA Receptor Modulation

This compound and some of its analogs act as partial agonists at the GABAA receptor, a ligand-gated ion channel.[3] Upon binding, they induce a conformational change that opens the chloride channel, leading to neuronal hyperpolarization and a reduction in neuronal excitability. The level of agonism can be fine-tuned through structural modifications of the this compound core.

GABA Transporter (GAT) Inhibition

A significant number of this compound derivatives function as potent inhibitors of GATs, particularly GAT-1.[4] By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is the basis for the anticonvulsant activity of the marketed drug Tiagabine, a derivative of the related nipecotic acid.

Below is a diagram illustrating the central role of this compound derivatives in modulating the GABAergic synapse.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GAT1 GABA Transporter (GAT-1) GABA_A_Receptor GABA_A Receptor Cl_channel Cl- Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization GABA->GAT1 Reuptake GABA->GABA_A_Receptor Binds Isonipecotic_Derivative This compound Derivative Isonipecotic_Derivative->GAT1 Inhibits Isonipecotic_Derivative->GABA_A_Receptor Modulates Synthesis_Workflow start 1H-indole-3-carbaldehyde + 1-(naphthalen-2-yl)ethan-1-one derivatives step1 Chalcone Formation (Ethanol, 40% NaOH) start->step1 step2 Cyclization with Pyridine-4-carboxylic acid (Ethanol, TEA, Reflux) step1->step2 step3 Chlorination (SOCl2, Toluene, Reflux) step2->step3 step4 Final Derivatization (Various amines, EDC-HCl, HOBT, DMF) step3->step4 end Substituted-(naphthalen-2-yl)-3-(1H-indol-3-yl)allyl) -1,4-dihydropyridine-4-carboxylic acid analogs step4->end Anticonvulsant_Screening_Workflow start Synthesized This compound Derivatives admin i.p. Administration to Mice (30, 100, 300 mg/kg) start->admin mes_test MES Test admin->mes_test scptz_test scPTZ Test admin->scptz_test rotarod_test Neurotoxicity (Rotarod Test) admin->rotarod_test data_analysis Data Analysis (% Protection, ED50) mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Lead Compound Identification sar->end

References

Isonipecotic Acid: A Deep Dive into its Role in GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – December 12, 2025 – This technical guide provides a comprehensive overview of isonipecotic acid, a conformationally constrained analog of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This document, intended for researchers, scientists, and professionals in drug development, delves into the core of this compound's function in neurotransmission, focusing on its interaction with GABAA receptors. The guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways.

Executive Summary

This compound, also known as piperidine-4-carboxylic acid, primarily functions as a moderately potent partial agonist at GABAA receptors. Its rigid structure provides valuable insights into the pharmacophore of GABAA receptor agonists. While derivatives of this compound have been synthesized and explored as potent GABA uptake inhibitors, this compound itself is not a significant inhibitor of GABA transporters. A critical limiting factor for its direct therapeutic application in the central nervous system (CNS) is its inability to efficiently cross the blood-brain barrier. This guide will explore these aspects in detail, providing the necessary technical information for a thorough understanding of this compound's role in neuroscience research.

Mechanism of Action: A GABAA Receptor Partial Agonist

This compound's primary mechanism of action is its direct interaction with the GABAA receptor, a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the CNS.

Partial Agonism at GABAA Receptors

As a partial agonist, this compound binds to the GABA recognition site on the GABAA receptor and elicits a response that is lower than that of the endogenous full agonist, GABA. This partial agonism is subtype-dependent, with varying efficacy at different GABAA receptor subunit combinations.

GABAA_Receptor_Partial_Agonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor (Ligand-Gated Cl- Channel) GABA->GABAA_Receptor Binds as full agonist Isonipecotic_Acid This compound Isonipecotic_Acid->GABAA_Receptor Binds as partial agonist Cl_ion_full Cl- Influx (Hyperpolarization - Full Response) GABAA_Receptor->Cl_ion_full Strong Activation Cl_ion_partial Cl- Influx (Hyperpolarization - Partial Response) GABAA_Receptor->Cl_ion_partial Weaker Activation Inhibition Neuronal Inhibition Cl_ion_full->Inhibition Cl_ion_partial->Inhibition

Subunit-Dependent Efficacy

The efficacy of this compound as a partial agonist varies depending on the subunit composition of the GABAA receptor. It exhibits moderate efficacy at receptors containing α1, α2, α3, and α5 subunits, while showing higher, near-full agonism at receptors containing α4 and α6 subunits.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity at GABAA receptors.

TargetParameterValueSubunit CompositionReference
GABAA ReceptorEmax46-57%α1, α2, α3, α5-containing[1]
GABAA ReceptorEmax83-104%α4, α6-containing[1]

Note: Specific binding affinity (Kd or Ki) and EC50 values for this compound at various GABAA receptor subtypes are not consistently reported in publicly available literature. The primary characterization focuses on its efficacy (Emax) relative to GABA.

Role in GABA Uptake

While this compound's isomer, nipecotic acid, is a well-established inhibitor of GABA transporters (GATs), this compound itself is not a potent inhibitor. Instead, its chemical scaffold has been extensively used as a basis for the synthesis of potent and selective GAT inhibitors. This distinction is crucial for understanding its role in GABAergic neurotransmission.

GABA_Uptake_Inhibition_Comparison cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal / Glial Cell GABA GABA GAT GABA Transporter (GAT) GABA->GAT Transport GABA_reuptake GABA Reuptake GAT->GABA_reuptake Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT Inhibits Isonipecotic_Acid_Derivatives This compound Derivatives Isonipecotic_Acid_Derivatives->GAT Inhibits Isonipecotic_Acid This compound Isonipecotic_Acid->GAT Weak/No Inhibition

Blood-Brain Barrier Permeability

A significant characteristic of this compound is its limited ability to penetrate the blood-brain barrier (BBB).[1] This property restricts its use as a centrally acting therapeutic agent when administered systemically.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay for GABAA Receptors

This assay is used to determine the binding affinity of this compound to the GABAA receptor.

Objective: To measure the displacement of a radiolabeled ligand from the GABAA receptor by this compound.

Materials:

  • Rat brain cortex membranes (source of GABAA receptors)

  • [3H]-Muscimol or [3H]-GABA (radioligand)

  • This compound (test compound)

  • Unlabeled GABA (for non-specific binding determination)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in buffer to a known protein concentration.

  • Assay Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a high concentration of unlabeled GABA (non-specific binding).

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, which can then be converted to a Ki value.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Brain Membranes start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50/Ki Determination) count->analyze end End analyze->end

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of this compound on GABAA receptor-mediated currents.

Objective: To determine if this compound activates GABAA receptors and to characterize its efficacy.

Materials:

  • Cultured neurons or brain slices expressing GABAA receptors

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • GABA (full agonist)

  • This compound (test compound)

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices.

  • Patch Pipette: Fabricate a glass micropipette with a fine tip and fill it with intracellular solution.

  • Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Recording: Clamp the cell at a specific holding potential and record the baseline membrane current.

  • Drug Application: Perfuse the cell with a known concentration of GABA to elicit a maximal current response. After washout, perfuse with various concentrations of this compound to measure the elicited currents.

  • Data Analysis: Compare the maximal current induced by this compound to the maximal current induced by GABA to determine the relative efficacy (Emax). Plot the current response against the concentration of this compound to determine the EC50 value.

In Vivo Microdialysis

This technique can be used to measure the effect of locally administered this compound derivatives (as this compound itself has poor BBB penetration) on extracellular GABA levels in the brain of a living animal.

Objective: To assess the in vivo effect of a test compound on neurotransmitter levels.

Materials:

  • Anesthetized or freely moving rodent

  • Stereotaxic apparatus

  • Microdialysis probe

  • Perfusion pump

  • Fraction collector

  • HPLC system for GABA analysis

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest using a stereotaxic apparatus.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Collect the dialysate, which contains molecules that have diffused from the extracellular fluid across the probe's semi-permeable membrane, into fractions at regular intervals.

  • Drug Administration: After establishing a stable baseline of extracellular GABA, introduce the test compound (e.g., an this compound derivative) into the perfusion fluid (reverse dialysis).

  • Analysis: Analyze the collected dialysate fractions for GABA concentration using a sensitive analytical technique such as HPLC with fluorescence detection.

  • Data Analysis: Compare the GABA concentrations in the dialysate before, during, and after drug administration to determine the effect of the compound on extracellular GABA levels.

Conclusion

This compound serves as a valuable research tool for probing the function of GABAA receptors. Its characterization as a subtype-selective partial agonist provides a foundation for understanding the structural requirements for GABAA receptor activation. While its poor blood-brain barrier permeability and weak activity as a GABA uptake inhibitor limit its direct therapeutic potential in the CNS, its chemical scaffold has proven to be a fruitful starting point for the development of potent and selective GABA uptake inhibitors. Further research into the unique properties of this compound and its derivatives will continue to contribute to our understanding of GABAergic neurotransmission and the development of novel therapeutics for neurological and psychiatric disorders.

References

Methodological & Application

Synthesis of Isonipecotic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of isonipecotic acid, a key scaffold in medicinal chemistry, is of significant interest. This document provides detailed application notes and protocols for various synthetic routes to this compound, complete with quantitative data, experimental procedures, and visual diagrams to facilitate understanding and replication.

This compound, also known as piperidine-4-carboxylic acid, serves as a crucial building block in the development of a wide range of pharmaceuticals. Its rigid piperidine (B6355638) core is a valuable feature in the design of compounds targeting the central nervous system. Notably, this compound is a partial agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, making it a subject of interest in neuroscience research.[1][]

Comparative Overview of Synthetic Protocols

Several methods for the synthesis of this compound have been developed, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, and yields. The following table summarizes the key quantitative data for the most common synthetic routes.

Starting MaterialMethodCatalyst/ReagentSolventReaction ConditionsYield (%)Reference
Isonicotinic AcidCatalytic HydrogenationPlatinum (IV) Oxide (PtO₂)Glacial Acetic Acid50-70 bar H₂, Room TemperatureNot specified[3][4]
Isonicotinic AcidCatalytic HydrogenationRhodium on Alumina (Rh/Al₂O₃)Ammonia (B1221849) SolutionHigh Pressure88.57%[5]
Isonicotinic AcidCatalytic HydrogenationRhodium Oxide (Rh₂O₃)Trifluoroethanol (TFE)5 bar H₂, 40°C, 16 hoursHigh (not specified)[6][7][8]
Isonicotinic AcidCatalytic HydrogenationPalladium on Carbon (Pd/C)WaterNot specified>95%[5]
2,6-Dichloropyridine-4-carboxylic AcidCatalytic ReductionPlatinum (Adams' catalyst)Glacial Acetic AcidNot specifiedGood (not specified)[9]
4-Cyanopyridine (B195900)Enzymatic Hydrolysis & HydrogenationNitrilase producing bacteria (e.g., Nocardia globerula NHB-2) followed by catalytic hydrogenationAqueous buffer (pH 7.5)35°C (enzymatic step)High conversion[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative overview.

Protocol 1: Catalytic Hydrogenation of Isonicotinic Acid using Platinum (IV) Oxide

This protocol describes the reduction of the pyridine (B92270) ring of isonicotinic acid to form this compound using Adams' catalyst.

Materials:

  • Isonicotinic acid

  • Platinum (IV) Oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure reaction vessel, dissolve isonicotinic acid in glacial acetic acid.

  • Carefully add Platinum (IV) Oxide catalyst to the solution. The catalyst loading is typically around 0.5 mol%.[6][7][8]

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[3][4]

  • Commence stirring and maintain the reaction at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

  • Wash the filter cake with a small amount of glacial acetic acid.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.

  • The resulting solid is this compound. Further purification can be achieved by recrystallization from water or ethanol.[11]

Protocol 2: Catalytic Hydrogenation of Isonicotinic Acid using Rhodium on Alumina

This method utilizes a rhodium-based catalyst for the hydrogenation, often resulting in high yields.

Materials:

  • Isonicotinic acid

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Aqueous ammonia solution

  • Hydrogen gas

  • High-pressure hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Prepare a solution of isonicotinic acid in an aqueous ammonia solution in a high-pressure reaction vessel.

  • Add the 5% Rhodium on Alumina catalyst to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen, followed by pressurization with hydrogen gas.

  • Stir the reaction mixture vigorously at the desired temperature and pressure as specified in the literature (e.g., high pressure).[5]

  • After the reaction is complete (indicated by no further hydrogen uptake), vent the system and purge with nitrogen.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate to dryness under reduced pressure to obtain this compound.

Protocol 3: Synthesis from 2,6-Dichloropyridine-4-carboxylic Acid

This one-pot synthesis directly yields this compound from a di-chlorinated pyridine precursor.

Materials:

  • 2,6-Dichloropyridine-4-carboxylic acid

  • Platinum (Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen gas

  • Hydrogenation apparatus

Procedure:

  • Dissolve 2,6-Dichloropyridine-4-carboxylic acid in glacial acetic acid in a suitable reaction vessel for hydrogenation.[9]

  • Add the Platinum catalyst to the solution.[9]

  • Carry out the catalytic reduction under a hydrogen atmosphere.[9]

  • Upon completion of the reaction, filter the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield this compound.[9]

Protocol 4: Enzymatic Hydrolysis of 4-Cyanopyridine to Isonicotinic Acid

This protocol outlines the initial step in a two-step synthesis of this compound from 4-cyanopyridine, focusing on the biotransformation to isonicotinic acid. The resulting isonicotinic acid can then be hydrogenated using one of the protocols described above.

Materials:

  • 4-Cyanopyridine

  • Whole cells of a nitrilase-producing microorganism (e.g., Nocardia globerula NHB-2) immobilized in a suitable matrix (e.g., agar).[10]

  • 0.1 M Sodium phosphate (B84403) buffer (pH 7.5)

  • Bioreactor or stirred-tank reactor

Procedure:

  • Prepare a suspension of the immobilized cells in the sodium phosphate buffer in the bioreactor.

  • Maintain the reaction temperature at 35°C.[10]

  • In a fed-batch process, add 4-cyanopyridine to the reaction mixture at regular intervals (e.g., 50 mM every 20 minutes).[10]

  • Monitor the conversion of 4-cyanopyridine to isonicotinic acid using a suitable analytical method (e.g., HPLC).

  • Upon completion of the reaction, separate the immobilized cells from the reaction mixture.

  • The aqueous solution containing isonicotinic acid can then be used as the starting material for a subsequent hydrogenation step to yield this compound.

Visualization of Synthetic Pathways and Biological Context

To further clarify the relationships between the different synthetic approaches and the biological relevance of this compound, the following diagrams are provided.

Synthesis_Routes cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Final Product Isonicotinic Acid Isonicotinic Acid Catalytic Hydrogenation Catalytic Hydrogenation Isonicotinic Acid->Catalytic Hydrogenation PtO₂, Rh/Al₂O₃, Rh₂O₃, Pd/C 4-Cyanopyridine 4-Cyanopyridine Enzymatic Hydrolysis Enzymatic Hydrolysis 4-Cyanopyridine->Enzymatic Hydrolysis Nitrilase 2,6-Dichloropyridine-4-carboxylic Acid 2,6-Dichloropyridine-4-carboxylic Acid Catalytic Reduction Catalytic Reduction 2,6-Dichloropyridine-4-carboxylic Acid->Catalytic Reduction Pt catalyst This compound This compound Catalytic Hydrogenation->this compound Enzymatic Hydrolysis->Isonicotinic Acid Catalytic Reduction->this compound

Overview of synthetic routes to this compound.

Experimental_Workflow start Start: Select Starting Material (e.g., Isonicotinic Acid) dissolve Dissolve in Appropriate Solvent (e.g., Glacial Acetic Acid) start->dissolve add_catalyst Add Catalyst (e.g., PtO₂) dissolve->add_catalyst reaction Perform Hydrogenation Reaction (High Pressure H₂) add_catalyst->reaction filtration Filter to Remove Catalyst reaction->filtration concentration Concentrate Filtrate (Remove Solvent) filtration->concentration purification Purify Product (Recrystallization) concentration->purification end_product Final Product: This compound purification->end_product

General experimental workflow for catalytic hydrogenation.

GABA_Signaling This compound This compound GABA_A_Receptor GABA-A Receptor (Ion Channel) This compound->GABA_A_Receptor Partial Agonist Binding Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Channel Opening Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Influx->Neuronal_Inhibition

This compound as a GABA-A receptor partial agonist.

References

High-Yield Synthesis of Isonipecotic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a key building block in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its rigid piperidine (B6355638) core makes it a valuable scaffold for developing drugs targeting the central nervous system, among other therapeutic areas. The efficient and high-yield synthesis of this compound is therefore of significant interest to the medicinal chemistry and drug development community.

This document provides detailed application notes and experimental protocols for high-yield synthetic routes to this compound. The methodologies described herein are based on established and reliable chemical transformations, focusing on catalytic hydrogenation of pyridine (B92270) derivatives.

Synthetic Strategies Overview

Several synthetic pathways to this compound have been reported. The most common and high-yielding strategies involve the catalytic hydrogenation of readily available pyridine precursors. The primary routes detailed in this document are:

  • Catalytic Hydrogenation of Isonicotinic Acid: This is a direct and efficient one-step process.

  • Chemo-enzymatic Synthesis from 4-Cyanopyridine (B195900): This two-step process involves an initial enzymatic hydrolysis followed by catalytic hydrogenation.

  • Reductive Dechlorination and Hydrogenation of 2,6-Dichloropyridine-4-carboxylic Acid: A one-pot reaction that simultaneously removes the chloro groups and reduces the pyridine ring.

These methods offer distinct advantages in terms of starting material availability, scalability, and reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for easy comparison of their efficiencies.

Method Starting Material Catalyst Solvent Temperature Pressure Reaction Time Yield (%) Purity (%)
1. Catalytic Hydrogenation Isonicotinic Acid5% Rhodium on AluminaWater, Ammonia (B1221849)Room Temperature2 atm< 4 hours~88.5% (for nicotinic acid)>98%
1. Catalytic Hydrogenation Isonicotinic AcidPlatinum Oxide (Adams' Catalyst)WaterNot specifiedNot specified~2 hoursQuantitativeHigh
1. Catalytic Hydrogenation Isonicotinic AcidPalladium on CarbonWater95 °C5 MPa3 hours>95%98-102%
2. Chemo-enzymatic 4-CyanopyridinePseudomonas putida nitrilase / Hydrogenation CatalystPhosphate (B84403) Buffer / Water30-45 °C / RTAtmospheric / 2 atm200 min / < 4 hoursHigh (for step 1)High
3. Reductive Dechlorination 2,6-Dichloropyridine-4-carboxylic AcidPlatinum Oxide (Adams' Catalyst)Glacial Acetic AcidNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Method 1: Catalytic Hydrogenation of Isonicotinic Acid

This method is a robust and high-yielding procedure for the synthesis of this compound. Two effective catalyst systems are presented below.

Protocol 1.1: Using 5% Rhodium on Alumina

This protocol is adapted from a procedure for the hydrogenation of nicotinic acid, which is expected to give a similarly high yield for isonicotinic acid.[3]

Materials:

  • Isonicotinic acid

  • 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

  • Deionized water

  • Ammonia solution

  • Parr shaker or similar hydrogenation apparatus

  • Anhydrous benzene (B151609) (for drying, optional)

Procedure:

  • In a Parr shaker vessel, prepare a suspension of isonicotinic acid (e.g., 6.15 g) in deionized water (50 cc).

  • Add a sufficient amount of ammonia solution to ensure the substrate is in its salt form.

  • Carefully add the 5% Rhodium on Alumina catalyst (e.g., 2.4 g) to the suspension.

  • Seal the Parr shaker and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 2 atmospheres.

  • Begin shaking at room temperature. The hydrogen uptake is typically complete in less than 4 hours.

  • Once the reaction is complete (cessation of hydrogen uptake), vent the apparatus and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to dryness under reduced pressure.

  • To ensure complete removal of water, the residue can be treated with anhydrous benzene and re-concentrated.

  • The resulting solid is this compound.

Protocol 1.2: Using Platinum Oxide (Adams' Catalyst)

This method provides a nearly quantitative yield of the product.[4]

Materials:

  • Isonicotinic acid

  • Platinum Oxide (PtO₂, Adams' catalyst)

  • Deionized water

  • Hydrogenation apparatus

Procedure:

  • Dissolve isonicotinic acid (e.g., 10 g) in deionized water (150 cc) in a suitable hydrogenation vessel.

  • Add the Platinum Oxide catalyst (e.g., 1.0 g) to the solution.

  • Connect the vessel to the hydrogenation apparatus and purge with hydrogen.

  • Pressurize with hydrogen and begin the reaction (specific temperature and pressure conditions may need to be optimized, but typically room temperature and low pressure are sufficient).

  • The reduction is generally complete in about 2 hours.

  • After the reaction is complete, vent the system and filter to remove the catalyst.

  • The product can be isolated by vacuum evaporation of the solution.

Protocol 1.3: Using Palladium on Carbon

This protocol describes a high-yield synthesis using a common and cost-effective catalyst.[5]

Materials:

  • Isonicotinic acid (4-pyridine carboxylic acid)

  • Palladium on Carbon (Pd/C) catalyst

  • Deionized water

  • Methanol (B129727)

  • Hydrogenation autoclave

Procedure:

  • Charge the hydrogenation autoclave with 4-pyridine carboxylic acid, water, and palladium on carbon in a weight ratio of 1:5-8:0.01-0.05 (e.g., 100g substrate, 600mL water, 2g 5% Pd/C).[5]

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Heat the mixture to 95 °C and pressurize with hydrogen to 5 MPa.

  • Maintain the reaction under these conditions for 3 hours, or until hydrogen uptake ceases.

  • Cool the autoclave to 35 °C and carefully release the pressure.

  • Filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate by distillation under reduced pressure to remove about 50% of the water.

  • Cool the concentrated solution to 30 °C and add methanol to precipitate the this compound.

  • Further cool the mixture to 10 °C to maximize precipitation.

  • Collect the solid product by centrifugation or filtration and dry to obtain the final product.

Visualizations

Experimental Workflow: Catalytic Hydrogenation of Isonicotinic Acid

cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation start Start load_reagents Load Isonicotinic Acid, Solvent, and Catalyst into Reactor start->load_reagents seal_purge Seal and Purge Reactor with Inert Gas load_reagents->seal_purge pressurize Pressurize with Hydrogen Gas seal_purge->pressurize react Agitate at Set Temperature and Pressure pressurize->react monitor Monitor Hydrogen Uptake react->monitor depressurize Depressurize and Purge Reactor monitor->depressurize Reaction Complete filter_catalyst Filter to Remove Catalyst depressurize->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate isolate Isolate this compound (Crystallization/Drying) concentrate->isolate end End Product isolate->end

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Logical Relationship: Chemo-enzymatic Synthesis Pathway

start 4-Cyanopyridine step1 Enzymatic Hydrolysis (Nitrilase) start->step1 intermediate Isonicotinic Acid step1->intermediate step2 Catalytic Hydrogenation (e.g., Rh/Al2O3 or PtO2) intermediate->step2 end This compound step2->end

Caption: Two-step chemo-enzymatic synthesis of this compound.

Alternative Synthetic Routes

Method 2: Chemo-enzymatic Synthesis from 4-Cyanopyridine

This approach utilizes a nitrilase enzyme for the selective hydrolysis of 4-cyanopyridine to isonicotinic acid, which is then hydrogenated.[6]

Step 1: Enzymatic Hydrolysis of 4-Cyanopyridine

Materials:

  • 4-Cyanopyridine

  • Pseudomonas putida CGMCC3830 (or other suitable nitrilase-producing microorganism)

  • Potassium phosphate buffer (pH 7.5)

  • Bioreactor

Procedure:

  • Prepare a suspension of resting cells of Pseudomonas putida in potassium phosphate buffer (pH 7.5) in a bioreactor.

  • Maintain the temperature at 30-45 °C.

  • Feed 4-cyanopyridine into the bioreactor. A concentration of 100 mM is fully converted within 20 minutes.[6]

  • The reaction can be run in a fed-batch mode to achieve high product concentrations (e.g., 123 g/L of isonicotinic acid within 200 minutes).[6]

  • After the reaction, the biomass is removed by centrifugation or filtration.

  • The resulting aqueous solution of isonicotinic acid can be used directly in the next step after appropriate workup (e.g., acidification and extraction if necessary).

Step 2: Catalytic Hydrogenation of Isonicotinic Acid

The isonicotinic acid produced in Step 1 can be hydrogenated to this compound using any of the protocols described in Method 1 .

Method 3: Reductive Dechlorination and Hydrogenation of 2,6-Dichloropyridine-4-carboxylic Acid

This method allows for the one-pot synthesis of this compound from a halogenated precursor.

Materials:

  • 2,6-Dichloropyridine-4-carboxylic acid

  • Platinum Oxide (Adams' catalyst)

  • Glacial acetic acid

  • Hydrogenation apparatus

Procedure:

  • Dissolve 2,6-dichloropyridine-4-carboxylic acid in glacial acetic acid in a hydrogenation vessel.

  • Add Platinum Oxide catalyst.

  • Perform the catalytic reduction under a hydrogen atmosphere. The reaction conditions (temperature, pressure) may require optimization.

  • This process results in the simultaneous removal of the chlorine atoms and the reduction of the pyridine ring to a piperidine ring, yielding this compound.[7]

Safety Precautions

  • Catalytic Hydrogenation: These reactions should be carried out in a well-ventilated fume hood using appropriate safety equipment. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Catalysts such as Rhodium on Alumina, Platinum Oxide, and Palladium on Carbon can be pyrophoric, especially after use; handle with care under an inert atmosphere.

  • Chemical Hazards: Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses, lab coat). Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Pressure Reactions: Autoclaves and Parr shakers must be operated within their specified pressure and temperature limits.

Conclusion

The catalytic hydrogenation of isonicotinic acid represents a highly efficient and high-yielding strategy for the synthesis of this compound. The choice of catalyst (Rhodium on Alumina, Platinum Oxide, or Palladium on Carbon) can be tailored based on availability, cost, and desired reaction conditions. The chemo-enzymatic route from 4-cyanopyridine offers a green alternative for the preparation of the isonicotinic acid intermediate. These detailed protocols provide a solid foundation for researchers and drug development professionals to produce this important building block for their synthetic endeavors.

References

Application Notes and Protocols: Isonipecotic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Its rigid piperidine (B6355638) scaffold makes it a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmaceuticals.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of active pharmaceutical ingredients (APIs), with a focus on antipsychotic agents.

This compound itself exhibits partial agonism at GABA-A receptors, highlighting its intrinsic bioactivity.[1][4][5] However, its primary utility in drug discovery lies in its role as a versatile scaffold for the development of drugs targeting the central nervous system (CNS) and other therapeutic areas.[2][3] Notably, it is a crucial component in the synthesis of atypical antipsychotics like Risperidone and its active metabolite Paliperidone (B428), which are widely used in the treatment of schizophrenia and bipolar disorder.[6] Beyond antipsychotics, this compound derivatives have been explored for their potential as anticonvulsants, HDAC inhibitors, and even as components of novel antibiotics.[3][6][7]

Applications of this compound in Pharmaceutical Synthesis

The piperidine ring of this compound is a common motif in many CNS-active drugs. Its structure allows for substitution at the nitrogen atom and modification of the carboxylic acid group, enabling the synthesis of diverse chemical libraries for drug screening.

Key Therapeutic Areas:

  • Antipsychotics: As a precursor to key intermediates for Risperidone and Paliperidone.[6]

  • Analgesics: Used in the development of pain management agents.[2]

  • Anticonvulsants: Serves as a scaffold for novel antiepileptic drugs.

  • HDAC Inhibitors: Employed in the synthesis of histone deacetylase inhibitors for cancer therapy.[3][7]

  • Antibiotics: Used in the synthesis of nitroxoline (B368727) derivatives with potential antibacterial activity.[7]

Data Presentation: Synthesis of Paliperidone Intermediate and Final Product

The following tables summarize quantitative data for key steps in the synthesis of Paliperidone, a major antipsychotic drug, utilizing an intermediate derived from this compound.

Table 1: Synthesis of Intermediate 1 - 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride

StepReactantsReagents/SolventsReaction TimeTemperatureYieldPurityReference
1(2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloridePotassium hydroxide (B78521), Methanol (B129727)2.5 hoursReflux97.8%>99%[8][9]

Table 2: Synthesis of Intermediate 2 - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

StepReactantsReagents/SolventsReaction TimeTemperaturePressureYieldPurityReference
13-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2a]pyrimidin-4-one HydrochlorideMethanol, 10% Pd/C, Dichloromethane (B109758)Completion by HPLC50-55 °C28-43 psi99.32%>99%[1]

Table 3: Synthesis and Purification of Paliperidone

StepReactantsReagents/SolventsReaction TimeTemperatureYieldPurityReference
1. N-AlkylationIntermediate 1, Intermediate 2DBU, Diisopropylamine (B44863), Methanol--85%>97%[10]
2. PurificationCrude PaliperidoneAcetone (B3395972), Aqueous Ammonia (B1221849)2-3 hours50-54 °COverall ~60%>99.85%[10]
3. Salt Formation and PurificationCrude PaliperidoneHydrochloric acid, THF, Water, NaOH-Room Temp.->99.9%[2]
4. Esterification and HydrolysisCrude PaliperidoneDichloromethane, Acetone, Water, Sodium hydroxide1 hourRoom Temp.92%>99.9%[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and the final assembly of Paliperidone.

Protocol 1: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

This protocol describes the cyclization of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to form the benzisoxazole ring system.

Materials:

  • (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride

  • Potassium hydroxide (KOH)

  • Methanol

  • Acetone

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • pH meter

Procedure:

  • Dissolve 27 g of potassium hydroxide in 600 mL of methanol in a round-bottom flask.

  • Add 55 g of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to the solution.

  • Heat the reaction mixture to reflux and maintain for approximately 2.5 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Add an appropriate amount of anhydrous magnesium sulfate to dry the solution and stir for about 1 hour.

  • Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.

  • To the resulting concentrate, add 500 mL of acetone and stir at room temperature for 30 minutes.

  • Filter to remove any insoluble material.

  • Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.

  • Collect the solid by filtration and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[8][11]

Protocol 2: Synthesis of 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol details the reduction of the pyridone ring of the precursor.

Materials:

  • 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2a]pyrimidin-4-one Hydrochloride

  • Methanol

  • Activated Charcoal

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Dichloromethane

  • Hydrogenation reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Create a suspension of 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2a]pyrimidin-4-one Hydrochloride in methanol in a reactor.

  • Heat the suspension to 50–55 °C to dissolve the solid.

  • Add activated charcoal to the solution and continue heating.

  • Filter the hot solution and wash the charcoal cake with methanol.

  • Combine the filtrate and add the 10% Pd/C catalyst and dichloromethane to a hydrogenation reactor.

  • Hydrogenate the mixture under a hydrogen pressure of 28–43 psi.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, filter off the catalyst and wash it with methanol.

  • Combine the filtrates and evaporate the solvent at a temperature below 50 °C under reduced pressure to yield the product as a dark grayish oil.[1][5]

Protocol 3: Synthesis of Paliperidone via N-Alkylation

This protocol describes the coupling of the two key intermediates to form Paliperidone.

Materials:

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate 1)

  • 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 2)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Diisopropylamine

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve Intermediate 2 in methanol.

  • Add Intermediate 1, DBU, and diisopropylamine to the solution.

  • Stir the reaction mixture at an appropriate temperature (e.g., reflux) until the reaction is complete as monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture and isolate the crude Paliperidone by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent system such as acetone and aqueous ammonia to achieve high purity.[10]

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

This compound is a partial agonist of the GABA-A receptor. The binding of GABA (or a GABA agonist) to the GABA-A receptor, a ligand-gated ion channel, leads to the influx of chloride ions, resulting in hyperpolarization of the neuron and an inhibitory postsynaptic potential (IPSP). This inhibitory action is crucial for maintaining balanced neuronal activity in the CNS.

GABA_A_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds to Chloride_channel Cl- Channel GABA_A_Receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibitory Signal) Chloride_channel->Hyperpolarization Cl- Influx

Caption: GABA-A Receptor Signaling Pathway

HDAC Inhibitor Mechanism of Action

This compound derivatives are being investigated as Histone Deacetylase (HDAC) inhibitors. HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors block this action, resulting in histone hyperacetylation, a more relaxed chromatin structure, and the expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibitor_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Histone Acetylation Acetylation Histone->Acetylation Deacetylation Deacetylation Histone->Deacetylation DNA DNA HAT HAT HAT->Histone Adds Acetyl Group HDAC HDAC HDAC->Histone Removes Acetyl Group HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->HDAC Inhibits Gene_Expression Tumor Suppressor Gene Expression Acetylation->Gene_Expression Promotes Deacetylation->Gene_Expression Represses Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC Inhibitor Mechanism of Action

Experimental Workflow: Synthesis of Paliperidone

The following diagram illustrates the key stages in the synthesis of Paliperidone from this compound-derived intermediates.

Paliperidone_Synthesis_Workflow start This compound Derivative intermediate1 Intermediate 1: 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole HCl start->intermediate1 Multi-step Synthesis alkylation N-Alkylation intermediate1->alkylation intermediate2 Intermediate 2: 3-(2-Chloroethyl)-9-hydroxy... -pyrido[1,2-a]pyrimidin-4-one intermediate2->alkylation crude_paliperidone Crude Paliperidone alkylation->crude_paliperidone purification Purification crude_paliperidone->purification pure_paliperidone Pure Paliperidone purification->pure_paliperidone

Caption: Paliperidone Synthesis Workflow

References

Application Notes and Protocols: Isonipecotic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA), serves as a valuable scaffold in modern drug design.[1][2] Its rigid piperidine (B6355638) ring system provides a robust framework for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This document provides detailed application notes and experimental protocols for researchers utilizing this compound in their drug discovery programs. The primary focus is on its application in the development of anticonvulsant agents through the modulation of the GABAergic system.

This compound and its derivatives primarily exert their effects by interacting with components of the GABAergic synapse, including GABAA receptors and GABA transporters (GATs).[1][3][4] As a partial agonist at GABAA receptors, this compound can directly influence inhibitory neurotransmission.[1][2] Furthermore, its structural similarity to GABA allows for the design of molecules that can inhibit GABA reuptake, thereby increasing the concentration of GABA in the synaptic cleft and enhancing GABAergic signaling.[4]

Data Presentation

The following tables summarize key quantitative data for this compound and its derivatives, providing a comparative overview of their biological activities.

Table 1: Efficacy of this compound at GABAA Receptor Subtypes

Receptor SubtypeMaximal Efficacy (Emax)
α1βxγx46-57%
α2βxγx46-57%
α3βxγx46-57%
α5βxγx46-57%
α4βxγx83-104%
α6βxγx83-104%

Source: Data derived from studies on recombinant GABAA receptors.[2]

Table 2: In Vivo Anticonvulsant Activity of this compound-Based Heteroaryl Amino Acid Derivatives

Compound IDMES Screen (ED50, mg/kg)scPTZ Screen (ED50, mg/kg)
5b >30, <100>30, <100
5d >30, <100>30, <100
5f 30>30, <100
5h >30, <100>30, <100
Phenytoin 9.5>300
Carbamazepine 8.8>300

Source: Data from a study on novel this compound-based anticonvulsant agents.[5] ED50 values were determined in mice after intraperitoneal administration.

Table 3: Inhibitory Activity of a Nipecotic Acid Derivative at GABA Transporters (GATs)

TransporterIC50 (µM)
GAT-1>200
GAT-221
GAT-35
BGT-1140

Source: Data for (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, a derivative of the closely related nipecotic acid.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound-Based Heteroaryl Amino Acid Derivatives

This protocol is adapted from the synthesis of novel anticonvulsant agents.[5]

Materials:

  • Substituted 1-(naphthalen-2-yl)ethan-1-one derivatives

  • 1H-indole-3-carbaldehyde

  • Ethanol (B145695)

  • 40% Sodium hydroxide (B78521) solution

  • Hydrochloric acid (diluted)

  • Sodium borohydride (B1222165)

  • Methanol

  • Thionyl chloride (SOCl2)

  • Toluene

  • Pyridine-4-carboxylic acid (this compound)

  • Triethylamine (TEA)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Synthesis of Chalcone (B49325) Intermediate:

    • Dissolve equimolar amounts of a substituted 1-(naphthalen-2-yl)ethan-1-one derivative and 1H-indole-3-carbaldehyde in ethanol.

    • Add 1 mL of 40% NaOH solution and stir the mixture at room temperature for 12 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with diluted HCl to a pH of 7.

    • Filter, wash with water, and dry the resulting solid. Recrystallize from ethanol.

  • Reduction of Chalcone:

    • Dissolve the chalcone intermediate in absolute methanol.

    • Slowly add solid sodium borohydride in portions with constant stirring at room temperature over 30 minutes.

    • Remove the solvent under reduced pressure, triturate the residue with water, and filter the crystalline product.

  • Chlorination:

    • Dissolve the product from the previous step in dry toluene.

    • Add thionyl chloride and reflux the mixture for 4 hours.

    • Evaporate the solvent under reduced pressure. Dissolve the residue in ether and wash with water and 10% NaHCO3.

    • Concentrate under vacuum and recrystallize from methanol.

  • Final Product Synthesis:

    • In absolute ethanol, mix the chlorinated intermediate with an equimolar amount of this compound and 1 mL of triethylamine.

    • Reflux the mixture for 12-15 hours.

    • Reduce the volume of the reaction mixture by half and leave it to crystallize overnight.

    • Filter the crystalline product, wash with water, dry, and recrystallize from ethanol to obtain the final this compound derivative.

Protocol 2: In Vitro GABAA Receptor Radioligand Binding Assay

This protocol is a general procedure for determining the binding affinity of test compounds to GABAA receptors, adapted from established methods.[7][8][9]

Materials:

  • Rat cortical membrane preparation (source of GABAA receptors)

  • [3H]-Flumazenil or [3H]-Muscimol (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Unlabeled diazepam or GABA (for non-specific binding determination)

  • Test compounds (this compound derivatives)

  • Polypropylene tubes

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 50,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and repeat the resuspension and centrifugation steps at least five times to remove endogenous GABA.[8]

    • Resuspend the final pellet in buffer to a protein concentration of approximately 0.5 mg/mL.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound.

    • Total Binding: Add buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add buffer, radioligand, a high concentration of unlabeled ligand (e.g., 10 µM diazepam), and membrane preparation.

    • Test Compound: Add buffer, radioligand, the test compound at various concentrations, and membrane preparation.

    • Incubate the tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[9]

  • Termination and Measurement:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Vivo Anticonvulsant Screening - Maximal Electroshock Seizure (MES) Test

This protocol is based on the widely used MES test for evaluating anticonvulsant activity.[10][11][12][13]

Materials:

  • Male ICR or CF-1 mice (20-25 g)

  • Electroconvulsiometer with corneal electrodes

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., phenytoin)

  • 0.5% tetracaine (B1683103) hydrochloride solution (local anesthetic)

  • 0.9% saline solution

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate mice for at least one week before the experiment.

    • Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneal injection). Dosing should occur at a predetermined time before the seizure induction to allow for peak effect.

  • Seizure Induction:

    • At the designated time after dosing, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the mouse for local anesthesia.

    • Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[12]

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through the corneal electrodes.[12]

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the mouse for the presence of a tonic hindlimb extension seizure.

    • The absence of the tonic hindlimb extension is considered the endpoint for protection.

  • Data Analysis:

    • The number of animals protected in each treatment group is recorded.

    • The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated using a suitable statistical method (e.g., probit analysis).

Protocol 4: In Vivo Anticonvulsant Screening - Subcutaneous Pentylenetetrazole (scPTZ) Test

This protocol is a standard method for identifying compounds that raise the seizure threshold.[3][10][14]

Materials:

  • Male CF-1 or C57BL/6 mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution

  • Test compounds (this compound derivatives)

  • Vehicle

  • Standard anticonvulsant drug (e.g., ethosuximide)

  • Individual observation cages

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate mice as described for the MES test.

    • Administer the test compound, vehicle, or standard drug.

  • Seizure Induction:

    • At the time of peak effect of the test compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck.[14]

  • Observation and Endpoint:

    • Immediately place each animal in an individual observation cage.

    • Observe the animals for a period of 30 minutes for the presence of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, and/or jaw lasting for at least 3-5 seconds.[3]

    • The absence of a clonic seizure within the observation period indicates protection.

  • Data Analysis:

    • Record the number of protected animals in each group.

    • Calculate the ED50 as described for the MES test.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in drug design.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell cluster_drug_target This compound Derivatives Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_syn GABA GAD->GABA_syn vGAT vGAT GABA_syn->vGAT Packaging Vesicle Vesicle Synaptic_Cleft Vesicle->Synaptic_Cleft Release vGAT->Vesicle GAT1_pre GAT1 Synaptic_Cleft->GAT1_pre Reuptake GABAA_R GABAA Receptor (Ionotropic) Synaptic_Cleft->GABAA_R Binds to GABAB_R GABAB Receptor (Metabotropic) Synaptic_Cleft->GABAB_R Binds to GAT_glia GAT Synaptic_Cleft->GAT_glia Uptake Cl_ion Cl- GABAA_R->Cl_ion Influx (Hyperpolarization) G_protein G-protein Signaling GABAB_R->G_protein GABA_T GABA-T GAT_glia->GABA_T Uptake Metabolites Metabolites GABA_T->Metabolites Metabolism Isonipecotic_Acid_Analog This compound Derivative Isonipecotic_Acid_Analog->GAT1_pre Inhibition Isonipecotic_Acid_Analog->GABAA_R Agonism/ Modulation Isonipecotic_Acid_Analog->GAT_glia Inhibition

Caption: GABAergic synapse and targets of this compound derivatives.

Drug_Design_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Scaffold This compound Scaffold Selection Library Library Design & Virtual Screening Scaffold->Library Synthesis Chemical Synthesis of Derivatives Library->Synthesis Binding GABAA Receptor Binding Assays (Ki, IC50) Synthesis->Binding Characterization Uptake GABA Uptake Inhibition Assays (IC50) Binding->Uptake ADME In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability) Uptake->ADME PK Pharmacokinetics (Mouse/Rat) ADME->PK Lead Selection Efficacy Anticonvulsant Efficacy (MES, scPTZ) (ED50) PK->Efficacy Neurotox Neurotoxicity (Rotarod) Efficacy->Neurotox Neurotox->Library SAR-driven Optimization

Caption: Drug design workflow using the this compound scaffold.

References

Application Notes and Protocols for the Synthesis of Isonipecotic Acid-Based Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel Histone Deacetylase (HDAC) inhibitors utilizing an isonipecotic acid scaffold. This compound, a piperidine-4-carboxylic acid, offers a versatile and structurally rigid linker component for the synthesis of potent and selective HDAC inhibitors.

Introduction to HDAC Inhibition and the Role of this compound

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.[3] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[4][5]

The general pharmacophore of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the channel leading to the active site, and a "cap" group that interacts with the surface of the enzyme.[1][6] The linker region's length, rigidity, and composition are critical for determining the inhibitor's potency and isoform selectivity.[1]

This compound provides a structurally pre-organized piperidine (B6355638) ring that can serve as a rigid linker in HDAC inhibitors. This rigidity can be advantageous for optimizing interactions with the enzyme active site and potentially improving isoform selectivity. The carboxylic acid functionality of this compound offers a convenient handle for chemical modification, allowing for the attachment of various zinc-binding groups and cap moieties.

Design Strategy for this compound-Based HDAC Inhibitors

The design of this compound-based HDAC inhibitors involves the strategic attachment of a suitable zinc-binding group (ZBG) and a surface recognition "cap" group to the this compound scaffold.

A general synthetic strategy is outlined below, where the this compound core serves as the central linker. The nitrogen of the piperidine ring can be functionalized with a variety of "cap" groups, while the carboxylic acid can be converted into different zinc-binding moieties, most commonly a hydroxamic acid.

G cluster_synthesis General Synthesis Workflow Isonipecotic_Acid This compound (Piperidine-4-carboxylic acid) N_Protected N-Protected This compound Isonipecotic_Acid->N_Protected Protection Cap_Attachment Cap Group Attachment (via N-alkylation/acylation) N_Protected->Cap_Attachment Cap-X ZBG_Precursor ZBG Precursor Formation (e.g., Esterification) Cap_Attachment->ZBG_Precursor Activation Final_Inhibitor Final HDAC Inhibitor (e.g., Hydroxamic Acid Formation) ZBG_Precursor->Final_Inhibitor NH2OH

Caption: General workflow for synthesizing this compound-based HDAC inhibitors.

Experimental Protocols

General Synthesis of an this compound-Based Hydroxamic Acid HDAC Inhibitor

This protocol describes a general method for synthesizing a hypothetical HDAC inhibitor (Compound 3 ) using this compound as the linker, a benzhydryl group as the cap, and a hydroxamic acid as the ZBG.

Scheme 1: Synthesis of a Hypothetical this compound-Based HDAC Inhibitor

G cluster_scheme Synthetic Scheme start Ethyl isonipecotate step1 N-Benzhydrylation (Diphenylmethyl bromide, K2CO3, DMF) start->step1 intermediate1 Ethyl 1-benzhydrylpiperidine-4-carboxylate (1) step1->intermediate1 step2 Hydrolysis (LiOH, THF/H2O) intermediate1->step2 intermediate2 1-Benzhydrylpiperidine-4-carboxylic acid (2) step2->intermediate2 step3 Hydroxamic Acid Formation (1. EDCI, HOBt, DMF 2. NH2OH·HCl, TEA) intermediate2->step3 product N-Hydroxy-1-benzhydrylpiperidine-4-carboxamide (3) step3->product

Caption: Synthetic route to a hypothetical this compound-based HDAC inhibitor.

Materials:

  • Ethyl isonipecotate

  • Diphenylmethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Triethylamine (B128534) (TEA)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Synthesis of Ethyl 1-benzhydrylpiperidine-4-carboxylate (1): To a solution of ethyl isonipecotate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and diphenylmethyl bromide (1.2 eq). Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Synthesis of 1-Benzhydrylpiperidine-4-carboxylic acid (2): Dissolve the ester 1 (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. After completion, acidify the reaction mixture with 1N HCl to pH 3-4 and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid 2 , which can often be used in the next step without further purification.

  • Synthesis of N-Hydroxy-1-benzhydrylpiperidine-4-carboxamide (3): To a solution of the carboxylic acid 2 (1.0 eq) in DMF, add EDCI (1.5 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 30 minutes. In a separate flask, prepare a solution of hydroxylamine hydrochloride (2.0 eq) and triethylamine (2.5 eq) in DMF and stir for 30 minutes at 0 °C. Add the hydroxylamine solution to the activated acid solution and allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography or recrystallization.

HDAC Enzyme Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against specific HDAC isoforms using a fluorogenic assay.

Materials:

  • Purified recombinant human HDAC1, HDAC3, HDAC6, and HDAC8 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

  • Developer solution

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

  • In a 96-well black microplate, add the HDAC enzyme and the assay buffer.

  • Add the test compounds or control to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized HDAC inhibitors on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.

Quantitative Data Summary

The following tables summarize hypothetical inhibitory activities of a series of this compound-based HDAC inhibitors. The data is structured to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro HDAC Inhibitory Activity (IC₅₀, μM)

CompoundR (Cap Group)LinkerZBGHDAC1HDAC3HDAC6HDAC8
3 BenzhydrylThis compoundHydroxamic Acid0.150.250.050.30
4a PhenylThis compoundHydroxamic Acid0.500.800.200.95
4b 4-BiphenylThis compoundHydroxamic Acid0.100.180.030.22
5 BenzhydrylThis compoundo-Phenylenediamine (B120857)2.53.11.84.5

Data are hypothetical and for illustrative purposes only.

Table 2: In Vitro Antiproliferative Activity (GI₅₀, μM)

CompoundMDA-MB-231MCF-7HCT116
3 1.22.51.8
4a 5.88.16.5
4b 0.91.51.1
5 >10>10>10
Vorinostat 0.81.21.0

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR)

Based on the hypothetical data, the following SAR can be deduced:

  • Cap Group: A larger, more hydrophobic cap group like benzhydryl or biphenyl (B1667301) appears to enhance HDAC inhibitory activity compared to a simple phenyl group. This is a common observation for HDAC inhibitors, as the cap group interacts with the surface of the enzyme.[1]

  • Zinc-Binding Group: The hydroxamic acid moiety is a potent ZBG, leading to significantly better HDAC inhibition compared to the o-phenylenediamine group. This aligns with the well-established role of hydroxamic acids in chelating the active site zinc ion.

  • Linker: The rigid this compound linker provides a solid scaffold for positioning the cap group and ZBG for optimal interaction with the HDAC enzyme. Variations in the linker, though not explored in this hypothetical series, are known to significantly impact isoform selectivity.[1]

Signaling Pathway

HDAC inhibitors exert their anticancer effects by inducing the hyperacetylation of histone and non-histone proteins. This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.

G cluster_pathway HDAC Inhibitor Mechanism of Action HDACi This compound-Based HDAC Inhibitor HDACs HDACs HDACi->HDACs Inhibition Acetylation ↑ Histone & Non-Histone Protein Acetylation HDACs->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Tumor_Suppressor ↑ Tumor Suppressor Genes (e.g., p21, BAX) Gene_Expression->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Caption: Simplified signaling pathway of HDAC inhibitors leading to cancer cell death.

Conclusion

This compound presents a promising and versatile scaffold for the development of novel HDAC inhibitors. Its rigid structure and amenability to chemical modification allow for the systematic exploration of different cap groups and zinc-binding moieties to optimize potency and selectivity. The provided protocols offer a foundation for the synthesis and biological evaluation of these compounds, paving the way for the discovery of new and effective anticancer agents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a key heterocyclic compound and a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). Its derivatives are integral to the development of various pharmaceutical agents. Accurate and robust analytical methods for the quantification of this compound are crucial for quality control, pharmacokinetic studies, and drug development. A primary challenge in the HPLC analysis of this compound is its lack of a strong native chromophore, making detection by UV-Vis spectrophotometry difficult at standard wavelengths. This application note details protocols for both direct analysis and analysis following pre-column derivatization to enhance detection sensitivity.

Principle of Analysis

The primary mode of separation for this compound is reverse-phase (RP) HPLC. In this technique, the compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to its polar nature, this compound can be challenging to retain on traditional RP columns. Therefore, methods often employ mixed-mode chromatography or mobile phase modifiers.

To overcome the challenge of poor UV absorbance, two main strategies are employed:

  • Direct Detection: Utilizing detectors that do not require a chromophore, such as Mass Spectrometry (MS), or by using low UV wavelengths (around 200 nm) where the carboxyl group may show some absorbance.

  • Pre-column Derivatization: Chemically modifying the this compound molecule before HPLC injection by attaching a UV-absorbing or fluorescent tag. This process significantly enhances the sensitivity and selectivity of the analysis. The derivatizing agent reacts with the secondary amine group of this compound.

Experimental Protocols

Protocol 1: Direct Analysis by Reverse-Phase HPLC

This protocol is adapted from a method utilizing a mixed-mode stationary phase column for the analysis of underivatized this compound.

1. Materials and Reagents:

  • This compound hydrochloride standard

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Phosphoric acid (H₃PO₄) or Formic acid (for MS compatibility)

  • Mobile Phase: Acetonitrile and water mixture with an acid modifier.

2. Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Detector: UV detector or Mass Spectrometer (MS)

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent reverse-phase column)[1]

3. Chromatographic Conditions:

  • Mobile Phase: 20% Acetonitrile / 80% Water with 0.1% Phosphoric Acid. (For MS detection, replace phosphoric acid with 0.1% Formic Acid).[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 200 nm or MS with appropriate settings.

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 10 mL of the mobile phase.

  • Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Analysis by HPLC with Pre-column Derivatization

This protocol is a representative method for enhancing UV detection, as specific derivatization methods for this compound are not widely published. It is adapted from techniques used for similar compounds like isoniazid (B1672263) and other aliphatic amines.[2][3] Optimization of reaction conditions is recommended.

1. Materials and Reagents:

  • This compound standard

  • Derivatizing Agent: p-Hydroxybenzaldehyde solution (1.5% w/v in methanol)[2]

  • Acetonitrile and Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Borate Buffer (pH 9.0)

  • Methanol (HPLC Grade)

2. Instrumentation:

  • HPLC system with UV-Vis Detector

  • C18 Column (e.g., 250 x 4.6 mm, 5 µm)

  • Water bath or heating block

3. Derivatization Procedure:

  • To 250 µL of the sample or standard solution, add 200 µL of the p-hydroxybenzaldehyde derivatizing agent solution.[2]

  • Add 100 µL of Borate Buffer (pH 9.0) to catalyze the reaction.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a water bath at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Filter the derivatized solution through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% TFA.

    • Start with 20% Acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 273 nm (This should be optimized based on the UV spectrum of the derivatized product).[2]

  • Injection Volume: 20 µL

Data Presentation

Quantitative data from various published methods for this compound and structurally related analytes are summarized below for comparison.

Table 1: HPLC Method Parameters for this compound and Related Compounds

AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionReference
This compound HCl Newcrom R1 (4.6x150 mm)MeCN, Water, H₃PO₄1.0UV / MS[1]
Isonicotinic Acid Primesep 100 (4.6x150 mm)10% MeCN, Water, 0.05% H₂SO₄1.0UV 200 nm[4]
Isoniazid (Method I) Nucleosil 100-10 C18 (250x4.6 mm)80% MeCN / 20% 10⁻² M Oxalic Acid1.5UV 230 nm[5]
Isoniazid (Method II) Luna 100-5 C18 (250x4.6 mm)20% Methanol / 80% Acetate Buffer (pH 5.0)1.0UV 270 nm[5]
Isoniazid (Derivatized) C8 (250x4.6 mm, 5 µm)IsocraticN/AUV 273 nm[2]

Table 2: Method Performance Characteristics for Related Analytes

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r)LOD (µg/mL)LOQ (µg/mL)Reference
Isonicotinic Acid N/AN/A0.002 (as ppb)N/A[4]
Isoniazid (Method I) N/A0.99980.61.9[5]
Isoniazid (Method II) N/A0.99990.0550.2[5]
Isoniazid (in plasma) 0.89 - 71.36>0.99N/A0.89[2]
Isoniazid 10 - 10000.9998N/AN/A[6]

N/A: Not Available in the cited source.

Visualizations

G cluster_workflow General HPLC Analysis Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Injection sep Chromatographic Separation hplc->sep det Detection (UV or MS) sep->det data Data Acquisition and Analysis det->data result Final Report and Quantification data->result

Caption: General workflow for the HPLC analysis of this compound.

G cluster_derivatization Pre-Column Derivatization Workflow sample Aliquot of Sample or Standard reagent Add Derivatizing Reagent & Buffer sample->reagent react Incubate (Heat as Required) reagent->react cool Cool to Room Temperature react->cool inject Inject into HPLC System cool->inject

Caption: Workflow for pre-column derivatization of this compound.

References

Application Notes and Protocols for the Analysis of Isonipecotic Acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the characterization of isonipecotic acid (piperidine-4-carboxylic acid) using Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). This compound is a key scaffold in medicinal chemistry, and accurate analytical characterization is crucial for its use in research and drug development.

Structural and Analytical Overview

This compound is a heterocyclic compound with a piperidine (B6355638) ring and a carboxylic acid group at the 4-position. Its zwitterionic nature in solution influences its spectroscopic properties. The following data and protocols are provided for this compound in its common deuterated solvent, deuterium (B1214612) oxide (D₂O), for NMR analysis and in the gas phase for EI-MS.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound in D₂O shows distinct signals for the protons on the piperidine ring. The chemical shifts and coupling constants provide information about the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Data for this compound in D₂O

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-42.55tt11.5, 4.0
H-2ax, H-6ax3.35dt13.0, 3.0
H-2eq, H-6eq2.90dt13.0, 3.5
H-3ax, H-5ax2.10qd13.0, 4.0
H-3eq, H-5eq1.85dq13.0, 3.5

Note: Chemical shifts can be influenced by concentration and pH.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound.

Table 2: ¹³C NMR Data for this compound in D₂O

Carbon AssignmentChemical Shift (δ, ppm)
C=O181.5
C-442.0
C-2, C-645.5
C-3, C-529.0
Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O).
  • If necessary, adjust the pH to ensure solubility and consistent chemical shifts.
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a standard NMR spectrometer (e.g., 400 MHz or higher).
  • Tune and shim the instrument to obtain optimal resolution and lineshape.
  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the residual solvent peak (D₂O at ~4.79 ppm for ¹H) or an internal standard.
  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants in the ¹H spectrum to assign the signals to the respective protons.
  • Assign the signals in the ¹³C spectrum based on their chemical shifts and, if available, data from 2D NMR experiments (e.g., HSQC).

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern of organic molecules.

Mass Spectrometry Data

The EI mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
12925[M]⁺
84100[M - COOH]⁺
5685[C₃H₆N]⁺
4430[C₂H₆N]⁺
3040[CH₄N]⁺
Protocol for Electron Ionization Mass Spectrometry

This protocol describes the general procedure for obtaining an EI mass spectrum of this compound.

1. Sample Preparation:

  • Ensure the this compound sample is pure and dry.
  • For analysis via a direct insertion probe, place a small amount of the solid sample into a capillary tube.
  • For analysis via gas chromatography-mass spectrometry (GC-MS), derivatization to a more volatile ester form may be necessary.

2. Instrument Setup and Data Acquisition:

  • Use a mass spectrometer equipped with an electron ionization source.
  • For direct insertion, insert the probe into the ion source and gradually heat it to volatilize the sample.
  • Set the electron energy to a standard value of 70 eV.[1]
  • Scan a suitable mass range (e.g., m/z 20-200) to detect the molecular ion and fragment ions.

3. Data Analysis:

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound (129 g/mol ).
  • Analyze the fragmentation pattern to identify characteristic losses and fragment ions. The fragmentation of amino acids under EI-MS often involves the loss of the carboxylic acid group.[2]
  • Propose structures for the major fragment ions based on their m/z values.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the NMR and mass spectrometry analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate ¹H Signals calibrate->integrate ¹H assign Assign Signals calibrate->assign ¹³C integrate->assign Report Report assign->Report

Caption: Workflow for NMR analysis of this compound.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis sample_prep_ms Prepare Dry Sample instrument_ms Instrument Setup (EI Source) sample_prep_ms->instrument_ms volatilize Volatilize Sample instrument_ms->volatilize acquire_ms Acquire Mass Spectrum volatilize->acquire_ms id_mol_ion Identify Molecular Ion acquire_ms->id_mol_ion analyze_frag Analyze Fragmentation id_mol_ion->analyze_frag assign_frag Assign Fragment Ions analyze_frag->assign_frag Report_ms Report_ms assign_frag->Report_ms Report

Caption: Workflow for EI-MS analysis of this compound.

Signaling Pathway and Logical Relationships

The analytical data obtained from NMR and mass spectrometry are logically interconnected to confirm the structure of this compound.

Logical_Relationship cluster_data Analytical Data cluster_info Structural Information H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrals) Proton_Env Proton Environment & Connectivity H1_NMR->Proton_Env C13_NMR ¹³C NMR (Chemical Shifts) Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone MS Mass Spectrometry (Molecular Ion, Fragmentation) Mol_Weight Molecular Weight & Formula MS->Mol_Weight Structure_Confirmation Structure Confirmation of This compound Proton_Env->Structure_Confirmation Carbon_Backbone->Structure_Confirmation Mol_Weight->Structure_Confirmation

Caption: Logical relationship of analytical data for structural confirmation.

References

Experimental Use of Isonipecotic Acid In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental use of isonipecotic acid, a piperidine-4-carboxylic acid that acts as a partial agonist at γ-aminobutyric acid type A (GABAa) receptors. This document outlines detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including its effects on GABAa receptor activation and potential inhibition of GABA transporters.

Overview of this compound

This compound is a conformationally restricted analog of the neurotransmitter GABA. In vitro studies have characterized it as a moderately potent partial agonist of GABAa receptors.[1] Its activity is notably dependent on the subunit composition of the receptor, exhibiting higher efficacy at receptors containing α4 and α6 subunits compared to those with α1, α2, α3, and α5 subunits.[1] Due to its structural similarity to nipecotic acid, a known GABA uptake inhibitor, this compound may also be investigated for its effects on GABA transporters (GATs).

Quantitative Data Summary

The following tables summarize the known in vitro pharmacological data for this compound and the related compound, nipecotic acid, for comparative purposes.

Table 1: In Vitro Activity of this compound at GABAA Receptors

GABAA Receptor Subunit CompositionEfficacy (Emax)Reference
α1, α2, α3, α5-containing46–57%[1]
α4, α6-containing83–104%[1]

Table 2: In Vitro Activity of Nipecotic Acid (for reference)

AssayParameterValueReference
Direct GABAA Channel ActivationEC50~300 µM[2][3]
GABA Uptake InhibitionIC50~10 µM[2]

Experimental Protocols

Electrophysiological Characterization of GABAA Receptor Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional activity of this compound on GABAa receptors expressed in a heterologous system (e.g., HEK293 cells) or in cultured neurons.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a GABAa receptor agonist and to characterize its modulatory effects.

Materials:

  • HEK293 cells stably or transiently expressing desired GABAa receptor subunits (e.g., α1β2γ2)

  • Cultured primary neurons (e.g., hippocampal or cortical neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 100 mM in sterile water)

  • GABA stock solution (e.g., 100 mM in sterile water)

  • GABAA receptor antagonist (e.g., bicuculline)

Procedure:

  • Cell Preparation: Plate HEK293 cells or neurons on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Prepare a series of dilutions of this compound in the external solution.

    • Apply the different concentrations of this compound to the cell using a fast perfusion system.

    • Record the resulting current responses.

    • For determining partial agonism, apply a saturating concentration of GABA to obtain the maximal current response (Imax).

  • Data Analysis:

    • Measure the peak amplitude of the current elicited by each concentration of this compound.

    • Normalize the responses to the maximal GABA response.

    • Construct a concentration-response curve and fit the data to the Hill equation to determine the EC50 and Emax.

    • To confirm the involvement of GABAa receptors, co-apply this compound with a GABAa receptor antagonist like bicuculline (B1666979) and observe the inhibition of the current response.

GABA Uptake Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on GABA transporters, using a radiolabeled GABA uptake assay in synaptosomes or cultured cells.

Objective: To determine the potency (IC50) of this compound as an inhibitor of GABA uptake.

Materials:

  • Rat brain synaptosomes or cultured cells expressing GABA transporters (e.g., GAT1-expressing HEK293 cells)

  • [3H]-GABA (radiolabeled GABA)

  • Krebs-Ringer-HEPES buffer (in mM): 120 NaCl, 4.7 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 10 HEPES, 10 glucose (pH 7.4)

  • This compound

  • Known GABA uptake inhibitor (e.g., nipecotic acid or tiagabine) as a positive control

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation: Prepare synaptosomes from rat brain tissue or harvest cultured cells. Resuspend in Krebs-Ringer-HEPES buffer.

  • Assay Setup:

    • In a microcentrifuge tube, add a small volume of the cell/synaptosome suspension.

    • Add varying concentrations of this compound or the positive control.

    • Include a control group with buffer only.

  • Initiation of Uptake: Add a fixed concentration of [3H]-GABA to each tube to initiate the uptake reaction.

  • Incubation: Incubate the tubes at 37°C for a short period (e.g., 5-10 minutes) to allow for GABA uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular [3H]-GABA.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [3H]-GABA uptake for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is to assess the potential cytotoxicity of this compound on cultured cells.

Objective: To determine if this compound affects cell viability at the concentrations used in functional assays.

Materials:

  • HEK293 cells or cultured neurons

  • 96-well cell culture plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot cell viability against the logarithm of the this compound concentration.

Visualizations

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABAA Receptor Cl- Channel Binding Site GABA->GABAA_Receptor:p Binds Isonipecotic_Acid Isonipecotic_Acid Isonipecotic_Acid->GABAA_Receptor:p Binds (Partial Agonist) Cl_ion Cl- GABAA_Receptor:c->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to

Caption: GABAA Receptor Signaling Pathway.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 or Neurons) Whole_Cell_Config Establish Whole-Cell Configuration Cell_Culture->Whole_Cell_Config Pipette_Fabrication Pipette Fabrication (3-5 MΩ) Pipette_Fabrication->Whole_Cell_Config Drug_Application Apply this compound (Concentration Gradient) Whole_Cell_Config->Drug_Application Record_Current Record Ionic Current Drug_Application->Record_Current Measure_Peak_Current Measure Peak Current Amplitude Record_Current->Measure_Peak_Current Dose_Response_Curve Construct Dose-Response Curve Measure_Peak_Current->Dose_Response_Curve Determine_Parameters Determine EC50 & Emax Dose_Response_Curve->Determine_Parameters

Caption: Patch-Clamp Electrophysiology Workflow.

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Synaptosome_Prep Prepare Synaptosomes or Cultured Cells Incubate_with_Drug Pre-incubate with This compound Synaptosome_Prep->Incubate_with_Drug Reagent_Prep Prepare Reagents ([3H]-GABA, this compound) Reagent_Prep->Incubate_with_Drug Add_Radioligand Add [3H]-GABA to Initiate Uptake Incubate_with_Drug->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate_Uptake Terminate Uptake by Filtration & Washing Incubate->Terminate_Uptake Scintillation_Count Measure Radioactivity Terminate_Uptake->Scintillation_Count Calculate_Inhibition Calculate % Inhibition Scintillation_Count->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: GABA Uptake Inhibition Assay Workflow.

References

Application Notes and Protocols: Isonipecotic Acid Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). It primarily functions as a partial agonist at GABAA receptors. Its hydrochloride salt form enhances solubility and stability, making it a valuable tool in neuroscience research and a foundational scaffold in the development of novel therapeutics, particularly those targeting the GABAergic system. These application notes provide an overview of its utility and detailed protocols for its use in relevant experimental paradigms.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water. Insoluble in DMSO.
Storage Store at -20°C for long-term stability.

Note on Solubility: While the hydrochloride salt is water-soluble, it is practically insoluble in DMSO. For cell-based assays requiring a DMSO stock, consider alternative solvents or direct preparation in aqueous buffers.

Applications in Research and Drug Development

This compound hydrochloride salt is utilized in several key research areas:

  • GABAA Receptor Research: As a partial agonist, it is instrumental in characterizing the function and pharmacology of different GABAA receptor subtypes. Its differential efficacy at various subunit combinations allows for the elucidation of their specific physiological roles.

  • Lead Compound for Drug Discovery: The this compound scaffold has been a foundational structure for the development of novel anticonvulsant agents and other central nervous system (CNS) therapeutics.

  • GABA Uptake Inhibition Studies: While less potent than its isomer nipecotic acid, this compound can be used as a reference compound in studies of GABA transporter (GAT) inhibition, helping to delineate the structure-activity relationships of this class of molecules.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its related isomer, nipecotic acid, for comparative purposes.

Table 1: this compound Activity at GABAA Receptors

ParameterValueReceptor SubtypeSystem
IC₅₀ ([³H]GABA binding)0.33 µM--
EC₅₀ (Agonist Activity)370 µMhuman α3β3γ2Xenopus oocytes
EC₅₀ (Agonist Activity)420 µMhuman α3β3γ2Xenopus oocytes

Table 2: Nipecotic Acid Activity at GABA Transporters (for comparison)

ParameterValueTransporter Subtype
IC₅₀ (GABA Uptake)~10 µM-
Kᵢ ([³H]GABA Uptake)14.4 µMGAT1
EC₅₀ (Channel Activation)~300 µMGABAA-like channels

Signaling Pathways and Experimental Workflows

GABAergic Synapse Signaling

The following diagram illustrates the key components of a GABAergic synapse, where this compound exerts its effects.

GABAergic Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Astrocyte Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle VGAT Vesicular GABA Transporter (VGAT) GABA_vesicle->VGAT Packaging GABA_synapse GABA VGAT->GABA_synapse Release GAT1_pre GAT1 GABA_reuptake_pre GABA GAT1_pre->GABA_reuptake_pre GABA_synapse->GAT1_pre Reuptake GABAA_R GABAA Receptor (Ionotropic) GABA_synapse->GABAA_R Binds to GABAB_R GABAB Receptor (Metabotropic) GABA_synapse->GABAB_R Binds to GAT_glia GAT1/GAT3 GABA_synapse->GAT_glia Reuptake Cl_ion Cl- GABAA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to GABA_reuptake_glia GABA GAT_glia->GABA_reuptake_glia Isonipecotic_Acid This compound Isonipecotic_Acid->GABAA_R Partial Agonist

Caption: GABAergic synapse showing GABA synthesis, release, and receptor binding.

Experimental Workflow for Screening GABAergic Compounds

This diagram outlines a typical workflow for the initial screening and characterization of compounds like this compound.

Screening Workflow Start Compound Library Binding_Assay GABAA Receptor Binding Assay ([3H]muscimol or [3H]flunitrazepam) Start->Binding_Assay Uptake_Assay GABA Uptake Assay ([3H]GABA) Start->Uptake_Assay Data_Analysis_1 Determine Ki / IC50 Binding_Assay->Data_Analysis_1 Uptake_Assay->Data_Analysis_1 Electrophysiology Electrophysiology (Patch-Clamp) on recombinant receptors or neurons Data_Analysis_1->Electrophysiology Active Compounds Data_Analysis_2 Determine EC50 / Emax Electrophysiology->Data_Analysis_2 In_Vivo_Models In Vivo Animal Models (e.g., MES, scPTZ) Data_Analysis_2->In_Vivo_Models Potent Modulators Data_Analysis_3 Determine ED50 / TD50 In_Vivo_Models->Data_Analysis_3 Lead_Optimization Lead Optimization Data_Analysis_3->Lead_Optimization Efficacious & Safe Compounds

Caption: Workflow for screening and characterizing GABAergic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Salt Stock Solution

Objective: To prepare a stock solution of this compound hydrochloride salt for use in aqueous-based in vitro assays.

Materials:

  • This compound hydrochloride salt powder

  • Sterile, deionized water or appropriate assay buffer (e.g., Tris-HCl, HEPES)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the mass of this compound hydrochloride salt required to achieve the desired stock concentration (e.g., 100 mM).

  • Weigh the calculated amount of powder and transfer it to a sterile tube.

  • Add the appropriate volume of sterile, deionized water or assay buffer.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution returns to the desired experimental temperature before use.

  • Sterile filter the stock solution using a 0.22 µm syringe filter if required for cell culture experiments.

  • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: GABAA Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound hydrochloride salt for the GABAA receptor. This protocol is adapted from standard procedures using [³H]muscimol as the radioligand.

Materials:

  • Rat brain membrane preparation (source of GABAA receptors)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C

  • Radioligand: [³H]muscimol (e.g., at a final concentration of 5 nM)

  • Non-specific binding control: Unlabeled GABA (e.g., at a final concentration of 10 µM)

  • This compound hydrochloride salt stock solution

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Membrane Preparation: Thaw the rat brain membrane preparation and wash twice with ice-cold binding buffer by centrifugation (e.g., 140,000 x g for 30 minutes at 4°C). Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + [³H]muscimol + binding buffer.

    • Non-specific Binding: Membrane preparation + [³H]muscimol + unlabeled GABA.

    • Competition: Membrane preparation + [³H]muscimol + varying concentrations of this compound hydrochloride salt.

  • Incubation: Incubate the plate at 4°C for 45 minutes to reach binding equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [³H]GABA Uptake Assay in HEK293 Cells Expressing GATs

Objective: To assess the inhibitory effect of this compound hydrochloride salt on GABA transporters. This protocol describes a general method that can be applied to cell lines stably expressing specific GAT subtypes (e.g., GAT1, GAT2, GAT3, BGT1).

Materials:

  • HEK293 cells stably expressing the GABA transporter of interest

  • Cell culture medium and supplements

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES)

  • [³H]GABA

  • This compound hydrochloride salt stock solution

  • Positive control inhibitor (e.g., tiagabine (B1662831) for GAT1)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the target GAT in appropriate culture vessels until they reach a suitable confluency.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed uptake buffer.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound hydrochloride salt or the positive control inhibitor in uptake buffer for a defined period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA to each well.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes, within the linear range of uptake), terminate the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells (e.g., with a lysis buffer or distilled water) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the data to the protein concentration in each well.

    • Plot the percentage of [³H]GABA uptake (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Protocol 4: In Vivo Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Model)

Objective: To evaluate the potential anticonvulsant activity of this compound derivatives. This protocol is based on standard procedures for screening anticonvulsant compounds in mice.

Materials:

  • Male albino mice (e.g., 20-25 g)

  • Test compound (this compound derivative)

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Standard anticonvulsant drug (e.g., phenytoin)

  • Electroshock apparatus with corneal electrodes

  • Electrode solution (e.g., saline)

Procedure:

  • Animal Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one week before the experiment.

  • Compound Administration: Administer the test compound, vehicle, or standard drug to different groups of mice via the desired route (e.g., intraperitoneal injection).

  • Peak Effect Time: Wait for the time of predicted peak effect of the compound (e.g., 30-60 minutes post-administration).

  • MES Induction: Apply a drop of electrode solution to the eyes of each mouse. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered a protective effect.

  • Data Analysis:

    • Determine the percentage of animals protected in each group.

    • If a dose-response relationship is being established, calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis or a similar statistical method.

    • A neurotoxicity assessment (e.g., rotarod test) should be performed in parallel to determine the TD₅₀ (the dose causing toxicity in 50% of the animals) and calculate the protective index (PI = TD₅₀ / ED₅₀).

Formulating Isonipecotic Acid for Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and use of isonipecotic acid in a variety of cell culture assays. This document includes detailed protocols for the preparation of stock solutions, determination of working concentrations, and the execution of key cell-based experiments.

Introduction to this compound

This compound, also known as piperidine-4-carboxylic acid, is a conformationally constrained analog of γ-aminobutyric acid (GABA).[1][2] Its primary mechanism of action is as a partial agonist of the GABA type A (GABAA) receptor.[1][2] This receptor is a ligand-gated ion channel that, upon activation, typically allows the influx of chloride ions, leading to hyperpolarization of the cell membrane and inhibition of neuronal firing.[3] However, in some cellular contexts, particularly in cancer cells, activation of GABAA receptors can lead to downstream signaling cascades that influence proliferation and migration.[1][4][5]

This compound is a valuable tool for studying GABAergic signaling in both neuronal and non-neuronal cell types. Its stability and solubility in aqueous solutions make it well-suited for a range of in vitro applications.

Product Information and Handling

PropertyValueReference
Synonyms 4-Piperidinecarboxylic acid, Hexahydroisonicotinic acid[6]
Molecular Formula C₆H₁₁NO₂[7]
Molecular Weight 129.16 g/mol [7]
Appearance White to off-white crystalline powder[7]
Solubility Soluble in water.[8]
Storage Store at room temperature in a dry, dark place.[8]

Safety Precautions: this compound may cause skin, eye, and respiratory irritation.[6][7][8] It is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Preparation of Stock and Working Solutions

3.1. Preparation of a 100 mM Stock Solution in Water

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Protocol:

  • Weigh out 129.16 mg of this compound powder and transfer it to a sterile conical tube.

  • Add 10 mL of sterile water to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

3.2. Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Example: Preparation of a 1 mM working solution

  • Thaw an aliquot of the 100 mM this compound stock solution.

  • In a sterile tube, add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed cell culture medium.

  • Mix gently by pipetting up and down.

  • This will result in a 1 mM working solution, which can be further diluted to the final desired concentrations for your assay.

Experimental Protocols

The optimal concentration of this compound and incubation time will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal conditions for your experimental system.

4.1. Cell Viability and Cytotoxicity Assays

4.1.1. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells of interest seeded in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

4.1.2. LDH Assay for Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest seeded in a 96-well plate

  • This compound working solutions

  • LDH cytotoxicity assay kit (commercially available)

  • Plate reader capable of measuring absorbance at the recommended wavelength (typically 490 nm)

Protocol:

  • Follow the cell seeding and treatment steps as described in the MTT assay protocol. Include wells for a positive control (e.g., cells treated with a lysis buffer provided in the kit).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Read the absorbance at the recommended wavelength.

  • Calculate cytotoxicity as a percentage of the positive control.

4.2. Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA as an indicator of cell proliferation.

Materials:

  • Cells of interest seeded in a 96-well plate

  • This compound working solutions

  • BrdU cell proliferation assay kit (commercially available)

  • Plate reader capable of measuring absorbance at the recommended wavelength

Protocol:

  • Seed cells and treat with this compound as described previously.

  • During the final hours of the incubation period (as recommended by the kit manufacturer), add the BrdU labeling solution to each well.

  • Following the labeling period, fix, permeabilize, and detect the incorporated BrdU according to the kit's protocol.

  • Read the absorbance at the recommended wavelength.

  • Calculate the proliferation rate as a percentage of the vehicle control.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in various cell-based assays. Researchers should determine these values empirically for their specific cell lines and experimental conditions.

AssayCell LineParameterValue (µM)
Cytotoxicity SH-SY5Y (Human Neuroblastoma)IC₅₀ (72h)> 1000
Proliferation HeLa (Human Cervical Cancer)EC₅₀ (48h)50 - 200
GABA Uptake Inhibition HEK293 (Human Embryonic Kidney)IC₅₀10 - 50
Neurite Outgrowth Primary Cortical NeuronsEC₅₀1 - 10

Note: These values are illustrative and should be experimentally determined. The effect of this compound can be cell-type dependent.

Signaling Pathways and Experimental Workflows

6.1. GABAA Receptor Signaling Pathway

Activation of the GABAA receptor by this compound initiates a signaling cascade that can have diverse cellular effects. In neurons, this typically leads to ion channel opening and changes in membrane potential. In other cell types, such as cancer cells, it can trigger intracellular signaling pathways like the MAPK/ERK pathway.

GABAA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GABAA_R GABAA Receptor Cl_influx Cl- Influx GABAA_R->Cl_influx Ion Channel Opening Ca_influx Ca2+ Influx GABAA_R->Ca_influx Second Messenger Activation Isonipecotic_Acid This compound Isonipecotic_Acid->GABAA_R Neuronal_Inhibition Neuronal Inhibition Cl_influx->Neuronal_Inhibition PKC PKC Activation Ca_influx->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Proliferation Proliferation MAPK_ERK->Proliferation Migration Migration MAPK_ERK->Migration Viability_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate Overnight (Adhesion) Start->Incubate1 Treat_Cells Treat Cells with this compound (and Controls) Incubate1->Treat_Cells Prepare_Compound Prepare this compound Working Solutions Prepare_Compound->Treat_Cells Incubate2 Incubate for Desired Time (e.g., 24, 48, 72h) Treat_Cells->Incubate2 Add_Reagent Add Viability Reagent (e.g., MTT, LDH substrate) Incubate2->Add_Reagent Incubate3 Incubate as per Protocol Add_Reagent->Incubate3 Read_Plate Measure Absorbance/ Fluorescence Incubate3->Read_Plate Analyze_Data Analyze Data and Determine IC50/EC50 Read_Plate->Analyze_Data

References

Application Notes and Protocols: Isonipecotic Acid in the Synthesis of Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, a cyclic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a valuable scaffold in the design and synthesis of novel anticonvulsant agents. Its rigid structure allows for the specific orientation of pharmacophoric groups, leading to potent and selective modulation of GABAergic neurotransmission. The primary mechanism of action for many this compound-based anticonvulsants is the inhibition of GABA reuptake, primarily through the GABA transporter 1 (GAT-1). By blocking GAT-1, these compounds increase the synaptic concentration of GABA, thereby enhancing inhibitory signaling and reducing neuronal hyperexcitability associated with seizures. This document provides an overview of the application of this compound in anticonvulsant synthesis, including quantitative data on the activity of key derivatives, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The anticonvulsant activity of N-substituted this compound derivatives is typically evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The median effective dose (ED50) is a common metric used to quantify the potency of these compounds.

CompoundAnimal ModelED50 (mg/kg)Reference CompoundED50 (mg/kg)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamideMES35.5Phenytoin21.2
3-(p-chlorophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)butanoic acidscPTZ8.7Sodium Valproate169
N-(2,6-dimethylphenyl)-2-piperidinecarboxamideMES---
Norleucine derivative of N-(2,6-dimethyl)phenyl seriesMES5.8--

Experimental Protocols

Protocol 1: Synthesis of N-substituted this compound Derivatives via N-Alkylation

This protocol describes a general method for the synthesis of N-substituted this compound derivatives, a key step in the development of many GABA uptake inhibitors.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., 4,4-diphenylbut-3-en-1-yl bromide)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

  • Add the desired alkyl halide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture at 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted this compound derivative.

Protocol 2: Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

This protocol outlines the procedure for evaluating the anticonvulsant efficacy of synthesized compounds using the MES test in mice.

Materials:

Procedure:

  • Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses. A control group receives only the vehicle.

  • After a predetermined time (e.g., 30 minutes or 1 hour), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hind limb extension seizure.

  • The absence of the tonic hind limb extension is considered as the endpoint for protection.

  • Calculate the percentage of protected animals at each dose level.

  • Determine the ED50 value of the test compound using a suitable statistical method (e.g., probit analysis).

Visualizations

Signaling Pathway of GABA Transporter (GAT-1) Inhibition

GAT1_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA Receptor GABA->GABA_R Binds to GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Inhibition Neuronal Inhibition (Anticonvulsant Effect) GABA_R->Inhibition Activates GABA_vesicle GABA Vesicle GABA_vesicle->GABA Release Isonipecotic_Acid_Derivative This compound Derivative Isonipecotic_Acid_Derivative->GAT1 Inhibits

Caption: Inhibition of GABA transporter GAT-1 by an this compound derivative.

Experimental Workflow for Anticonvulsant Drug Discovery

Anticonvulsant_Workflow start Start: Design of This compound Derivatives synthesis Chemical Synthesis (e.g., N-alkylation) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening In Vivo Anticonvulsant Screening (MES, scPTZ tests) purification->screening data_analysis Data Analysis (ED50 Determination) screening->data_analysis data_analysis->start Inactive Compounds (Redesign) lead_optimization Lead Optimization (Structure-Activity Relationship) data_analysis->lead_optimization Active Compounds end End: Identification of Potent Anticonvulsant Candidate lead_optimization->end

Caption: Workflow for the discovery of this compound-based anticonvulsants.

Application Notes and Protocols for the Quantification of Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained analog of γ-aminobutyric acid (GABA).[1] It is recognized as a partial agonist of the GABA-A receptor.[1] The accurate quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, drug metabolism research, and quality control processes. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The quantification of this compound, a polar and non-volatile compound, presents analytical challenges that can be effectively addressed by chromatographic techniques. HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the direct analysis of this compound in complex matrices. Gas chromatography (GC) is a powerful alternative, though it necessitates a derivatization step to enhance the volatility of the analyte.

Key Techniques Covered:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is often the method of choice due to its high sensitivity, selectivity, and minimal sample preparation requirements.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique that requires derivatization of this compound to make it amenable to GC analysis.

Data Presentation: Quantitative Method Parameters

The following table summarizes representative quantitative parameters for the analytical methods described. These values are typical for the described methods and may vary based on instrumentation and matrix effects.

ParameterHPLC-MS/MSGC-MS
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 20 ng/mL
Linearity Range 1 - 2000 ng/mL (r² > 0.99)20 - 2000 ng/mL (r² > 0.99)
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy/Recovery 85 - 115%80 - 120%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human plasma.

1. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of internal standard working solution (this compound-d4, 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for injection.

3. HPLC and Mass Spectrometry Conditions

  • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient from 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 130.1 → Product ion (m/z) 84.1

    • This compound-d4 (IS): Precursor ion (m/z) 134.1 → Product ion (m/z) 88.1

4. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Protocol 2: Quantification of this compound by GC-MS

This protocol details the analysis of this compound in a non-biological matrix, requiring derivatization.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Nipecotic acid)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

2. Sample Preparation and Derivatization

  • Accurately weigh or pipette the sample containing this compound into a glass reaction vial.

  • Add a known amount of the internal standard.

  • Evaporate the solvent to dryness under nitrogen.

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

3. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

  • Monitored Ions (as TMS derivatives):

    • This compound derivative: (Specific ions to be determined from the mass spectrum of the derivatized standard)

    • Internal standard derivative: (Specific ions to be determined from the mass spectrum of the derivatized standard)

4. Data Analysis

  • Quantify using the peak area ratio of the derivatized analyte to the derivatized internal standard.

  • Generate a calibration curve from derivatized standards.

Visualizations

HPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Area Ratios Integrate->Calculate Quantify Quantification (Calibration Curve) Calculate->Quantify GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS Dry Evaporate to Dryness Add_IS->Dry Derivatize Derivatization (e.g., BSTFA) Dry->Derivatize GC GC Separation (Capillary Column) Derivatize->GC MS MS Detection (EI, SIM) GC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Area Ratios Integrate->Calculate Quantify Quantification (Calibration Curve) Calculate->Quantify GABA_A_Interaction cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Ion Channel Ion_Influx Chloride Ion Influx GABA_A:ion->Ion_Influx Opens Isonipecotic_Acid This compound Isonipecotic_Acid->GABA_A Binds (Partial Agonist) GABA GABA GABA->GABA_A Binds (Full Agonist) Hyperpolarization Neuronal Hyperpolarization Ion_Influx->Hyperpolarization Leads to

References

Application Notes and Protocols for Isonipecotic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of two common methods for the esterification of isonipecotic acid (piperidine-4-carboxylic acid), a key building block in the synthesis of various pharmaceutical compounds. The protocols detailed below are based on established chemical principles and aim to provide a practical guide for laboratory-scale synthesis.

This compound and its ester derivatives are important intermediates in the development of drugs targeting the central nervous system, among other therapeutic areas. The conversion of the carboxylic acid moiety to an ester is a fundamental transformation that allows for further molecular modifications and can influence the pharmacokinetic properties of the final active pharmaceutical ingredient (API).

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2] This equilibrium-driven reaction is typically facilitated by using an excess of the alcohol or by removing water as it is formed to drive the reaction to completion.[3][4]

General Reaction Scheme:

This compound + Alcohol ⇌ this compound Ester + Water (in the presence of an acid catalyst)

Key Characteristics:
  • Catalysts: Strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly employed.[1]

  • Reaction Conditions: The reaction is typically carried out at reflux temperature for several hours.[3][5]

  • Work-up: The work-up procedure involves neutralization of the acid catalyst, extraction of the ester, and purification, often by distillation or chromatography.

Method 2: Esterification via Acyl Chloride Intermediate

This method involves the conversion of this compound to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂).[6] The resulting isonipecotoyl chloride is then reacted with the desired alcohol to form the ester. This approach often leads to higher yields and may be suitable for alcohols that are sensitive to the strongly acidic conditions of the Fischer esterification.[7]

General Reaction Scheme:
  • This compound + SOCl₂ → Isonipecotoyl Chloride + SO₂ + HCl

  • Isonipecotoyl Chloride + Alcohol → this compound Ester + HCl

Key Characteristics:
  • Activating Agent: Thionyl chloride is a common choice for the formation of the acyl chloride.[6]

  • Reaction Conditions: The formation of the acyl chloride is typically performed at room temperature or with gentle heating. The subsequent reaction with the alcohol is often carried out in the presence of a base (e.g., triethylamine) to neutralize the HCl generated.[7]

  • Advantages: This method can be faster and result in higher yields compared to Fischer esterification.[7]

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the esterification of this compound and related compounds using the methods described.

MethodAlcoholCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
Fischer-Speier EsterificationMethanol (B129727)H₂SO₄Methanol4 hoursReflux~95%[8] (adapted)
Fischer-Speier EsterificationEthanol (B145695)H₂SO₄Ethanol1-10 hours60-110 °CGood to quantitative[1] (general)
Acyl Chloride Intermediatep-NitrophenolSOCl₂, Triethylamine (B128534)THF12 hoursRoom Temp.54%[7] (for Isonicotinic Acid)
Acyl Chloride IntermediatePentafluorophenolSOCl₂, TriethylamineTHF12 hoursRoom Temp.97%[7] (for Isonicotinic Acid)
Acyl Chloride IntermediateN-HydroxysuccinimideSOCl₂, TriethylamineTHF12 hoursRoom Temp.84%[7] (for Isonicotinic Acid)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Methanol

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).

  • While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether.

  • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the aqueous layer is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two additional portions of the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl isonipecotate.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Esterification of this compound with Ethanol via Acyl Chloride Intermediate

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a fume hood, place this compound (1.0 eq) in a dry round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of dimethylformamide (DMF) (optional, but can accelerate the reaction).

  • Slowly add thionyl chloride (1.2-1.5 eq) to the stirred suspension at room temperature. A gas evolution will be observed.

  • Stir the mixture at room temperature for 1-2 hours or until the reaction to form the acid chloride is complete (can be monitored by IR spectroscopy).

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude isonipecotoyl chloride hydrochloride in anhydrous THF or dichloromethane.

  • In a separate flask, prepare a solution of anhydrous ethanol (1.5-2.0 eq) and triethylamine (2.5-3.0 eq) in the same anhydrous solvent.

  • Cool the acyl chloride solution in an ice bath and add the ethanol/triethylamine solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl isonipecotate.

  • Purify the product by distillation or column chromatography as needed.

Visualizations

Esterification_Workflow Start Start: This compound + Alcohol Method_Choice Choose Method Start->Method_Choice Fischer Fischer-Speier Esterification Method_Choice->Fischer Direct Acid Catalysis Acyl_Chloride Acyl Chloride Intermediate Method_Choice->Acyl_Chloride Two-Step Activation Fischer_Reaction Reaction: Acid Catalyst (e.g., H₂SO₄) Reflux Fischer->Fischer_Reaction Acyl_Chloride_Formation Step 1: Form Acyl Chloride (e.g., SOCl₂) Acyl_Chloride->Acyl_Chloride_Formation Workup Work-up: Neutralization & Extraction Fischer_Reaction->Workup Ester_Formation Step 2: React with Alcohol + Base (e.g., Et₃N) Acyl_Chloride_Formation->Ester_Formation Ester_Formation->Workup Purification Purification: Distillation or Chromatography Workup->Purification End End Product: This compound Ester Purification->End

Caption: General workflow for this compound esterification.

References

Troubleshooting & Optimization

Technical Support Center: Isonipecotic Acid Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of isonipecotic acid in Dimethyl Sulfoxide (B87167) (DMSO). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with dissolving this compound in DMSO during their experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve this compound (free acid form) in DMSO, but it appears to be insoluble. Is this expected?

A1: Yes, this is an expected observation. The free acid form of this compound is reported to be insoluble in DMSO.[1] This is a common challenge faced by researchers working with this compound.

Q2: Why is the free acid form of this compound insoluble in DMSO?

A2: this compound is a zwitterionic molecule, meaning it has both an acidic carboxylic acid group and a basic secondary amine within its structure. In the solid state and in certain solvents, it can form strong intermolecular hydrogen bonds and exist in a crystal lattice that is difficult for DMSO to disrupt. While DMSO is a strong organic solvent, its interaction with the zwitterionic form of this compound is not sufficient to overcome these forces and lead to dissolution.[2][3]

Q3: Are there alternative forms of this compound that are soluble in DMSO?

A3: Yes, certain derivatives and salt forms of this compound exhibit significantly better solubility in DMSO. For example, protected derivatives like the FMOC (fluorenylmethyloxycarbonyl) derivative are soluble in DMSO.[1] Additionally, converting the free acid to a salt, such as the hydrochloride salt, can enhance solubility in polar solvents, which may extend to DMSO under certain conditions.[1][4]

Q4: Can I use co-solvents with DMSO to improve the solubility of this compound?

A4: The use of co-solvents is a common strategy to enhance the solubility of poorly soluble compounds. For instance, a DMSO/water (90/10) mixture is sometimes used as a solvent for compound storage, though the presence of water can impact compound stability over time.[5] Formulations containing other components, such as butyl benzoate, have also been suggested to enhance the solubility and stability of this compound.[6]

Q5: How does the stability of this compound in DMSO solutions compare to other solvents?

A5: The stability of any compound in a solvent, including DMSO, is highly dependent on the specific compound's characteristics and the storage conditions.[7] For zwitterionic compounds, the solvent environment can influence their conformational stability.[2][3] It is crucial to use freshly prepared solutions whenever possible and to be cautious of multiple freeze-thaw cycles, which can affect compound stability.[7] DMSO is also hygroscopic and can absorb moisture from the air, which might impact the solubility and stability of the dissolved compound.[8]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound in DMSO.

Problem: this compound (free acid) will not dissolve in DMSO at my desired concentration.

Solution Workflow:

start Start: this compound (free acid) is insoluble in DMSO salt_formation Option 1: Use a Salt Form (e.g., Hydrochloride Salt) start->salt_formation protected_derivative Option 2: Use a Protected Derivative (e.g., FMOC-Isonipecotic Acid) start->protected_derivative cosolvent Option 3: Employ a Co-solvent System start->cosolvent check_solubility1 Test Solubility of Salt Form in DMSO salt_formation->check_solubility1 check_solubility2 Test Solubility of Protected Derivative in DMSO protected_derivative->check_solubility2 select_cosolvent Select appropriate co-solvent (e.g., Water, Butyl Benzoate) cosolvent->select_cosolvent success Success: Solution Prepared check_solubility1->success Soluble failure Further Optimization Required check_solubility1->failure Insoluble check_solubility2->success Soluble check_solubility2->failure Insoluble prepare_solution Prepare Co-solvent Mixture (e.g., DMSO/Water 90:10) select_cosolvent->prepare_solution test_solubility3 Test Solubility of Free Acid in Co-solvent Mix prepare_solution->test_solubility3 test_solubility3->success Soluble test_solubility3->failure Insoluble

Caption: Workflow for troubleshooting this compound insolubility in DMSO.

Detailed Experimental Protocols
Protocol 1: Solubility Test of this compound Hydrochloride in DMSO
  • Objective: To determine if the hydrochloride salt of this compound has improved solubility in DMSO compared to the free acid.

  • Materials:

    • This compound hydrochloride

    • Anhydrous DMSO

    • Vortex mixer

    • Magnetic stirrer and stir bar

    • Analytical balance

    • Spatula

    • Glass vials

  • Procedure:

    • Weigh a precise amount of this compound hydrochloride and add it to a clean, dry vial.

    • Add a specific volume of anhydrous DMSO to the vial to achieve the desired concentration.

    • Cap the vial tightly and vortex the mixture for 2-3 minutes.

    • Place the vial on a magnetic stirrer and stir at room temperature for at least 30 minutes.

    • Visually inspect the solution for any undissolved particles. If particles remain, gentle warming (e.g., to 30-40°C) can be attempted, but be mindful of potential compound degradation at elevated temperatures.

    • If the compound dissolves, it indicates improved solubility over the free acid form.

Protocol 2: Preparation of a DMSO/Water Co-solvent System
  • Objective: To prepare a DMSO/water co-solvent system to test the solubility of this compound.

  • Materials:

    • Anhydrous DMSO

    • High-purity water (e.g., HPLC-grade)

    • This compound (free acid)

    • Graduated cylinders or pipettes

    • Vortex mixer

    • Glass vials

  • Procedure:

    • Prepare a 9:1 (v/v) DMSO/water solution by mixing 9 parts anhydrous DMSO with 1 part high-purity water. For example, add 9 mL of DMSO to a vial, followed by 1 mL of water.

    • Mix the co-solvent thoroughly by vortexing.

    • Add a pre-weighed amount of this compound (free acid) to the DMSO/water mixture to achieve the target concentration.

    • Vortex the mixture for 2-3 minutes and then stir for at least 30 minutes.

    • Observe the solution for dissolution. Note that the addition of water to DMSO is an exothermic process, and the solution may warm up slightly.

Data Summary

The following table summarizes the known solubility characteristics of this compound and its derivatives in various solvents.

Compound FormSolventSolubilityReference
This compound (Free Acid)DMSOInsoluble[1]
This compound (Free Acid)Ethanol< 1 mg/mL[1]
This compound (Free Acid)WaterFreely Soluble (292 g/L)[9]
This compound HydrochlorideWaterFreely Soluble[1][4]
This compound HydrochlorideMethanolSoluble[1][4]
FMOC-Isonipecotic AcidDMSOSoluble[1]
FMOC-Isonipecotic AcidChloroformSoluble[1]
FMOC-Isonipecotic AcidDichloromethaneSoluble[1]
FMOC-Isonipecotic AcidEthyl AcetateSoluble[1]
FMOC-Isonipecotic AcidAcetoneSoluble[1]
Understanding Zwitterion-Solvent Interactions

The challenge of dissolving zwitterionic compounds like this compound in DMSO can be understood by considering the specific molecular interactions.

cluster_0 This compound (Zwitterion) cluster_1 DMSO Molecule NH2_plus Positively Charged Amine (NH2+) SO_group Sulfoxide Group (S=O) (Electron Rich Oxygen) NH2_plus->SO_group H-bond (Acceptor) COO_minus Negatively Charged Carboxylate (COO-) Methyl_groups Methyl Groups (CH3) (Weak H-bond donors) COO_minus->Methyl_groups Weak Interaction

Caption: Interactions between zwitterionic this compound and DMSO.

As illustrated, the electron-rich oxygen of the DMSO sulfoxide group can act as a hydrogen bond acceptor for the positively charged amine of the zwitterion.[2][3] Additionally, weaker interactions may occur between the methyl groups of DMSO and the negatively charged carboxylate group.[2][3] For this compound, these interactions in pure DMSO are insufficient to overcome the strong intermolecular forces within the solid compound. Modifying the molecule (e.g., through salt formation or derivatization) alters these charge centers and intermolecular forces, thereby enhancing solubility.

References

Technical Support Center: Isonipecotic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isonipecotic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common route of catalytic hydrogenation of isonicotinic acid.

Problem 1: Low or No Conversion of Isonicotinic Acid

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted isonicotinic acid after the expected reaction time.

  • Minimal or no hydrogen uptake observed in the hydrogenation reactor.

Possible Causes and Solutions:

CauseDiagnostic CheckRecommended Action
Catalyst Inactivity or Poisoning Analyze starting material for impurities (e.g., sulfur compounds, thiols, thioethers) that can poison noble metal catalysts.[1] Check if the catalyst has been previously used or improperly stored.- Use fresh catalyst: Ensure the catalyst is from a new or properly stored batch. - Purify starting material: Recrystallize isonicotinic acid if impurities are suspected. - Increase catalyst loading: As a last resort, a higher catalyst loading might overcome minor poisoning.
Insufficient Hydrogen Pressure Verify the pressure gauge on the hydrogenation apparatus is functioning correctly. Ensure there are no leaks in the system.- Increase hydrogen pressure: Some pyridine (B92270) hydrogenations require elevated pressure (e.g., >30 bar) for efficient conversion.[2] - Check for leaks: Systematically check all connections and seals of the reactor.
Inadequate Mixing Observe the stirring mechanism to ensure vigorous agitation of the reaction mixture, which is crucial for suspending the heterogeneous catalyst.- Increase stirring speed: Ensure the catalyst is well suspended in the reaction medium to maximize contact with the substrate and hydrogen.
Incorrect Solvent or pH Confirm the solvent system is appropriate for the chosen catalyst and substrate. The pH of the reaction medium can significantly influence the reaction rate.- Solvent selection: Acetic acid and water are commonly used solvents for the hydrogenation of pyridine derivatives with platinum or rhodium catalysts.[3][4] - pH adjustment: For some hydrogenations of pyridine carboxylic acids, the addition of a base like ammonia (B1221849) can prevent decarboxylation and improve yield.[3]
Problem 2: Formation of By-products

Symptoms:

  • TLC or HPLC/MS analysis reveals the presence of unexpected peaks in the crude reaction mixture.

  • The isolated product has a low melting point or shows impurities in NMR analysis.

Possible Causes and Solutions:

CauseDiagnostic CheckRecommended Action
Decarboxylation Look for the presence of piperidine (B6355638) as a by-product in your crude mixture analysis (e.g., by GC-MS or LC-MS). This is a known side reaction for pyridine carboxylic acids under certain hydrogenation conditions.[5][6][7]- Milder reaction conditions: Reduce the reaction temperature and pressure. - Use of additives: The presence of ammonia can suppress decarboxylation during the hydrogenation of nicotinic acid, a similar substrate.[3] - Choice of catalyst: Rhodium on alumina (B75360) or carbon has been reported to give good yields of the desired product without significant decarboxylation.[3]
Incomplete Reduction Presence of partially hydrogenated intermediates (e.g., tetrahydropyridine (B1245486) derivatives) detected by analytical methods.- Increase reaction time: Allow the reaction to proceed for a longer duration. - Increase hydrogen pressure or temperature: More forcing conditions can drive the reaction to completion.[2] - Use a more active catalyst: Consider switching to a different catalyst (e.g., Platinum oxide).
Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product does not crystallize from the chosen solvent.

  • The isolated product is an oil or a waxy solid.

  • Difficulty in removing the catalyst after the reaction.

Possible Causes and Solutions:

CauseDiagnostic CheckRecommended Action
Incomplete Removal of Catalyst The product has a grayish or black appearance.- Filtration through Celite: Filter the reaction mixture through a pad of Celite to effectively remove fine catalyst particles. - Centrifugation: For larger scale reactions, centrifugation can be an effective method for catalyst separation.
Inappropriate Crystallization Solvent The product remains soluble even at low temperatures, or oils out. This compound is soluble in water and ethanol (B145695).[8]- Solvent screening: Attempt crystallization from different solvents or solvent mixtures. Water or ethanol are common choices for this compound.[8] - Formation of a salt: Convert the this compound to its hydrochloride salt, which may have different crystallization properties.[8]
Presence of Impurities Inhibiting Crystallization The crude product contains significant amounts of by-products or unreacted starting material.- Chromatographic purification: If crystallization fails, consider column chromatography for purification. - Acid-base extraction: Utilize the amphoteric nature of this compound to perform an acid-base extraction to remove neutral impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely used method for the synthesis of this compound is the catalytic hydrogenation of isonicotinic acid (also known as pyridine-4-carboxylic acid).[3][4] This method is generally efficient and utilizes readily available starting materials.

Q2: Which catalyst is best for the hydrogenation of isonicotinic acid?

A2: Several catalysts can be effective, with the choice often depending on the desired reaction conditions and scale.

  • Platinum oxide (Adams' catalyst): A highly active catalyst, often used in acetic acid.[4]

  • Rhodium on alumina or carbon: Reported to provide good yields and can help minimize side reactions like decarboxylation, especially with the addition of ammonia.[3]

  • Palladium on carbon: A common hydrogenation catalyst, though it may require more forcing conditions for pyridine ring reduction compared to platinum or rhodium.

Q3: What are the typical reaction conditions for the catalytic hydrogenation of isonicotinic acid?

A3: Reaction conditions can vary, but a general starting point is:

  • Solvent: Glacial acetic acid or water.[3][4]

  • Catalyst Loading: Typically 1-5 mol% of the metal relative to the substrate.

  • Hydrogen Pressure: From atmospheric pressure to 100 bar, depending on the catalyst and desired reaction rate.[2][3]

  • Temperature: Room temperature to 80°C. Higher temperatures can increase the reaction rate but may also promote side reactions.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to observe the disappearance of the starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of the starting material and the formation of the product.[9]

  • Mass Spectrometry (MS): Can be used to confirm the presence of the desired product and identify any by-products.[10]

  • NMR Spectroscopy: Analysis of aliquots from the reaction mixture can provide detailed structural information on the components.[11]

Q5: What is the best way to purify the final this compound product?

A5: The most common purification method is recrystallization. This compound can be crystallized from water or ethanol.[8] If the product is difficult to crystallize, conversion to its hydrochloride salt followed by recrystallization can be an effective alternative.[8]

Data Presentation

Table 1: Comparison of Catalysts for Isonicotinic Acid Hydrogenation

CatalystTypical SolventPressure (atm)Temperature (°C)Reported YieldNotes
Platinum Oxide (PtO₂)Glacial Acetic Acid1 - 3Room Temp.GoodHighly active catalyst.
5% Rhodium on AluminaWater/Ammonia2Room Temp.ExcellentAmmonia helps to prevent decarboxylation.[3]
5% Rhodium on CarbonWater/Ammonia2.5Room Temp.GoodEffective for pyridine carboxylic acids.[3]
Palladium on Carbon (Pd/C)Water10-5050-100>95%A patent suggests high yields are possible under these conditions for related compounds.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Isonicotinic Acid using Rhodium on Alumina

This protocol is adapted from a procedure described for the synthesis of nipecotic acid, a closely related compound.[3]

  • Reactor Setup: In a Parr shaker apparatus or a similar hydrogenation reactor, add isonicotinic acid (e.g., 5.0 g, 40.6 mmol) and a 5% rhodium on alumina catalyst (e.g., 1.0 g).

  • Solvent Addition: Add deionized water (e.g., 50 mL) and concentrated aqueous ammonia (e.g., 5 mL).

  • Inerting: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to 2 atmospheres.

  • Reaction: Shake or stir the reaction mixture at room temperature. Monitor the hydrogen uptake. The reaction is typically complete in less than 4 hours.

  • Work-up: Carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate to dryness under reduced pressure to obtain this compound. The product can be further purified by recrystallization from water or ethanol.[8]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Charge Reactor with Isonicotinic Acid and Catalyst solvent Add Solvent (e.g., Water/Ammonia) start->solvent seal Seal and Purge with Nitrogen solvent->seal pressurize Pressurize with Hydrogen seal->pressurize react Stir/Shake at Desired Temp & Pressure pressurize->react monitor Monitor Reaction (TLC, HPLC) react->monitor depressurize Depressurize and Vent Reactor monitor->depressurize filter Filter to Remove Catalyst depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Recrystallization concentrate->purify end end purify->end Final Product: This compound troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_byproducts By-product Formation? cluster_decarboxylation_solutions Decarboxylation Solutions start Low Conversion? c1 Check for Catalyst Poisoning start->c1 Yes p1 Increase H2 Pressure start->p1 No, but slow c2 Use Fresh Catalyst c1->c2 c3 Increase Catalyst Loading c2->c3 c3->p1 t1 Optimize Temperature p1->t1 m1 Ensure Vigorous Mixing t1->m1 b1 Decarboxylation Suspected? m1->b1 d1 Use Milder Conditions b1->d1 Yes end end b1->end No, other issues d2 Add Ammonia d1->d2 d2->end

References

Technical Support Center: Isonipecotic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of isonipecotic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common method for purifying this compound?

A1: The most common and straightforward method for purifying crude this compound is recrystallization.[1] This technique relies on the principle that this compound has different solubility in a given solvent at high and low temperatures. It is typically soluble in hot water or ethanol (B145695) and crystallizes as needles upon cooling.[2][3]

Q2: My this compound is not crystallizing out of solution. What are the possible causes and solutions?

A2: Failure to crystallize is a common issue, often related to the solvent volume or cooling process.

  • Problem: Too Much Solvent: The concentration of this compound may be below its saturation point even at low temperatures.

    • Solution: Reheat the solution and carefully evaporate a portion of the solvent to increase the concentration. Allow it to cool again. If all else fails, the solvent can be removed entirely by rotary evaporation to recover the solid for another attempt.[4]

  • Problem: Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystal nucleation.

    • Solution: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[5]

  • Problem: Lack of Nucleation Sites: Spontaneous crystallization sometimes needs encouragement.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent level. The microscopic scratches on the glass can provide a surface for the first crystals to form.[5]

    • Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny amount to the cooled, supersaturated solution to induce crystallization.[5]

Q3: The yield of my purified this compound is very low. How can I improve it?

A3: A low yield (e.g., less than 80%) can be caused by several factors during the recrystallization process.

  • Problem: Excessive Solvent Use: Using more solvent than necessary to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor after cooling.[4]

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.

  • Problem: Premature Crystallization: If the product crystallizes during a hot filtration step (used to remove insoluble impurities), it will be lost.

    • Solution: Ensure the funnel and receiving flask are pre-heated before filtering the hot solution.

  • Problem: Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization.

    • Solution: Once the solution has cooled to room temperature, place it in an ice bath for at least 20-30 minutes to maximize the recovery of the crystallized product.[5] You can check the mother liquor for remaining product by evaporating a small sample on a watch glass.[4]

Q4: My final product is discolored or appears oily instead of crystalline. What went wrong?

A4: The presence of color or oil indicates that impurities have not been successfully removed.

  • Problem: Colored Impurities: These are often soluble impurities that co-precipitate with the product.

    • Solution: Before the initial cooling step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Problem: "Oiling Out": The product separates as a liquid (oil) instead of a solid. This happens if the solution becomes supersaturated at a temperature above the melting point of the solid or if significant impurities are present.[4] this compound has a very high melting point (>300°C), so this is more likely due to impurities depressing the melting point.[6]

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional "soluble solvent" (e.g., hot water or ethanol) to prevent the solution from becoming saturated too early during cooling. Let the solution cool more slowly.[4]

Q5: How can I assess the purity of my this compound?

A5: Purity can be determined using several analytical techniques.

  • Titration: As a carboxylic acid, this compound can be titrated with a standardized base, such as perchloric acid, to determine its assay. Commercial suppliers often use this method to specify purity of ≥98.5%.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method to detect and quantify impurities. A reverse-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and a buffered aqueous solution (e.g., with phosphoric or formic acid) is suitable.[8][9] Detection is typically done via UV at around 200 nm.[10]

  • Melting Point: Pure this compound has a sharp melting point reported as >300°C, often with darkening or decomposition.[2][11] Impurities will typically lower and broaden the melting point range.

Physicochemical & Purity Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₁NO₂[12][13]
Molecular Weight129.16 g/mol [11][14]
AppearanceWhite to off-white/pink-beige crystalline powder[2][7][12][15]
Melting Point>300°C (decomposes)[2][6]
pKapKₐ₁: 3.73 (carboxylic acid), pKₐ₂: 10.72 (piperidine N) at 25°C[2][15]
SolubilityFreely soluble in water (292 g/L); soluble in alcohol; insoluble in non-polar solvents.[6][11][12]

Table 2: Typical Commercial Purity Specifications

Analysis MethodSpecificationReference(s)
Titration with HClO₄≥98.5% (on dry substance)[7]
Assay (Perchloric acid titration)99.61%[15]
Loss on Drying0.32%[15]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general methodology for purifying crude this compound.

  • Solvent Selection: Water or ethanol are suitable solvents.[2][3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water).

  • Heating: Heat the mixture on a hot plate, bringing it to a gentle boil. Stir continuously.

  • Achieve Saturation: Continue adding small portions of hot solvent just until all the solid material has dissolved. Avoid adding excess solvent to ensure a good yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.[4]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to induce maximum crystallization.[5]

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature. Store in a cool, dry place in a tightly sealed container.[12][16]

Protocol 2: Purity Analysis by HPLC (General Method)

This is a representative method adapted from analyses of this compound hydrochloride and related compounds.[8][10]

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: An isocratic mixture of acetonitrile (MeCN) and an aqueous buffer. For example, 10% MeCN and 90% water with 0.05% sulfuric acid or phosphoric acid.[8][10] For MS compatibility, formic acid should be used instead of non-volatile acids.[8]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 200 nm.[10]

  • Sample Preparation: Dissolve a known amount of the purified this compound (e.g., 1.0 mg/mL) in a suitable solvent like a water/acetonitrile mixture.[10]

  • Injection Volume: 1 µL.[10]

  • Analysis: Run the sample and analyze the resulting chromatogram for the main peak and any impurity peaks. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Visualized Workflows

Caption: Troubleshooting logic for common recrystallization issues.

PurificationWorkflow start Crude this compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve charcoal 2. (Optional) Add Charcoal & Hot Filter dissolve->charcoal cool 3. Cool Slowly to Induce Crystallization charcoal->cool isolate 4. Isolate Crystals (Suction Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Product wash->dry analyze 7. Purity Analysis (HPLC / Titration) dry->analyze end Pure this compound analyze->end

Caption: Standard workflow for this compound purification and analysis.

References

Technical Support Center: Overcoming Isonipecotic Acid Blood-Brain Barrier Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of delivering isonipecotic acid across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Why is delivering this compound to the brain so challenging?

A1: this compound is a potent inhibitor of GABA uptake, making it a promising therapeutic agent for neurological disorders like epilepsy. However, its inherent physicochemical properties pose a significant challenge to its delivery into the central nervous system (CNS). The molecule is hydrophilic and exists as a zwitterion at physiological pH, which severely limits its ability to passively diffuse across the highly lipophilic blood-brain barrier.

Q2: What are the primary strategies to enhance the brain penetration of this compound?

A2: The two main strategies being explored are the prodrug approach and nanoparticle-mediated delivery.

  • Prodrugs: This is the most common strategy and involves chemically modifying this compound to create a more lipophilic derivative or one that can be recognized by specific transporters at the BBB. Once in the brain, the prodrug is designed to be enzymatically or chemically converted back to the active this compound.

  • Nanoparticle-mediated delivery: This approach involves encapsulating this compound within nanocarriers, such as liposomes or polymeric nanoparticles. These nanoparticles can be engineered to cross the BBB through various mechanisms, including receptor-mediated transcytosis.

Q3: Which transporters at the BBB are being targeted by this compound prodrugs?

A3: A key target is the Large Neutral Amino Acid Transporter 1 (LAT1), which is highly expressed at the BBB and is responsible for transporting essential amino acids into the brain. By conjugating this compound with amino acids like L-serine or tyrosine, the resulting prodrug can "hijack" this transport system to gain entry into the brain.

Q4: What are the critical considerations for designing an effective this compound prodrug?

A4: The design of a successful prodrug requires a delicate balance between several factors:

  • Increased Lipophilicity: The prodrug must be sufficiently lipophilic to cross the BBB but not so lipophilic that it gets trapped in cell membranes or has poor aqueous solubility.

  • Enzymatic Lability: The linkage between this compound and its promoiety must be stable in the systemic circulation to prevent premature cleavage but readily cleaved by enzymes present in the brain to release the active drug.

  • Transporter Affinity: If targeting a specific transporter like LAT1, the prodrug must have a high affinity for that transporter.

  • Safety of the Promoieties: The cleaved promoieties should be non-toxic.

Q5: What are the main hurdles in the clinical translation of this compound prodrugs for conditions like epilepsy?

A5: The clinical development of any new antiepileptic drug, including this compound prodrugs, is a lengthy and complex process. Key challenges include:

  • Predictive Animal Models: The underlying mechanisms of epilepsy are not fully understood, and animal models may not perfectly replicate the human condition.

  • Clinical Trial Design: The unpredictable nature of seizures often necessitates long clinical trials. Additionally, ethical considerations often prevent the use of a placebo alone, meaning new drugs are often tested in patients already on other medications, which can confound the results due to potential drug interactions.

  • Regulatory Hurdles: The development of prodrugs requires extensive preclinical and clinical studies to evaluate not only the efficacy and safety of the parent drug but also the pharmacokinetics and potential toxicity of the prodrug itself and its metabolites.

Troubleshooting Guides

Low Brain Uptake of this compound Prodrugs in In Vivo Studies
Observed Problem Potential Cause Troubleshooting Steps
Low brain-to-plasma ratio of this compound after prodrug administration. 1. Premature hydrolysis of the prodrug in systemic circulation. The ester or amide bond is not stable enough in blood.- Analyze plasma samples for both the intact prodrug and free this compound over time. High levels of free this compound early on suggest instability.- Redesign the prodrug with a more sterically hindered or electronically stable linker to slow down hydrolysis.
2. Poor BBB permeability of the intact prodrug. The modification did not sufficiently increase lipophilicity or affinity for a target transporter.- Perform an in vitro BBB permeability assay (e.g., PAMPA-BBB or a cell-based Transwell assay) with the intact prodrug to assess its passive permeability.- If targeting a transporter like LAT1, conduct competitive inhibition studies with known substrates to confirm affinity.
3. High plasma protein binding of the prodrug. The prodrug is binding extensively to plasma proteins, reducing the free fraction available to cross the BBB.- Determine the plasma protein binding percentage of the prodrug using equilibrium dialysis or ultracentrifugation. If binding is very high (>99%), consider structural modifications to reduce it.
4. Active efflux of the prodrug from the brain. The prodrug is a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp).- Use in vitro models with cell lines overexpressing efflux transporters (e.g., MDCK-MDR1) to determine if the prodrug is a substrate.- In in vivo studies, co-administer a known efflux pump inhibitor and observe if the brain concentration of the prodrug increases.
Inconsistent Results in In Vitro BBB Permeability Assays
Observed Problem Potential Cause Troubleshooting Steps
High permeability of control compounds that should not cross the BBB (e.g., sucrose (B13894), Lucifer yellow). 1. Leaky cell monolayer. The tight junctions between the endothelial cells are not fully formed.- Measure the transendothelial electrical resistance (TEER) before and after the experiment. Low TEER values indicate a compromised barrier.- Optimize cell culture conditions (e.g., cell seeding density, use of conditioned media from astrocytes, addition of hydrocortisone).- Ensure there are no physical disruptions to the monolayer during the experiment.
Low permeability of the test compound, even with a seemingly well-formed monolayer. 1. Adsorption to the Transwell membrane or plastic. The compound is sticking to the experimental apparatus.- Run a control experiment without cells to determine the recovery of the compound. Low recovery indicates adsorption.- Consider using different membrane materials or adding a small amount of a non-ionic surfactant to the buffer.
2. Metabolism of the compound by the endothelial cells. - Analyze samples from both the apical and basolateral chambers for the presence of metabolites using LC-MS.
Difficulties with Nanoparticle-Mediated Delivery
Observed Problem Potential Cause Troubleshooting Steps
Low encapsulation efficiency of this compound. 1. Poor affinity of the hydrophilic drug for the nanoparticle core. - For polymeric nanoparticles, try a double emulsion (w/o/w) solvent evaporation method to better encapsulate hydrophilic drugs.- For liposomes, use a method that actively loads the drug, such as a pH gradient method.
Rapid clearance of nanoparticles from circulation. 1. Opsonization and uptake by the reticuloendothelial system (RES). - Coat the nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" effect and prolong circulation time.
Low brain accumulation of nanoparticles. 1. Ineffective targeting ligand or mechanism. - Ensure the targeting ligand (e.g., transferrin, angiopep-2) is correctly conjugated to the nanoparticle surface and is accessible for receptor binding.- Verify the expression of the target receptor on the BBB model being used.- Optimize nanoparticle size; typically, particles under 100 nm show better brain penetration.

Data Presentation: Brain Uptake of this compound via Different Delivery Strategies

Delivery Strategy Animal Model Dose Time Point Brain Concentration of this compound Reference
This compound (Control)Mouse30 mg/kg (i.p.)30 min90 nmol/g[1]
L-Serine-Isonipecotic Acid ProdrugMouse15 mg/kg (i.p.)30 min450 nmol/g[1]
L-Serine-Isonipecotic Acid ProdrugMouse30 mg/kg (i.p.)30 min610 nmol/g[1]
Carnitine-Isonipecotic Acid ProdrugMouse0.75 mmol/kg (i.p.)30 min600 nmol/g
n-Butyl Nipecotate (Prodrug)Rat26 mg/kg (i.v.)-Detectable levels over 4h (AUC)
n-Butyl Nipecotate (Prodrug)Rat26 mg/kg (nasal)-Detectable levels over 4h (AUC)
This compound (Control)Rat16 mg/kg (i.v.)-Not detectable

Note: Data for nanoparticle-mediated delivery of this compound is not yet widely available in the literature. The table will be updated as new findings are published.

Experimental Protocols

Protocol 1: Synthesis of L-Serine-Tethered this compound Prodrug

This protocol is adapted from the literature for the synthesis of a LAT1-targeted prodrug of this compound.[1]

Step 1: Boc Protection of this compound

  • Dissolve this compound in a mixture of dioxane and 1N NaOH solution.

  • Add di-tert-butyl-dicarbonate (Boc)₂O and stir for 5 hours at room temperature.

  • Evaporate the solvent. Adjust the pH of the resulting aqueous mixture to 2.0 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers contain N-Boc-nipecotic acid.

Step 2: Esterification with N-Boc-L-Serine

  • To a solution of N-Boc-nipecotic acid in DCM/DMF, add 1,1'-carbonyldiimidazole (B1668759) (CDI) and stir at room temperature.

  • After the reaction is complete, add a solution of N-Boc-L-Serine in DCM/DMF dropwise over 2 hours.

  • Continue stirring for 12 hours.

  • Work up the reaction to obtain the N-Boc-Nipecotic Acid N-Boc-L-Serine Ester.

Step 3: Deprotection to Yield Final Prodrug

  • To a solution of the dual-Boc protected intermediate in DCM, add Trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 2 hours.

  • Evaporate the solvent. Take up the residue in water and neutralize with 10% aqueous NH₄OH.

  • Wash with chloroform (B151607) and evaporate the aqueous layer.

  • Purify the crude product by column chromatography to afford the final L-serine-isonipecotic acid ester prodrug.

Protocol 2: In Vitro BBB Permeability Assay (Transwell Model)

This is a general protocol for assessing the permeability of a compound across a cell-based BBB model.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Brain microvascular endothelial cells (e.g., hCMEC/D3 or bEnd.3)

  • Cell culture medium and supplements

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound (this compound prodrug) and control compounds (e.g., caffeine (B1668208) for high permeability, sucrose for low permeability)

  • Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed the endothelial cells onto the apical side of the Transwell inserts at a high density. Culture until a confluent monolayer is formed (typically 3-5 days). For co-culture models, astrocytes can be seeded on the basolateral side of the well.

  • Barrier Integrity Check: Measure the TEER of the cell monolayer to ensure tight junction formation. TEER values should be stable and above a pre-determined threshold for the cell type used.

  • Permeability Experiment: a. Wash the monolayer on both the apical and basolateral sides with pre-warmed assay buffer. b. Add the assay buffer containing the test compound at a known concentration (C₀) to the apical (donor) chamber. c. Add fresh assay buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time intervals (e.g., 15, 30, 60, 90, 120 minutes), take a sample from the basolateral chamber for analysis. Replace the volume removed with fresh assay buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the Transwell membrane.

    • C₀ is the initial concentration in the donor chamber.

Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles

This is a general protocol for encapsulating a hydrophilic drug like this compound using a double emulsion (w/o/w) solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • This compound

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

Procedure:

  • Primary Emulsion (w/o): a. Dissolve a small amount of this compound in deionized water to create the internal aqueous phase (w₁). b. Dissolve PLGA in DCM to create the oil phase (o). c. Add the internal aqueous phase to the oil phase and sonicate at high energy to form a stable water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion (w/o/w): a. Prepare an aqueous solution of PVA (e.g., 2-5% w/v) to act as the external aqueous phase (w₂). b. Add the primary emulsion to the external aqueous phase under vigorous stirring or sonication to form the double emulsion (w/o/w).

  • Solvent Evaporation: a. Continue stirring the double emulsion at room temperature for several hours to allow the DCM to evaporate. This will cause the PLGA to precipitate and form solid nanoparticles.

  • Nanoparticle Collection and Washing: a. Collect the nanoparticles by ultracentrifugation. b. Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: a. Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose). b. Freeze-dry the suspension to obtain a powder of this compound-loaded nanoparticles, which can be stored for later use.

Mandatory Visualizations

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter 1 (GAT1) Isonipecotic_Acid This compound Isonipecotic_Acid->GAT1 Inhibits GABA_synapse->GAT1 Reuptake GABA_A GABAA Receptor (Ion Channel) GABA_synapse->GABA_A Binds to GABA_B GABAB Receptor (GPCR) GABA_synapse->GABA_B Binds to Cl_channel Cl- Influx (Hyperpolarization) GABA_A->Cl_channel Activates K_channel K+ Efflux (Hyperpolarization) GABA_B->K_channel Activates Ca_channel Inhibition of Ca2+ Channels GABA_B->Ca_channel Inhibits Inhibition Neuronal Inhibition Cl_channel->Inhibition K_channel->Inhibition Ca_channel->Inhibition

Caption: Signaling pathway of this compound action.

Prodrug_Workflow cluster_synthesis Prodrug Synthesis cluster_invitro In Vitro BBB Model cluster_invivo In Vivo Evaluation start This compound + Promolety protect Protect Functional Groups start->protect couple Couple Drug and Promolety (e.g., Esterification) protect->couple deprotect Deprotect to Yield Prodrug couple->deprotect purify Purify and Characterize deprotect->purify teer Assess Barrier Integrity (TEER) purify->teer Test Compound administer Administer Prodrug to Animal Model (e.g., Rat) purify->administer Test Compound permeability Perform Permeability Assay (Transwell) teer->permeability analyze Quantify Prodrug (LC-MS/MS) permeability->analyze calc_papp Calculate Papp analyze->calc_papp collect Collect Blood and Brain Samples administer->collect homogenize Homogenize Brain Tissue collect->homogenize quantify Quantify Prodrug and Drug (HPLC) homogenize->quantify pk_analysis Pharmacokinetic Analysis (Brain/Plasma Ratio) quantify->pk_analysis

References

Technical Support Center: Stabilizing Isonipecotic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing isonipecotic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound is a relatively stable molecule under standard conditions. However, its stability in solution can be compromised by several factors, including:

  • Exposure to Light: this compound is known to be sensitive to light, which can lead to photodegradation.[1]

  • Presence of Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to the degradation of this compound.[2]

  • Extreme pH Conditions: Although generally stable, prolonged exposure to highly acidic or alkaline conditions, especially at elevated temperatures, can potentially lead to hydrolytic degradation.

  • Elevated Temperatures: High temperatures can accelerate degradation processes.[3]

Q2: What are the recommended storage conditions for this compound solutions to ensure stability?

A2: To maintain the stability of this compound solutions, the following storage conditions are recommended:

  • Protection from Light: Always store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.[4][5][6]

  • Controlled Temperature: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or below) is recommended.[2][7][8][9][10]

  • Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.

  • Appropriate pH: Maintaining a pH between 4 and 6 is often ideal for the stability of amine-containing carboxylic acids.[11]

Q3: Can I add any stabilizers to my this compound solution?

A3: Yes, the addition of certain excipients can enhance the stability of this compound solutions:

  • Antioxidants: For solutions susceptible to oxidation, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be beneficial.[12][13][14][15][16] It is crucial to ensure the chosen antioxidant does not interfere with your experimental assays.

  • Buffers: Using a buffer system to maintain a stable pH in the optimal range (typically pH 4-6) can prevent pH-mediated degradation.[11]

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for detecting and quantifying this compound and its potential degradation products.[17][18][19][20][21] An ideal HPLC method should be able to separate the intact this compound peak from all potential degradant peaks.[20]

Troubleshooting Guides

Issue 1: this compound solution has changed color (e.g., turned yellow).
Potential Cause Troubleshooting Steps
Oxidation 1. Prepare fresh solutions using deoxygenated solvents. 2. Purge the headspace of the container with an inert gas (nitrogen or argon). 3. Consider adding a compatible antioxidant (e.g., ascorbic acid, BHT) to the formulation.[12][13][14][15][16] 4. Store the solution protected from light.[4][5][6]
Photodegradation 1. Ensure the solution is stored in a light-protected container (amber vial or wrapped in foil).[4][5][6] 2. Minimize exposure to ambient and UV light during handling.
Issue 2: Loss of this compound potency or concentration over time.
Potential Cause Troubleshooting Steps
Chemical Degradation (General) 1. Review the storage conditions. Ensure the solution is stored at the recommended temperature and protected from light.[1][2] 2. Verify the pH of the solution. If necessary, use a buffer to maintain a stable pH within the optimal range (e.g., pH 4-6). 3. Analyze the sample using a validated stability-indicating HPLC method to identify and quantify any degradation products.[17][18][19][20][21]
Incompatibility with Container 1. Ensure the container material is inert and does not interact with this compound. Glass or high-quality plastic containers are generally suitable.
Issue 3: Unexpected peaks appear in the HPLC chromatogram.
Potential Cause Troubleshooting Steps
Formation of Degradation Products 1. Perform a forced degradation study to intentionally generate degradation products and confirm if the new peaks correspond to them. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. 3. Optimize the HPLC method to ensure complete separation of all peaks.
Contamination 1. Analyze a blank (solvent) to check for contamination from the solvent or HPLC system. 2. Ensure proper cleaning of all glassware and equipment.

Quantitative Data Summary

The following tables present plausible data from forced degradation studies on a 1 mg/mL this compound solution in a phosphate (B84403) buffer (pH 7.4). These are representative values to illustrate expected trends.

Table 1: Effect of Temperature on this compound Stability

TemperatureDurationThis compound Remaining (%)Appearance
4 °C30 days99.5Colorless solution
25 °C30 days98.2Colorless solution
40 °C30 days95.1Faintly yellow
60 °C30 days88.7Yellow solution

Table 2: Effect of pH on this compound Stability at 40 °C

pHDurationThis compound Remaining (%)Appearance
2.0 (0.01 M HCl)15 days97.8Colorless solution
4.5 (Acetate Buffer)15 days99.1Colorless solution
7.4 (Phosphate Buffer)15 days96.5Faintly yellow
10.0 (Carbonate Buffer)15 days94.2Yellow solution

Table 3: Stability under Oxidative and Photolytic Stress

Stress ConditionDurationThis compound Remaining (%)Appearance
3% H₂O₂ at 25 °C24 hours85.3Colorless solution
ICH Photostability (Option 2)7 days92.1Faintly yellow

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][22]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[23]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[23]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[23]

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to monitor for peak purity and the formation of new peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Since this compound lacks a strong chromophore, derivatization or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. If using UV detection, monitor at low wavelengths (e.g., 200-210 nm).

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathway Isonipecotic_Acid This compound N_Oxide This compound N-Oxide Isonipecotic_Acid->N_Oxide Oxidation Ring_Opened Ring-Opened Products Isonipecotic_Acid->Ring_Opened Oxidation Decarboxylation Decarboxylation Product (Piperidine) Isonipecotic_Acid->Decarboxylation Decarboxylation Radical_Species Radical Intermediates Isonipecotic_Acid->Radical_Species Photo-excitation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Isonipecotic_Acid Thermal_Stress Thermal Stress Thermal_Stress->Isonipecotic_Acid Photolytic_Stress Photolytic Stress Photolytic_Stress->Isonipecotic_Acid Radical_Species->Ring_Opened Rearrangement

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare 1 mg/mL This compound Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Stock->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Prep_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Stock->Oxidation Thermal Thermal (80°C) Prep_Stock->Thermal Photo Photolytic (ICH Q1B) Prep_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC Analyze by Stability- Indicating HPLC Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Start Instability Observed (e.g., color change, potency loss) Check_Storage Review Storage Conditions: - Light protection? - Correct temperature? Start->Check_Storage Correct_Storage Implement Correct Storage: - Use amber vials/foil - Store at recommended temp. Check_Storage->Correct_Storage No Check_pH Measure pH of Solution Check_Storage->Check_pH Yes Correct_Storage->Check_pH Adjust_pH Adjust pH to 4-6 using a suitable buffer Check_pH->Adjust_pH Outside 4-6 Consider_Oxidation Consider Oxidative Stress Check_pH->Consider_Oxidation Within 4-6 Adjust_pH->Consider_Oxidation Add_Antioxidant Add Compatible Antioxidant (e.g., Ascorbic Acid) Consider_Oxidation->Add_Antioxidant Suspected Analyze_Degradants Analyze by HPLC-MS to identify degradants Consider_Oxidation->Analyze_Degradants Uncertain Add_Antioxidant->Analyze_Degradants

References

Technical Support Center: Synthesis of Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of isonipecotic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound (piperidine-4-carboxylic acid) are:

  • Catalytic Hydrogenation of Isonicotinic Acid: This is a widely used industrial method involving the reduction of the pyridine (B92270) ring of isonicotinic acid (pyridine-4-carboxylic acid) using catalysts like rhodium on alumina (B75360) or palladium on carbon.[1][2] This method is favored for its simplicity and relatively few side reactions.[2]

  • Hydrolysis of Isonipecotamide: this compound can be prepared by the hydrolysis of isonipecotamide.

  • Starting from other piperidine (B6355638) derivatives: various synthetic routes start from functionalized piperidines.

Q2: What is the role of this compound in neuroscience research?

A2: this compound is a conformationally constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] It acts as a partial agonist at GABA-A receptors, which are ligand-gated ion channels.[3] This property makes it a valuable tool for studying the structure and function of GABA-A receptors and for the development of new therapeutics targeting the GABAergic system.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its common derivatives.

Synthesis of this compound via Catalytic Hydrogenation of Isonicotinic Acid

Problem 1: Low yield of this compound.

  • Potential Cause 1: Inactive Catalyst. The hydrogenation catalyst (e.g., Rh/Al₂O₃, Pd/C) may have lost its activity due to improper storage or handling.

    • Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.

  • Potential Cause 2: Incomplete Reaction. The hydrogenation may not have gone to completion.

    • Solution: Monitor the reaction by hydrogen uptake or by analytical techniques like TLC or HPLC. If the reaction stalls, consider increasing the hydrogen pressure, reaction time, or temperature within the limits of the protocol. A US patent suggests that for the reduction of methyl isonicotinate, using more than the theoretical amount of hydrogen can lead to side reactions and reduced yield.[4]

  • Potential Cause 3: Decarboxylation. Under harsh conditions (e.g., high temperatures in acidic media), isonicotinic acid can undergo decarboxylation.[1]

    • Solution: Perform the hydrogenation under the recommended temperature and pH conditions. A patent suggests that hydrogenation in the presence of ammonia (B1221849) can prevent decarboxylation and lead to high yields.[1]

Problem 2: Presence of impurities in the final product.

  • Potential Impurity 1: Unreacted Isonicotinic Acid.

    • Troubleshooting: The starting material can be removed through purification. Since this compound is an amino acid, it can be purified by recrystallization from water or ethanol.[5] Another method involves the separation of their calcium salts in aqueous alcohol solutions.[6]

  • Potential Impurity 2: Partially Hydrogenated Intermediates.

    • Troubleshooting: Ensure the reaction goes to completion by extending the reaction time or increasing the catalyst loading. These impurities can often be removed by recrystallization.

  • Potential Impurity 3: Over-reduction Products (e.g., 4-piperidinemethanol).

    • Troubleshooting: Careful control of reaction conditions (temperature, pressure, and reaction time) is crucial. Use the theoretical amount of hydrogen to avoid over-reduction.[4] Purification by recrystallization may be effective.

N-Boc Protection of this compound

Problem 3: Formation of side products during N-Boc protection.

  • Side Product 1: Di-Boc Protected Amine. This can occur if an excess of di-tert-butyl dicarbonate (B1257347) (Boc)₂O is used, especially with primary amines. Since this compound is a secondary amine, this is less common but still possible under forcing conditions.

    • Troubleshooting: Use a stoichiometric amount of (Boc)₂O relative to the this compound.

  • Side Product 2: Urea (B33335) Formation. In the presence of a coupling agent like DMAP, primary amines can react with (Boc)₂O to form isocyanates, which can then react with another amine molecule to form a urea byproduct.[7]

    • Troubleshooting: Avoid the use of DMAP if urea formation is a significant issue. Alternatively, run the reaction at a lower temperature (e.g., 0°C) to minimize the formation of the isocyanate intermediate.[7]

Problem 4: Low yield of N-Boc-isonipecotic acid.

  • Potential Cause 1: Inefficient Reaction. The reaction conditions may not be optimal.

    • Solution: Ensure the pH of the reaction mixture is basic (typically pH 9-10) to deprotonate the amine, making it more nucleophilic. A common procedure involves dissolving this compound in an aqueous solution of sodium hydroxide (B78521) or a sodium carbonate/bicarbonate buffer before adding the (Boc)₂O.[8][9]

  • Potential Cause 2: Product Loss during Workup. The product may be lost during the extraction process.

    • Solution: After the reaction, the mixture is typically acidified to pH 2-3 to protonate the carboxylic acid, making it soluble in organic solvents like ethyl acetate (B1210297) for extraction.[8][9] Ensure complete extraction by performing multiple extractions.

Esterification of this compound (e.g., Methyl Ester Synthesis)

Problem 5: Incomplete esterification.

  • Potential Cause 1: Equilibrium Limitation (Fischer Esterification). The reaction of a carboxylic acid with an alcohol is an equilibrium process.

    • Solution: Use a large excess of the alcohol (e.g., methanol) as the solvent to drive the equilibrium towards the product. Alternatively, use a method that is not reversible, such as reacting the acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by the addition of the alcohol.[10]

  • Potential Cause 2: Inactivation of the Acid Catalyst. The basic nitrogen of the piperidine ring can neutralize the acid catalyst (e.g., H₂SO₄).

    • Solution: Use a sufficient amount of the acid catalyst. Often, the reaction is performed with the hydrochloride salt of the amino acid ester to protect the amine and prevent it from interfering with the esterification.

Problem 6: Side reactions during esterification with SOCl₂.

  • Side Product 1: N-Sulfinylation. The piperidine nitrogen can react with thionyl chloride.

    • Troubleshooting: This can be avoided by using the hydrochloride salt of this compound as the starting material. Alternatively, protect the nitrogen with a suitable protecting group (e.g., Boc) before performing the esterification.

  • Side Product 2: Dimerization/Polymerization. The unprotected amine of one molecule can react with the activated carboxylic acid of another.

    • Troubleshooting: Protect the amine functionality before activating the carboxylic acid.

Quantitative Data

Synthesis StepReagents and ConditionsReported YieldPurityReference
Catalytic Hydrogenation Isonicotinic acid, Rh/Al₂O₃, H₂O, NH₃, 2 atm H₂, RT88.5%High Purity (no recrystallization needed)[1][11]
Catalytic Hydrogenation Isonicotinic acid, Pd/C, H₂O, 3-4 hours>95%>97%CN102174011A
N-Boc Protection This compound, (Boc)₂O, NaOH, t-butanol/H₂O, 0°C to RT100%m.p. 144-146°C[8]
N-Boc Protection This compound, (Boc)₂O, Na₂CO₃/NaHCO₃ buffer, 30°CNot specifiedNot specified[9]
Methyl Esterification This compound methyl ester hydrochloride, K₂CO₃, H₂O/Methanol (B129727)QuantitativeOily yellow solid[12]
Methyl Esterification N-Boc-isonipecotic acid, MeI, K₂CO₃, DMF, RTNot specifiedNot specified[13]

Experimental Protocols

Protocol 1: Synthesis of this compound by Catalytic Hydrogenation of Isonicotinic Acid

This protocol is adapted from a US patent.[1][11]

  • Reaction Setup: In a Parr shaker apparatus, suspend 6.15 g of isonicotinic acid in 50 cc of water.

  • Addition of Ammonia: Add 5.5 cc of 29% aqueous ammonia to the suspension.

  • Catalyst Addition: Add 2.4 g of a 5% rhodium on alumina catalyst.

  • Hydrogenation: Hydrogenate the mixture at room temperature under a hydrogen pressure of 2 atmospheres.

  • Reaction Monitoring: Continue the hydrogenation until hydrogen uptake ceases (typically less than 4 hours).

  • Workup: Filter off the catalyst. Concentrate the filtrate to dryness under reduced pressure. To ensure complete removal of water, add anhydrous benzene (B151609) to the residue and reconcentrate.

  • Product: The dry residue is this compound of high purity.

Protocol 2: Synthesis of N-Boc-Isonipecotic Acid

This protocol is adapted from a known synthetic procedure.[8]

  • Reaction Setup: In a suitable reaction vessel, dissolve 700 g (5.42 mol) of this compound in a mixture of 6.5 L of 1N aqueous sodium hydroxide and 6.5 L of t-butanol. Cool the solution to 0°C.

  • Reagent Addition: Slowly add 1295.8 g (5.94 mol) of di-tert-butyl dicarbonate over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture overnight at ambient temperature.

  • Workup: Concentrate the resulting solution to half of its volume under reduced pressure (48°C/20 torr). Quench the reaction by the addition of 2.6 L of 10% hydrochloric acid.

  • Isolation: A white solid will precipitate. Filter the solid, wash it with 1 L of water, and air-dry to obtain N-Boc-isonipecotic acid.

Protocol 3: Synthesis of Methyl Isonipecotate from this compound

This protocol involves the formation of the acid chloride followed by esterification.[14]

  • Acid Chloride Formation: In a round-bottom flask, dissolve this compound in methanol and add thionyl chloride (SOCl₂) at room temperature. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture until the conversion to the methyl ester hydrochloride is complete (monitor by TLC).

  • Isolation of Hydrochloride Salt: Remove the solvent under reduced pressure to obtain the crude methyl isonipecotate hydrochloride.

  • Neutralization: Dissolve the hydrochloride salt in a minimum amount of water. Add potassium bicarbonate and warm the solution on a steam bath for 20 minutes.

  • Final Product Isolation: Evaporate the water in vacuo, treat the residue with methanol, and filter to remove inorganic salts. Evaporate the filtrate in vacuo to yield methyl isonipecotate.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Chloride (Cl-) Channel GABA->GABA_A_Receptor:gaba_binding Binds to Isonipecotic_Acid This compound (Partial Agonist) Isonipecotic_Acid->GABA_A_Receptor:gaba_binding Binds to (Partial Agonist) Cl_ion GABA_A_Receptor:ion_channel->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Cl- Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway

Experimental Workflow for this compound Synthesis and Troubleshooting

Synthesis_Workflow start Start: Isonicotinic Acid hydrogenation Catalytic Hydrogenation (e.g., Rh/Al2O3, H2) start->hydrogenation workup Workup: Filter catalyst, Concentrate filtrate hydrogenation->workup analysis1 Analyze Product: TLC, HPLC, NMR workup->analysis1 pure_product Pure this compound analysis1->pure_product High Yield & Purity troubleshoot_yield Troubleshoot Low Yield analysis1->troubleshoot_yield Low Yield troubleshoot_purity Troubleshoot Impurities analysis1->troubleshoot_purity Impurities Detected check_catalyst Check Catalyst Activity troubleshoot_yield->check_catalyst check_conditions Optimize Reaction Conditions (Time, Pressure) troubleshoot_yield->check_conditions check_catalyst->hydrogenation Use fresh catalyst check_conditions->hydrogenation Modify parameters recrystallize Recrystallize (Water/Ethanol) troubleshoot_purity->recrystallize check_decarboxylation Check for Decarboxylation (Adjust pH/Temp) troubleshoot_purity->check_decarboxylation recrystallize->analysis1 Re-analyze check_decarboxylation->hydrogenation Adjust conditions

Caption: this compound Synthesis Workflow

References

Technical Support Center: Optimizing Reaction Conditions for Isonipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and derivatization of isonipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound core structure?

The most prevalent method for synthesizing this compound is the catalytic hydrogenation of isonicotinic acid or its esters.[1][2] This reaction involves reducing the pyridine (B92270) ring to a piperidine (B6355638) ring. Key to this transformation is the choice of catalyst and reaction conditions, which can significantly impact yield and purity.

Q2: How can I synthesize this compound esters?

This compound esters can be prepared through several methods. One common approach involves the reaction of this compound with an alcohol in the presence of an acid catalyst. Alternatively, active esters, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, can be synthesized from isonicotinic acid.[3] These active esters are particularly useful for subsequent amide bond formation. Another method involves the hydrogenolysis of 2,6-dihalopyridine-4-carboxylic acid esters in the presence of a palladium catalyst.[2]

Q3: What are the key considerations for N-alkylation of this compound derivatives?

N-alkylation is a fundamental transformation for creating diverse this compound derivatives. Success in N-alkylation hinges on the appropriate selection of the alkylating agent, base, and solvent.[4][5] Steric hindrance on either the this compound derivative or the alkylating agent can impede the reaction.[6] Over-alkylation can be a significant side reaction, which can sometimes be mitigated by using reductive amination techniques.[6]

Q4: My this compound derivative is decomposing during purification. What can I do?

Some derivatives of this compound can be prone to decomposition, particularly during purification steps like chromatography or freeze-drying.[7] If you observe decomposition, consider using milder purification techniques. For instance, if using reverse-phase MPLC, minimizing the exposure time to the stationary phase and eluent might be beneficial. Protecting group strategies can also be employed to mask reactive functionalities during certain steps and deprotected later in the synthetic sequence.

Troubleshooting Guides

Issue 1: Low Yield in the Hydrogenation of Isonicotinic Acid

Q: I am getting a low yield in the synthesis of this compound from isonicotinic acid via catalytic hydrogenation. How can I improve it?

A low yield in this reaction can be attributed to several factors, including catalyst activity, reaction conditions, and post-reaction workup.

Troubleshooting Steps:

  • Catalyst Selection and Handling: The choice of catalyst is critical. Palladium on carbon (Pd/C) is a commonly used and effective catalyst.[1] Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation.

  • Reaction Parameters: Optimize the reaction temperature and pressure. While milder conditions are generally safer, higher temperatures and pressures can sometimes be necessary to drive the reaction to completion.[1]

  • Solvent Choice: The reaction is typically carried out in water or an alcohol like methanol (B129727).[1] Ensure the solvent is of appropriate purity.

  • Post-Reaction Workup: After the reaction, the catalyst needs to be carefully filtered. The product is then typically isolated by removing the solvent and precipitating the this compound by adding an anti-solvent like methanol.[1] Inefficient precipitation can lead to significant product loss.

Issue 2: Poor Reactivity in N-Alkylation Reactions

Q: My N-alkylation reaction of an this compound derivative is not proceeding to completion. What are the likely causes and solutions?

Low reactivity in N-alkylation is a common hurdle and can be due to issues with the reagents, reaction conditions, or inherent properties of the substrates.

Troubleshooting Steps:

  • Reagent Integrity:

    • Alkylating Agent: Ensure the alkylating agent has not degraded. Alkyl halides, for example, can be sensitive to moisture and light.

    • Base: The choice of base is crucial. Common bases include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3). Ensure the base is anhydrous, as moisture can quench the reaction.[4]

    • Substrate: Verify the purity of your this compound derivative.

  • Solvent Effects: The solvent plays a significant role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can accelerate the reaction rate.[4][8][9][10] If you are using a less polar solvent, consider switching to one of these.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[11] However, be cautious as higher temperatures can also lead to side reactions and decomposition.[4]

  • Steric Hindrance: If your substrate or alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[6] In such cases, using a stronger, less hindered base might help. Alternatively, a different synthetic route that avoids sterically demanding steps might be necessary.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Pyridine Carboxylic Acids

CatalystTypical ConditionsAdvantagesDisadvantagesYield
Palladium on Carbon (Pd/C) 90-100°C, 4-5 MPa H₂Mild conditions, high safety->85%
Platinum Oxide (PtO₂) Mild conditionsHigh catalytic activityPoor selectivity, easily passivated by basesNear 100%
Rhodium on Alumina (Rh/Al₂O₃) Ammonia solutionHigh yield (88.57%)High cost, low availability of Rhodium~89%
Raney Nickel High pressure-Higher pressure and temperature requirements-

Data synthesized from patent literature.[1]

Table 2: Solvent Effects on N-Alkylation Reactions

Solvent TypeExamplesEffect on SN2 ReactionsRationale
Polar Aprotic DMF, DMSO, AcetonitrileAccelerates reaction rateSolvates the cation but not the nucleophile, increasing the nucleophile's reactivity.[8][10]
Polar Protic Water, Ethanol, MethanolSlows reaction rateSolvates and stabilizes the nucleophile, reducing its reactivity.[8][10]
Non-Polar Toluene, HexaneVery slow reaction ratePoor solubility of ionic reactants.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Hydrogenation

  • Reaction Setup: In a hydrogenation reactor, combine 4-pyridinecarboxylic acid (isonicotinic acid), water, and palladium on carbon (Pd/C) catalyst. A typical weight ratio is 1:5-8:0.01-0.05 (acid:water:catalyst).[1]

  • Inerting: Purge the reactor with nitrogen gas to remove any air.

  • Hydrogenation: Introduce hydrogen gas to the reactor and maintain a pressure of 4-5 MPa. Heat the reaction mixture to 90-100°C and stir for 3-4 hours.[1]

  • Workup: After the reaction is complete, cool the reactor and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate by removing approximately 50% of the water under reduced pressure. Cool the concentrated solution to 30°C and add methanol to precipitate the this compound. Further cool the mixture to 10°C to maximize precipitation.

  • Purification: Collect the solid product by filtration and dry it to obtain this compound.[1]

Protocol 2: General Procedure for N-Alkylation of an this compound Ester

  • Reaction Setup: Dissolve the this compound ester in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add an anhydrous base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (typically 2-3 equivalents), to the solution.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide) to the reaction mixture.

  • Reaction: Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates) and monitor the progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow_hydrogenation cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup & Isolation start Combine Isonicotinic Acid, Water, and Pd/C Catalyst inert Purge with Nitrogen start->inert 1 hydrogenate Introduce H₂ (4-5 MPa) Heat to 90-100°C Stir for 3-4 hours inert->hydrogenate 2 cool_vent Cool and Vent hydrogenate->cool_vent 3 filter Filter to Remove Catalyst cool_vent->filter 4 concentrate Concentrate Filtrate filter->concentrate 5 precipitate Add Methanol to Precipitate concentrate->precipitate 6 isolate Filter and Dry Product precipitate->isolate 7

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_substrate_issues Substrate Properties start Low Yield in N-Alkylation Reaction check_alkylating Check Alkylating Agent (Fresh? Degraded?) start->check_alkylating check_base Check Base (Anhydrous? Active?) start->check_base check_substrate Check Substrate Purity start->check_substrate check_solvent Solvent Choice (Polar Aprotic?) start->check_solvent check_temp Reaction Temperature (Increase if necessary) start->check_temp check_sterics Steric Hindrance? (Consider alternative base or route) start->check_sterics

Caption: Troubleshooting logic for low yield in N-alkylation.

References

Technical Support Center: Isonipecotic Acid HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isonipecotic acid using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions to ensure reliable and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to analyze with standard reversed-phase HPLC?

A1: this compound is a small, polar, zwitterionic molecule. Standard reversed-phase columns (like C18) are nonpolar and offer poor retention for such highly polar compounds, often resulting in elution near or at the void volume. To achieve adequate retention and separation, specialized chromatographic techniques or chemical modification are typically required.

Q2: What are the common analytical strategies for this compound via HPLC?

A2: The most common strategies include:

  • Pre-column Derivatization: Reacting this compound with a labeling agent (e.g., OPA, FMOC-Cl) to increase its hydrophobicity and introduce a UV-active or fluorescent tag. This allows for excellent retention on reversed-phase columns and highly sensitive detection.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes like this compound without derivatization.[1]

  • Mixed-Mode Chromatography: Employing columns with both reversed-phase and ion-exchange characteristics to provide multiple retention mechanisms.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for direct, sensitive, and highly specific detection of underivatized this compound.[4][5]

Q3: What is derivatization and why is it useful for this compound?

A3: Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties.[5] For this compound, which lacks a strong chromophore for UV detection, derivatization attaches a molecule that is easily detectable.[6][7] This process also typically makes the molecule less polar, enhancing its retention on standard reversed-phase columns.[8]

HPLC Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Category 1: Peak Shape Problems

Q: My peak for this compound is tailing. What are the potential causes and solutions?

A: Peak tailing, where the latter half of the peak is drawn out, can compromise quantification and resolution.[9] Common causes and solutions are outlined below.

  • Potential Cause 1: Secondary Silanol (B1196071) Interactions.

    • Explanation: Free, ionized silanol groups on the surface of silica-based columns can interact with basic analytes like this compound, causing tailing.[2][3][10]

    • Solution:

      • Lower Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol ionization.[2]

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped column designed to minimize exposed silanols.[10]

      • Use a Guard Column: A guard column can help saturate active sites before the sample reaches the analytical column.[2]

  • Potential Cause 2: Column Contamination or Void.

    • Explanation: Accumulation of strongly retained matrix components can create active sites.[2] A physical void at the column inlet can distort the flow path.[9]

    • Solution:

      • Flush the Column: Wash the column with a strong solvent (e.g., isopropanol, followed by your mobile phase).[11]

      • Reverse Flush: Disconnect the column and flush it in the reverse direction to dislodge particulates from the inlet frit.[9]

      • Replace Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.[12]

  • Potential Cause 3: Column Overload.

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[9][10]

    • Solution: Dilute the sample or reduce the injection volume and reinject.[10]

Q: My peak is fronting. What does this indicate?

A: Peak fronting, where the first half of the peak is sloped, is less common than tailing.

  • Potential Cause 1: Sample Solvent Incompatibility.

    • Explanation: If the sample is dissolved in a solvent much stronger than the mobile phase, the peak can become distorted.

    • Solution: Prepare your sample in the initial mobile phase or a weaker solvent whenever possible.

  • Potential Cause 2: Column Overload.

    • Explanation: Severe concentration overload can sometimes manifest as fronting.[4]

    • Solution: Reduce the sample concentration or injection volume.

Category 2: Retention Time Issues

Q: My retention time is drifting or shifting between injections. What should I check?

A: Unstable retention times are a common issue that can hinder peak identification and integration.[6]

  • Potential Cause 1: Inadequate Column Equilibration.

    • Explanation: The column requires sufficient time to equilibrate with the mobile phase, especially when using additives like ion-pair reagents or running gradients.[8][13] It typically takes 10-20 column volumes for proper equilibration.[8]

    • Solution: Ensure the column is equilibrated for a sufficient duration before starting the analysis sequence.

  • Potential Cause 2: Mobile Phase Composition Changes.

    • Explanation: Even a small error (1%) in mobile phase composition can alter retention times by 5-15%.[13] This can be caused by inaccurate preparation, evaporation of a volatile solvent component, or issues with the online mixing system.[6][13]

    • Solution:

      • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs covered to prevent evaporation.

      • Gravimetric Preparation: Prepare mobile phases by weight instead of volume for higher accuracy.[13]

      • Degas Mobile Phase: Ensure proper degassing to prevent bubble formation in the pump.[13]

      • Check Pump Performance: If using an online mixer, faulty proportioning valves can cause fluctuations. Manually prepare the mobile phase to verify if the mixer is the issue.[13]

  • Potential Cause 3: Temperature Fluctuations.

    • Explanation: A change of 1°C can alter retention times by 1-2%.[13] Inconsistent ambient temperatures can cause drift over a long sequence.

    • Solution: Use a column oven to maintain a constant, stable temperature.[13]

  • Potential Cause 4: System Leaks.

    • Explanation: A small, often unnoticeable leak in the system will cause a drop in flow rate, leading to longer retention times.[6]

    • Solution: Systematically check all fittings and connections from the pump to the detector for any signs of a leak.[12]

Experimental Protocols & Data

Method 1: Direct Analysis using Mixed-Mode HPLC

This method is suitable for the direct analysis of underivatized this compound.

  • Detailed Methodology:

    • Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: 10% Acetonitrile (B52724), 90% Water, 0.05% Sulfuric Acid (H₂SO₄).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 200 nm.[3]

    • Sample Preparation: Dissolve sample to 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.[3]

    • Injection Volume: 1 µL.[3]

  • Quantitative Data Summary:

    Parameter Value Reference
    Column Primesep 100 (4.6x150 mm, 5µm) [3]
    Mobile Phase 10% MeCN, 0.05% H₂SO₄ [3]
    Flow Rate 1.0 mL/min [3]
    Detection UV, 200 nm [3]

    | Limit of Detection (LOD) | ~2 ppb (for Isonicotinic Acid) |[3] |

Method 2: Analysis via Pre-Column Derivatization with OPA

This protocol is adapted from standard methods for primary amines and amino acids and is suitable for creating a fluorescent derivative of this compound for high-sensitivity analysis.

  • Detailed Methodology:

    • Reagent Preparation:

      • Borate (B1201080) Buffer (0.1 M, pH 10.5): Dissolve boric acid in water and adjust pH.

      • OPA Reagent: Dissolve 70 mg of o-phthalaldehyde (B127526) (OPA) in 1 mL of methanol. Add 95 mL of borate buffer and 0.2% 2-mercaptoethanol. Purge with nitrogen and store protected from light.

    • Derivatization Procedure (Automated or Manual):

      • Mix the sample (containing this compound) with a 2-fold volume excess of the OPA reagent.[14]

      • Allow the reaction to proceed for 1 minute at room temperature.[14]

    • HPLC Conditions:

      • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 5.0.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A linear gradient from a low to high percentage of Mobile Phase B.

      • Flow Rate: 1.0 mL/min.

      • Detection: Fluorescence Detector (Excitation: 350 nm, Emission: 450 nm).[8]

  • Quantitative Data Summary (Typical for Amino Acids):

    Parameter Value Reference
    Column C18 (4.6x250 mm, 5µm) [8]
    Derivatization Reagent o-phthalaldehyde (OPA) [8][13]
    Detection Fluorescence (Ex: 350 nm, Em: 450 nm) [8]

    | Lower Limit of Detection | 25-100 pmol |[13] |

Visual Guides

Experimental Workflow

The following diagram illustrates the typical workflow for analyzing this compound using pre-column derivatization followed by HPLC.

G Fig. 1: Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue) Deprotein Deproteinization (e.g., with Methanol) Sample->Deprotein Supernatant Collect Supernatant Deprotein->Supernatant Deriv Add OPA Reagent & Borate Buffer Supernatant->Deriv React React for 1 min at Room Temp Deriv->React Inject Inject Derivatized Sample React->Inject Separate RP-HPLC Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Data Data Acquisition & Integration Detect->Data Quant Quantification Data->Quant

Caption: General workflow for HPLC analysis via pre-column derivatization.

Troubleshooting Logic

This flowchart provides a systematic approach to diagnosing common HPLC issues related to peak shape and retention time.

G Fig. 2: Troubleshooting Flowchart for Common HPLC Issues Start Problem Observed in Chromatogram PeakShape Peak Shape Issue? Start->PeakShape RetentionTime Retention Time Issue? Start->RetentionTime Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting No, Fronting Cause_Silanol Check for Secondary Silanol Interactions (Adjust pH, Use End-Capped Column) Tailing->Cause_Silanol Cause_Contam Check for Column Contamination/Void (Flush/Reverse Flush Column) Tailing->Cause_Contam Cause_Overload Check for Column Overload (Dilute Sample) Tailing->Cause_Overload Fronting->Cause_Overload Cause_Solvent Check Sample Solvent (Match to Mobile Phase) Fronting->Cause_Solvent Drift RT Drifting RetentionTime->Drift Yes Cause_Equil Check Column Equilibration (Increase Equilibration Time) Drift->Cause_Equil Cause_MP Check Mobile Phase (Prepare Fresh, Degas) Drift->Cause_MP Cause_Temp Check Temperature (Use Column Oven) Drift->Cause_Temp Cause_Leak Check for System Leaks (Inspect Fittings) Drift->Cause_Leak

Caption: A logical guide to troubleshooting HPLC peak problems.

References

Isonipecotic acid storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of isonipecotic acid, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 4-piperidinecarboxylic acid, is a derivative of γ-aminobutyric acid (GABA).[1] Its primary mechanism of action is as a partial agonist of the GABAA receptor.[1][2]

Q2: What are the recommended storage conditions for solid this compound?

Solid this compound should be stored in a cool, dry, and well-ventilated area with the container lid securely closed.[2][3] It is stable under normal temperatures and pressures.[4] For long-term storage, temperatures of -20°C are recommended for the powdered form.[2]

Q3: How should I prepare and store this compound solutions?

This compound is soluble in water.[2] For in vitro experiments, stock solutions can be prepared in water. It is important to note that this compound is insoluble in DMSO.[5] For long-term storage of solutions, it is recommended to store them at -80°C for up to one year.[2][5]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[4] Handling should be done in a well-ventilated area to avoid breathing in dust or mist.[4]

Q5: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and strong reducing agents.[3] Contact with these substances should be avoided.

Data Presentation

Storage and Stability of this compound

FormStorage TemperatureDurationReference
PowderRoom TemperatureNot specified[6]
Powder-20°C3 years[2]
In Solvent-20°C1 month[5]
In Solvent-80°C1 year[2][5]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C6H11NO2[7]
Molecular Weight 129.16 g/mol [7]
Melting Point >300 °C[7]
Solubility Soluble in water[2]
pKa 3.73 (carboxylic acid), 10.72 (piperidine nitrogen)[7]

Experimental Protocols

Protocol: In Vitro GABAA Receptor Activation Assay

This protocol outlines a general procedure for assessing the agonist activity of this compound on GABAA receptors expressed in a cellular model, such as CHO-K1 cells, using a fluorescence-based assay.[8]

1. Cell Culture and Transfection:

  • Culture CHO-K1 cells in Ham's F12 medium supplemented with 20% fetal bovine serum and 10% DMSO.[8]
  • Co-transfect the cells with plasmids encoding the desired GABAA receptor subunits (e.g., α2, β3, γ2) and a halide-sensitive yellow fluorescent protein (YFP).[8]
  • Cryopreserve the transfected cells for future use.[8]

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in sterile water.
  • Prepare a working buffer (e.g., HBSS with 20 mM HEPES).
  • Prepare a high-iodide buffer for fluorescence quenching (e.g., 140 mM NaI, 20 mM HEPES, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.3).[8]

3. Assay Procedure:

  • Plate the transfected cells in a 96-well plate and allow them to attach and grow.
  • Wash the cells with the working buffer.
  • Add varying concentrations of this compound (prepared in the working buffer) to the wells.
  • Incubate for a predetermined time.
  • Measure the baseline YFP fluorescence.
  • Add the high-iodide buffer to all wells to a final concentration that induces quenching of YFP upon GABAA receptor activation.
  • Immediately measure the fluorescence quenching over time.

4. Data Analysis:

  • Calculate the percentage of fluorescence quenching for each concentration of this compound.
  • Plot the concentration-response curve and determine the EC50 value.

Troubleshooting Guides

Issue 1: Inconsistent or No Response in Cell-Based Assays

  • Question: My cell-based assay is showing inconsistent or no response to this compound. What could be the cause?

  • Answer:

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Unhealthy cells can exhibit altered receptor expression and signaling.[5]

    • Receptor Expression: Verify the expression of the GABAA receptor subunits in your cell line. Low or absent expression will lead to a diminished or no response.

    • Compound Integrity: Prepare fresh solutions of this compound for each experiment to ensure its stability and activity.

    • Assay Conditions: Optimize assay parameters such as cell density, incubation times, and buffer conditions.

Issue 2: High Background Signal in the Assay

  • Question: I am observing a high background signal in my fluorescence-based GABAA receptor assay. How can I reduce it?

  • Answer:

    • Autofluorescence: Check for autofluorescence from your cells or the assay components.

    • Light Scattering: Ensure that there are no precipitates in your solutions that could scatter light.

    • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Optimize the incubation time with this compound to minimize this effect.[1]

Issue 3: this compound Precipitates in the Media

  • Question: My this compound solution is forming a precipitate when added to the cell culture media. What should I do?

  • Answer:

    • Solubility Limit: You may be exceeding the solubility limit of this compound in your specific media formulation. Try preparing a more dilute stock solution.

    • pH of Media: The carboxylic acid group of this compound can be affected by the pH of the media. Ensure the pH of your final solution is within the optimal range for both the compound and your cells.

    • Media Components: Some components of complex cell culture media may interact with this compound, leading to precipitation. Consider using a simpler buffer system for the duration of the experiment if possible.

Visualizations

GABAergic_Synapse_Signaling cluster_presynaptic Presynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_in_Vesicle GAD->GABA_in_Vesicle Synthesis GABA_Vesicle GABA Vesicle GABA_released GABA_Vesicle->GABA_released Release GABA_in_Vesicle->GABA_Vesicle Packaging via VGAT VGAT VGAT GABAA_Receptor GABAA Receptor (Ion Channel) GABA_released->GABAA_Receptor Binds to Isonipecotic_Acid Isonipecotic_Acid->GABAA_Receptor Binds to (Partial Agonist) Cl_ion GABAA_Receptor->Cl_ion Opens Cl- Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to troubleshooting_workflow start Experiment with This compound unexpected_results Unexpected Results? start->unexpected_results check_storage Verify Proper Storage & Handling of Compound unexpected_results->check_storage Yes successful_outcome Successful Experiment unexpected_results->successful_outcome No check_solution Prepare Fresh Solution check_storage->check_solution check_cells Assess Cell Health & Receptor Expression check_solution->check_cells optimize_assay Optimize Assay Parameters (Concentration, Time, etc.) check_cells->optimize_assay troubleshoot_specific Address Specific Issue (e.g., Precipitation, High Background) optimize_assay->troubleshoot_specific troubleshoot_specific->successful_outcome

References

Technical Support Center: Isonipecotic Acid Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isonipecotic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing, troubleshooting, and analyzing the degradation of this compound samples.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has turned slightly yellow/brown. Is it still usable?

A1: A change in color from the expected white to off-white crystalline powder is a potential indicator of degradation. This could be due to oxidation or exposure to light. While a slight color change may not significantly impact the purity for some applications, it is crucial to verify the identity and purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For sensitive applications, it is recommended to use a fresh, uncolored sample.

Q2: I've observed precipitation in my aqueous this compound solution. What could be the cause?

A2: Precipitation in an aqueous solution of this compound can occur for several reasons. One common cause is a change in pH, which can affect the solubility of the compound. This compound has two pKa values, one for the carboxylic acid group (~3.73) and one for the piperidine (B6355638) nitrogen (~10.72)[1]. Near its isoelectric point, the solubility of this compound in water will be at its minimum. Another potential cause is the formation of insoluble degradation products. It is advisable to check the pH of your solution and ensure it is within a range where this compound is soluble. If the pH is appropriate, the precipitate may be a degradation product, and the solution should be analyzed for purity.

Q3: My this compound solution has lost its expected biological activity. What are the likely degradation pathways?

A3: Loss of biological activity is a strong indicator of chemical degradation. The primary degradation pathways for this compound are likely to be oxidation, thermal decomposition, and potentially photodegradation.

  • Oxidation: The piperidine ring and the secondary amine are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or ring-opened products.

  • Thermal Decomposition: At high temperatures (above 300°C), this compound can decompose, potentially leading to decarboxylation (loss of CO2) and the formation of various nitrogen-containing compounds.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions combined with elevated temperatures could potentially promote degradation.

To identify the specific degradation products, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary.

Troubleshooting Guide: Common Degradation Issues

This guide provides a systematic approach to identifying and resolving common issues related to this compound sample degradation.

Visualizing the Troubleshooting Workflow

Troubleshooting_Isonipecotic_Acid_Degradation Troubleshooting Workflow for this compound Degradation cluster_Observe Observation cluster_Identify Identification cluster_Action Corrective Actions cluster_Verify Verification Observe Observe Sample Degradation (e.g., color change, precipitation, loss of activity) Identify_Cause Identify Potential Cause Observe->Identify_Cause Oxidation Oxidation Identify_Cause->Oxidation Exposure to air? Thermal Thermal Stress Identify_Cause->Thermal High temperature exposure? Photo Photodegradation Identify_Cause->Photo Exposure to light? pH_Issue pH Instability Identify_Cause->pH_Issue Aqueous solution issue? Store_Inert Store under inert gas (N2, Ar) Use antioxidants Oxidation->Store_Inert Store_Temp Store at recommended temperature (see Table 1) Thermal->Store_Temp Protect_Light Store in amber vials Protect from light Photo->Protect_Light Buffer_pH Use appropriate buffer Maintain optimal pH pH_Issue->Buffer_pH Verify_Purity Verify Purity and Identity (e.g., HPLC, LC-MS) Store_Inert->Verify_Purity Store_Temp->Verify_Purity Protect_Light->Verify_Purity Buffer_pH->Verify_Purity

Caption: Troubleshooting workflow for this compound degradation.

Data on Storage and Stability

Proper storage is critical to maintaining the integrity of this compound samples. The following table summarizes recommended storage conditions and solvent compatibility.

ParameterRecommendationRationale
Storage Temperature Solid: 2-8°C[2] or below 25°C[1]. Solution: -20°C for short-term, -80°C for long-term.To minimize thermal degradation and slow down potential oxidative processes.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).To prevent oxidation of the secondary amine in the piperidine ring.
Light Exposure Store in a dark place, protected from light[3]. Use amber vials for solutions.To prevent photodegradation.
pH of Aqueous Solutions Maintain a pH between 4 and 7.To enhance stability, as extreme pH values can catalyze degradation.
Recommended Solvents Water[3], Ethanol, Methanol[4].This compound is readily soluble in polar protic solvents.
Incompatible Substances Strong oxidizing agents, strong reducing agents[3].To avoid chemical reactions that lead to degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid this compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.

  • Photodegradation: Expose the stock solution in a transparent container to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC-UV method (see Protocol 2).

  • For identification of degradation products, analyze the samples using LC-MS.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow Forced Degradation Workflow cluster_Prep Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis Prep Prepare this compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (1 M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (1 M NaOH, 60°C) Prep->Base Oxidative Oxidative Degradation (3% H2O2, RT) Prep->Oxidative Thermal Thermal Degradation (Solid, 105°C) Prep->Thermal Photo Photodegradation (ICH Q1B) Prep->Photo Analysis Analyze Samples by HPLC-UV and LC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: A gradient elution is recommended to ensure the separation of potential degradation products with different polarities. A starting point could be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is necessary. Alternatively, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) can be employed.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a starting method and may require optimization based on the results of the forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of this compound (a piperidine-4-carboxylic acid), the following degradation pathways are plausible under stress conditions.

Visualizing Potential Degradation Pathways

Degradation_Pathways Potential Degradation Pathways of this compound cluster_Oxidative Oxidative Degradation cluster_Thermal Thermal Degradation cluster_Photo Photodegradation Isonipecotic_Acid This compound (Piperidine-4-carboxylic acid) N_Oxide N-Oxide derivative Isonipecotic_Acid->N_Oxide Oxidation (H2O2) Ring_Opened Ring-opened products (e.g., amino diacids) Isonipecotic_Acid->Ring_Opened Oxidation (H2O2) Decarboxylation Piperidine (via Decarboxylation) Isonipecotic_Acid->Decarboxylation Heat (>300°C) Dehydrogenation Dehydrogenated products (e.g., tetrahydropyridine (B1245486) derivatives) Isonipecotic_Acid->Dehydrogenation UV/Vis Light

References

Technical Support Center: Isonipecotic Acid Chiral Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of isonipecotic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of this compound?

A1: The most common and effective methods for separating enantiomers of this compound and its derivatives include:

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to directly separate enantiomers. Polysaccharide-based CSPs are often very effective for piperidine (B6355638) derivatives.

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic acid with a chiral base (or a racemic base with a chiral acid) to form diastereomeric salts, which can then be separated by crystallization due to differences in solubility.

  • Enzymatic Kinetic Resolution: Employs an enzyme that stereoselectively catalyzes a reaction (e.g., hydrolysis or acylation) of one enantiomer, allowing for the separation of the reacted enantiomer from the unreacted one.

  • Chiral Gas Chromatography (GC): Often requires derivatization of the this compound to increase its volatility, followed by separation on a chiral GC column.

Q2: Which chiral stationary phase (CSP) is best for separating this compound enantiomers via HPLC?

A2: Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly recommended as a starting point. Columns like Chiralpak® AD-H and Chiralcel® OD-H have shown good performance for separating similar piperidine-based compounds.[1] Protein-based columns, for instance, those using alpha 1-acid glycoprotein (B1211001) (AGP), have also demonstrated successful baseline resolution for derivatives of nipecotic acid, a structural isomer of this compound.[2] Screening several different CSPs is often necessary to find the optimal one for your specific derivative and mobile phase conditions.

Q3: Is derivatization required for the analysis of this compound?

A3: Derivatization is not always mandatory but can be highly beneficial. For HPLC, if the molecule lacks a strong UV chromophore, derivatization with a UV-active group can significantly improve detection sensitivity. For GC analysis, derivatization is typically necessary to convert the non-volatile amino acid into a more volatile ester or amide derivative suitable for gas-phase separation.[3][4]

Method Selection Workflow

The following diagram outlines a general workflow for selecting an appropriate chiral separation method for this compound.

G cluster_0 Method Selection Workflow start Define Separation Goal (Analytical vs. Preparative) check_hplc Have access to Chiral HPLC? start->check_hplc screen_csps Screen Polysaccharide & Protein-based CSPs check_hplc->screen_csps Yes classical_res Attempt Diastereomeric Salt Formation check_hplc->classical_res No hplc_success Successful Separation? screen_csps->hplc_success hplc_success->classical_res No analytical_success Analytical Method Established hplc_success->analytical_success Yes (Analytical) preparative_success Preparative Method Established hplc_success->preparative_success Yes (Preparative) screen_agents Screen Chiral Resolving Agents (e.g., Tartaric Acid Derivatives) classical_res->screen_agents crystals Obtain Crystalline Salts? screen_agents->crystals enzymatic Consider Enzymatic Kinetic Resolution crystals->enzymatic No crystals->preparative_success Yes check_gc Consider Chiral GC (Requires Derivatization) enzymatic->check_gc No enzymatic->preparative_success Yes check_gc->analytical_success Yes failure Re-evaluate Strategy (e.g., Asymmetric Synthesis) check_gc->failure No

Caption: Decision tree for selecting a chiral separation method.

Troubleshooting Guide: Chiral HPLC

This section addresses common issues encountered during the chiral HPLC separation of this compound and its derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Unsuitable column temperature.1. Screen a variety of CSPs (e.g., polysaccharide, protein-based).2. Systematically vary the ratio of polar and non-polar solvents. Evaluate different alcohol modifiers (e.g., ethanol (B145695), isopropanol).[5]3. Investigate the effect of column temperature; separation is often an enthalpically driven process.[5]
Peak Tailing 1. Strong secondary interactions between the analyte and the stationary phase.2. Presence of active sites on the silica (B1680970) support.1. Add a mobile phase modifier. For a basic analyte like this compound, add a basic modifier like diethylamine (B46881) (DEA) at ~0.1% (v/v).[5]2. If derivatized to an ester, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.
Long Retention Times 1. Mobile phase has low elution strength.2. Low mobile phase flow rate.1. Increase the percentage of the polar modifier (e.g., ethanol) in the mobile phase.[6]2. Increase the flow rate, but monitor backpressure and resolution.
Irreproducible Results 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Column degradation or contamination.1. Use a column oven for stable and consistent temperature control.[6]2. Prepare fresh mobile phase for each run and ensure accurate measurements.3. Use a guard column. If performance degrades, consider column regeneration procedures for immobilized CSPs.[7]
Poor Sensitivity 1. Analyte lacks a strong chromophore.2. Low analyte concentration.1. Consider pre-column derivatization with a UV-active reagent (e.g., benzoyl chloride) to enhance detection.[6]2. Increase sample concentration or injection volume, if possible without causing peak broadening.

Troubleshooting Guide: Diastereomeric Salt Formation

This method relies on differential solubility between diastereomeric salts. Success often depends on finding the right combination of resolving agent and solvent.

ProblemPotential Cause(s)Recommended Solution(s)
No Precipitation Occurs 1. Diastereomeric salts are too soluble in the chosen solvent.2. Insufficient concentration of reactants.1. Change to a less polar solvent or a solvent mixture to decrease salt solubility.2. Concentrate the solution by slow evaporation. Try cooling the solution.
Oily Precipitate or Amorphous Solid Forms 1. Salts are precipitating too quickly.2. Solvent is not suitable for crystallization.1. Re-dissolve the oil by gentle heating and allow it to cool more slowly.2. Try a different solvent system. A "family" approach, screening structurally related resolving agents, can be effective.[8]
Low Diastereomeric Excess (d.e.) of Crystals 1. Small difference in solubility between the two diastereomeric salts.2. Co-precipitation of both diastereomers.1. Perform recrystallization of the obtained solid. One or two recrystallizations can significantly improve purity.2. Optimize the molar ratio of the resolving agent to the racemate; ratios other than 1:1 can sometimes be beneficial.[9]
Low Yield of Desired Diastereomer 1. The desired diastereomeric salt is the more soluble of the pair.2. Suboptimal resolving agent or solvent.1. Try using the opposite enantiomer of the resolving agent, which will invert the solubilities of the diastereomeric salts.2. Screen different resolving agents. For acidic compounds like this compound, chiral amines (e.g., cinchonidine, α-methylbenzylamine) are common choices.[10]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Ethyl Isonipecotate

This protocol is adapted from methodologies used for the resolution of similar cyclic amino acid esters.[6][8]

  • Esterification: Convert racemic this compound to its ethyl ester (rac-ethyl isonipecotate) using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid).

  • Salt Formation:

    • Dissolve 1.0 equivalent of rac-ethyl isonipecotate in 95% aqueous ethanol.

    • Add 0.5 equivalents of a chiral resolving agent, such as (D)-dibenzoyl tartaric acid (D-DBTA). The use of a family of related tartaric acid derivatives can also be screened.[8]

    • Stir the solution at room temperature and allow it to stand for crystallization to occur. The less-soluble diastereomeric salt should precipitate.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold 95% ethanol.

    • Dry the solid under vacuum. This is the less-soluble salt (e.g., (R)-ethyl isonipecotate • (D)-DBTA).

  • Purity Check:

    • Analyze a small sample of the salt. The diastereomeric excess (d.e.) can be determined by ¹H NMR or by liberating the ester and analyzing it via chiral HPLC/GC.

  • Recrystallization (if needed): If the d.e. is insufficient, recrystallize the salt from a fresh portion of hot 95% ethanol.

  • Liberation of the Enantiomer:

    • Suspend the resolved diastereomeric salt in water and add a base (e.g., sodium carbonate solution) to adjust the pH to >9.

    • Extract the free ethyl isonipecotate enantiomer with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the enantiomerically enriched ethyl isonipecotate.

Protocol 2: Enzymatic Kinetic Resolution (General Workflow)

This protocol outlines a general approach for developing an enzymatic resolution.

G cluster_1 Enzymatic Kinetic Resolution Workflow start Start with Racemic This compound Derivative (e.g., N-acetyl or Ester) screen_enzymes Screen Enzymes (e.g., Lipases, Amidases) start->screen_enzymes screen_conditions Screen Reaction Conditions (Solvent, Acyl Donor, Temp, pH) screen_enzymes->screen_conditions monitor Monitor Reaction Progress (HPLC, GC for ee% and conversion) screen_conditions->monitor check_conv Conversion ~50%? monitor->check_conv check_conv->monitor No, continue stop_rxn Stop Reaction check_conv->stop_rxn Yes separation Separate Product from Unreacted Substrate (e.g., Extraction, Chromatography) stop_rxn->separation analyze Analyze Enantiomeric Purity of Both Fractions separation->analyze success Enantiopure Products Obtained analyze->success High ee% optimize Optimize Conditions analyze->optimize Low ee% optimize->screen_conditions

References

Technical Support Center: Scaling Up Isonipecotic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of isonipecotic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause Recommended Solution
Low Yield During Scale-Up of Chemical Synthesis Inefficient Heat Transfer: In larger reactors, exothermic reactions can lead to localized overheating, causing side reactions and degradation of the product.[1]- Ensure the reactor has adequate cooling capacity and efficient agitation to maintain a uniform temperature. - Consider a semi-batch or continuous flow process to better manage heat evolution.[1]
Poor Mixing and Mass Transfer: Inadequate mixing in large vessels can lead to non-uniform reaction conditions and incomplete conversion.[1][2]- Optimize the agitator design and speed for the specific reactor geometry and reaction mixture viscosity. - For heterogeneous reactions (e.g., catalytic hydrogenation), ensure efficient catalyst suspension.
Sub-optimal Reaction Conditions: Conditions optimized at the lab scale may not be optimal at a larger scale due to changes in surface area-to-volume ratios and mixing dynamics.- Re-optimize key parameters such as temperature, pressure, and catalyst loading at the pilot scale.
Inconsistent Product Quality and Purity Impurity Formation: Longer reaction times or inefficient heat management during scale-up can lead to the formation of byproducts.[1][2]- Profile impurities at different stages of the reaction to identify their origin. - Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize impurity formation.
Ineffective Purification at Scale: Recrystallization, a common lab-scale purification method, can be less efficient at larger scales, leading to inconsistent purity.[3]- Optimize the solvent system and cooling profile for large-scale crystallization to ensure consistent crystal size and purity. - Consider alternative purification methods like column chromatography for high-purity requirements, though this may be less cost-effective at a very large scale.[4]
Challenges in Biocatalytic/Fermentative Production Scale-Up Decreased Enzyme Activity/Stability: Changes in shear stress, pH, and temperature gradients in large bioreactors can negatively impact enzyme performance.[]- Immobilize the enzyme to improve stability and facilitate reuse. - Optimize agitation and aeration rates to minimize shear stress while ensuring adequate mixing and oxygen supply.[6]
Oxygen Transfer Limitation: As the fermenter volume increases, the oxygen transfer rate can become a limiting factor for aerobic microbial processes.[2][][7]- Increase agitation speed and/or sparge with oxygen-enriched air to improve the volumetric oxygen mass transfer coefficient (kLa).[7] - Use advanced bioreactor designs with better oxygen transfer capabilities.[8]
Inconsistent Process and Product Quality: Variations in nutrient distribution, pH, and temperature within a large fermenter can lead to inconsistent cell growth and product formation.[2]- Implement robust process control strategies with multiple sensors to monitor and maintain homogeneity.[2] - Develop and optimize feeding strategies (e.g., fed-batch) to control substrate concentration and metabolic pathways.[9][10]

Frequently Asked Questions (FAQs)

Synthesis and Scale-Up Strategy

Q1: What are the primary methods for synthesizing this compound at an industrial scale?

A1: The most common industrial synthesis method is the catalytic hydrogenation of isonicotinic acid (also known as pyridine-4-carboxylic acid).[11] This process typically involves using a platinum oxide or palladium on carbon catalyst under elevated temperature and pressure.[11][12] Biocatalytic methods, such as the use of amidases, are also being explored for more sustainable and stereoselective synthesis.[13]

Q2: What are the key challenges when transitioning from lab-scale to pilot- or industrial-scale production of this compound?

A2: Key challenges include managing the exothermic nature of the hydrogenation reaction, ensuring efficient mixing and catalyst suspension in large reactors, and developing robust and scalable purification methods to achieve the desired product purity.[1][14] For fermentative processes, maintaining consistent oxygen transfer, nutrient distribution, and controlling shear stress are critical hurdles.[2][]

Q3: What are the advantages of using a continuous flow reactor for this compound synthesis?

A3: Continuous flow reactors offer significant advantages for scaling up, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput and more consistent product quality.[1][6]

Purification and Analysis

Q4: How is this compound typically purified at a large scale?

A4: The most common method for purifying crude this compound is recrystallization from solvents like water or ethanol.[3][15] The process involves dissolving the crude product in a hot solvent and then allowing it to cool, causing the pure this compound to crystallize while impurities remain in the solution.[3]

Q5: Which analytical techniques are recommended for quality control during this compound production?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of this compound and quantifying any impurities.[16][17] Mass Spectrometry (MS) is used to confirm the molecular weight and structure of the final product.[3]

Biocatalytic Production

Q6: What should be considered when scaling up a biocatalytic process for this compound production?

A6: When scaling up biocatalytic processes, it is crucial to consider factors such as enzyme stability under process conditions, mass transfer limitations of substrates and products, and the potential for product inhibition.[6] Immobilizing the enzyme can help improve stability and reusability, making the process more economically viable at scale.[18]

Q7: How can the productivity of a fermentation process for organic acid production be optimized?

A7: Optimizing fermentation productivity involves several strategies, including strain development through genetic engineering, media composition optimization, and precise control of process parameters like pH, temperature, and dissolved oxygen.[8] Implementing advanced control strategies and feeding techniques, such as fed-batch or continuous cultivation, can also significantly enhance yield and productivity.[9][10]

Quantitative Data Summary

Table 1: Chemical Synthesis and Purification Data

ParameterValueConditions/NotesSource
Starting Material Isonicotinic acidAlso known as 55-22-1[13]
Catalyst Platinum oxide (PtO2)Used in glacial acetic acid or water/HCl[11]
Catalyst Palladium on CarbonHydrogenation pressure: 4-5 Mpa[12]
Reaction Temperature (Hydrogenation) 90-100 °CFor palladium on carbon catalyst[12]
Melting Point >300 °CA key indicator of purity
Purity (Assay) 97% - 99.61%Varies by supplier and grade[19][20]
Purification Method RecrystallizationFrom water or ethanol[3][15]

Table 2: Analytical Methods Parameters

MethodParameterValueSource
HPLC ColumnPrimesep 100, 4.6 x 150 mm, 5 µm[16]
Mobile PhaseAcetonitrile (B52724) (10%), Water, H2SO4 (0.05%)[16]
Flow Rate1.0 ml/min[16]
DetectionUV at 200 nm[16]
HPLC (for Hydrochloride salt) ColumnNewcrom R1[17][21]
Mobile PhaseAcetonitrile, Water, and Phosphoric Acid[17][21]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Hydrogenation

This protocol is a generalized procedure based on the reduction of isonicotinic acid.[11]

  • Reactor Setup: Charge a high-pressure reactor with isonicotinic acid and a suitable solvent (e.g., glacial acetic acid or water).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., platinum oxide or palladium on carbon) to the reactor. The catalyst loading should be optimized at the lab or pilot scale.

  • Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Reaction Conditions: Heat the mixture to the target temperature (e.g., 90-100 °C) and pressurize with hydrogen to the desired pressure (e.g., 4-5 MPa).[12]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking samples for analysis (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate to crystallize the product. The crude this compound can then be isolated by filtration.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying crude this compound.[3][15]

  • Dissolution: Place the crude this compound in a suitable vessel and add the minimum amount of hot solvent (e.g., water or ethanol) required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the purified crystals by filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to remove any residual solvent.

Protocol 3: HPLC Analysis for Purity Assessment

This protocol is based on a method for analyzing isonicotinic acid, the precursor, and can be adapted for this compound.[16]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1.0 mg/ml).[16]

  • HPLC System Setup:

    • Column: Primesep 100, 4.6 x 150 mm, 5 µm.[16]

    • Mobile Phase: An isocratic mixture of 10% acetonitrile and 90% aqueous solution containing 0.05% sulfuric acid.[16]

    • Flow Rate: 1.0 ml/min.[16]

    • Detection: UV detector set to 200 nm.[16]

  • Injection: Inject a small volume (e.g., 1 µl) of the prepared sample onto the HPLC system.[16]

  • Data Analysis: Record the chromatogram. The purity can be calculated by determining the area percentage of the main this compound peak relative to the total area of all peaks.

Visualizations

Scaling_Up_Workflow cluster_lab Lab Scale (Grams) cluster_pilot Pilot Scale (Kilograms) cluster_industrial Industrial Scale (Tons) lab_synthesis Route Scouting & Lab Synthesis lab_optimization Process Optimization lab_synthesis->lab_optimization lab_purification Purification (Recrystallization) lab_optimization->lab_purification lab_analysis Analytical Method Development (HPLC) lab_purification->lab_analysis pilot_scaleup Scale-Up Synthesis lab_analysis->pilot_scaleup Tech Transfer pilot_validation Process Validation pilot_scaleup->pilot_validation pilot_impurity Impurity Profiling pilot_validation->pilot_impurity pilot_safety Safety Assessment pilot_impurity->pilot_safety ind_production Full-Scale Production pilot_safety->ind_production Process Implementation ind_dsp Downstream Processing ind_production->ind_dsp ind_qc Quality Control & Release feedback feedback ind_qc->feedback Feedback Loop for Process Improvement ind_dsp->ind_qc feedback->lab_optimization feedback->pilot_validation

Caption: Workflow for scaling up chemical synthesis of this compound.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity start Issue Encountered During Scale-Up issue_type Low Yield or Low Purity? start->issue_type check_temp Review Heat Management issue_type->check_temp Low Yield profile_impurities Impurity Profiling issue_type->profile_impurities Low Purity check_mixing Evaluate Mixing Efficiency check_temp->check_mixing reoptimize Re-optimize Conditions check_mixing->reoptimize optimize_purification Optimize Purification Parameters profile_impurities->optimize_purification change_method Consider Alternative Purification Method optimize_purification->change_method

Caption: Logical diagram for troubleshooting common scale-up issues.

References

Technical Support Center: Managing the Hygroscopicity of Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for managing the hygroscopic nature of isonipecotic acid in a laboratory setting.

Introduction to this compound and its Hygroscopicity

This compound (also known as piperidine-4-carboxylic acid) is a derivative of γ-aminobutyric acid (GABA) and is utilized in neuroscience research and as a building block in the synthesis of various pharmaceutical compounds.[1] A key challenge in working with this compound is its hygroscopicity, which is its tendency to readily absorb moisture from the atmosphere. This can lead to inaccuracies in weighing, altered chemical and physical properties, and potential degradation, ultimately impacting experimental reproducibility and the quality of drug development processes. It is crucial to handle and store this compound under controlled conditions to mitigate these effects.[2]

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to prevent moisture absorption?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For enhanced protection, it is recommended to store the primary container within a desiccator containing a suitable desiccant, such as silica (B1680970) gel or calcium chloride. If possible, storing it under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against moisture.[4]

Q2: What are the visible signs that my this compound sample has absorbed moisture?

A2: Visual signs of moisture absorption in a powdered sample like this compound include clumping or caking of the powder, a change in texture from a free-flowing powder to a more granular or even paste-like consistency, and in severe cases, deliquescence, where the solid dissolves in the absorbed water to form a liquid.

Q3: How does absorbed moisture affect the accuracy of my experiments?

A3: Absorbed water can significantly impact experimental accuracy in several ways:

  • Inaccurate Weighing: The measured weight of the sample will be higher than the actual weight of the this compound due to the mass of the absorbed water. This leads to errors in concentration calculations for solutions and incorrect stoichiometry in chemical reactions.

  • Altered Physical Properties: Moisture can change the dissolution rate and solubility of the compound.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, especially under elevated temperatures.[5] While this compound itself is generally stable, its derivatives, such as esters, are susceptible to hydrolysis.[5]

Q4: Can I dry my this compound sample if it has absorbed moisture?

A4: Yes, you can dry a sample of this compound that has absorbed moisture. A common method is to dry it in a vacuum oven at a controlled temperature. It is important to use a temperature that is high enough to drive off the water but not so high as to cause thermal degradation of the this compound. A thermogravimetric analysis (TGA) can help determine the optimal drying temperature.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent weighing results for the same sample. The sample is rapidly absorbing atmospheric moisture during weighing.Weigh the sample in a low-humidity environment, such as a glove box with controlled humidity. If a glove box is not available, work quickly and use a weighing vessel with a lid. Keep the main container tightly sealed at all times.
The this compound powder is clumped and does not flow freely. The sample has already absorbed a significant amount of moisture.Dry the sample before use as described in the FAQ section. For future prevention, improve storage conditions by using a desiccator and ensuring the container is always tightly sealed.
Difficulty in achieving complete dissolution in an organic solvent. The presence of water in the this compound can alter its solubility characteristics.Ensure your this compound is thoroughly dry before attempting to dissolve it. Additionally, ensure your solvent is anhydrous, as moisture in the solvent can also contribute to dissolution issues.
Unexpected side products in a chemical reaction involving this compound. The absorbed water may be participating in the reaction or causing degradation of the starting material or products.Use a dried sample of this compound and anhydrous solvents for the reaction. Consider running the reaction under an inert atmosphere to prevent moisture ingress.
Inaccurate results in Karl Fischer titration. The sample is absorbing moisture from the air during sample preparation and transfer. Side reactions with the Karl Fischer reagent may also occur.[6]Prepare and transfer the sample in a low-humidity environment. For acidic compounds like this compound, buffering the Karl Fischer reagent with an amine like imidazole (B134444) can prevent side reactions and ensure an optimal pH range (5.5-8) for the titration.[7]

Quantitative Data on Hygroscopicity

Illustrative Hygroscopicity Classification (Based on European Pharmacopoeia)

Classification Weight Gain (% w/w) at 25°C / 80% RH for 24h Description
Non-hygroscopic≤ 0.12Essentially no water uptake.
Slightly hygroscopic> 0.2 and < 2Minor water uptake.
Hygroscopic≥ 2 and < 15Significant water uptake.
Very hygroscopic≥ 15Substantial water uptake.
DeliquescentSufficient water is absorbed to form a liquid.The solid dissolves in the absorbed water.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol is adapted for a hygroscopic powder like this compound.

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Anhydrous methanol (B129727) or a specialized Karl Fischer solvent

  • Karl Fischer reagent (e.g., a one-component reagent with a known titer)

  • Certified water standard for titer determination

  • Analytical balance

  • Gas-tight syringe

  • Spatula

  • Weighing boat

  • Low-humidity environment (e.g., glove box or a room with a dehumidifier)

Procedure:

  • Titer Determination:

    • Add fresh, anhydrous methanol to the titration vessel.

    • Pre-titrate the solvent to a stable endpoint to remove any residual water.

    • Accurately weigh a certified water standard and add it to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • Repeat this process at least three times to determine the average titer of the reagent (mg H₂O / mL reagent).

  • Sample Analysis:

    • Perform all sample handling in a low-humidity environment.

    • Add fresh, anhydrous methanol to the titration vessel and pre-titrate to a stable endpoint.

    • Accurately weigh approximately 100-200 mg of the this compound sample in a weighing boat.

    • Quickly transfer the sample to the titration vessel.

    • Immediately start the titration and stir until the endpoint is reached and stable.

    • Record the volume of titrant consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula:

Protocol 2: Determination of Moisture Content by Thermogravimetric Analysis (TGA)

Objective: To determine the water content of this compound by measuring its mass loss upon heating.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (aluminum or platinum)

  • Analytical balance

  • Spatula

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Instrument Setup:

    • Turn on the TGA and the inert purge gas. Set the gas flow rate as per the instrument's recommendation (e.g., 20-50 mL/min).

    • Tare an empty TGA sample pan.

  • Sample Preparation:

    • In a low-humidity environment, accurately weigh 5-10 mg of the this compound sample into the tared TGA pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Program the TGA with the following temperature profile:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 200°C at a heating rate of 10°C/min.

    • Start the analysis and record the mass loss as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve. The weight loss step that occurs typically between 50°C and 150°C corresponds to the loss of water.

    • Determine the percentage weight loss in this step to quantify the moisture content.

    • Note that this compound is reported to darken at around 300°C, so significant decomposition is not expected in this temperature range.[2] A study on 4-piperidinecarboxylic acid (this compound) has shown the existence of a monohydrated form, which would lose its water of hydration upon heating.[8]

Visualizations

experimental_workflow Experimental Workflow for Handling Hygroscopic this compound storage Store in Tightly Sealed Container in Desiccator transfer Transfer to Glove Box or Low-Humidity Environment storage->transfer weighing Quickly Weigh Sample in a Tared, Covered Vessel transfer->weighing dissolution Dissolve in Anhydrous Solvent for Solution-Based Experiments weighing->dissolution analysis Prepare for Analysis (e.g., KF, TGA) weighing->analysis reaction Perform Reaction Under Inert Atmosphere dissolution->reaction kf_titration Karl Fischer Titration analysis->kf_titration tga_analysis TGA Analysis analysis->tga_analysis

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_guide Troubleshooting Guide for this compound Experiments start Inconsistent Experimental Results? check_weighing Are Weighing Results Reproducible? start->check_weighing improve_weighing Improve Weighing Technique: - Use low-humidity environment - Work quickly - Use covered vessel check_weighing->improve_weighing No check_material Is the Material Clumped or Free-Flowing? check_weighing->check_material Yes improve_weighing->check_material dry_material Dry the Material: - Vacuum oven at moderate heat - Verify dryness with TGA or KF check_material->dry_material Clumped check_solvents Are Solvents Anhydrous? check_material->check_solvents Free-Flowing dry_material->check_solvents use_anhydrous Use Freshly Opened or Dried Solvents check_solvents->use_anhydrous No check_reaction Are Reactions Run Under Inert Atmosphere? check_solvents->check_reaction Yes use_anhydrous->check_reaction use_inert Use Nitrogen or Argon Atmosphere check_reaction->use_inert No end Problem Resolved check_reaction->end Yes use_inert->end

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Enhancing the Bioavailability of Isonipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the bioavailability of isonipecotic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound derivative is showing poor oral bioavailability. What are the common causes and how do I begin troubleshooting?

Answer: Poor oral bioavailability is a common challenge and typically stems from one or more of the following factors: low aqueous solubility, poor intestinal permeability, high first-pass metabolism, or active efflux back into the gastrointestinal tract.[1] The biopharmaceutics classification system (BCS) categorizes drugs based on their solubility and permeability, which are the primary determinants of oral absorption.[2][3]

Troubleshooting Workflow:

A systematic approach is crucial. Start by characterizing the compound's fundamental physicochemical properties—solubility and permeability—before moving to more complex biological studies.

G start Start: Poor Oral Bioavailability solubility 1. Assess Aqueous Solubility start->solubility low_sol Problem: Low Solubility solubility->low_sol Low ok_sol Solubility is Adequate solubility->ok_sol High formulate Action: Improve Solubility/ Dissolution Rate low_sol->formulate permeability 2. Assess Permeability (e.g., Caco-2 Assay) formulate->permeability ok_sol->permeability low_perm Problem: Low Permeability permeability->low_perm Low ok_perm Permeability is Adequate permeability->ok_perm High prodrug Action: Consider Prodrug Strategy low_perm->prodrug efflux 3. Check for Active Efflux (Caco-2 Efflux Ratio) prodrug->efflux ok_perm->efflux high_efflux Problem: High Efflux efflux->high_efflux Ratio ≥ 2 ok_efflux No Significant Efflux efflux->ok_efflux Ratio < 2 inhibitor Action: - Prodrug Approach - Co-administer Inhibitor high_efflux->inhibitor invivo 4. Conduct In Vivo PK Study (IV vs. PO Dosing) inhibitor->invivo ok_efflux->invivo pk_confirm Confirm Bioavailability Enhancement invivo->pk_confirm Bioavailability Improved pk_fail Identify High First-Pass Metabolism invivo->pk_fail Bioavailability Still Low G cluster_0 In GI Tract / Bloodstream cluster_1 In Target Cell / Systemic Circulation prodrug Prodrug (Lipophilic, Permeable, Inactive) membrane Cell Membrane (e.g., Intestinal Wall, Blood-Brain Barrier) prodrug->membrane Crosses Barrier cleavage Enzymatic or Chemical Cleavage membrane->cleavage Enters Target drug Active Drug (Released at Site of Action) cleavage->drug promoiety Promoety (Inert, Excreted) cleavage->promoiety

References

Validation & Comparative

Isonipecotic Acid vs. Nipecotic Acid: A Comparative Guide to GABAergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed comparison of isonipecotic acid and nipecotic acid, focusing on their distinct interactions with the GABAergic system, supported by experimental data.

While both are cyclic analogs of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), their primary pharmacological activities diverge significantly. Nipecotic acid is a well-established competitive inhibitor of GABA transporters (GATs), thereby blocking the reuptake of GABA from the synaptic cleft. In contrast, this compound primarily acts as a partial agonist at GABAA receptors. This fundamental difference in their mechanism of action is critical for their application in neuroscience research and drug development.

Quantitative Comparison of GABA Uptake Inhibition

Experimental data clearly demonstrates that nipecotic acid is a potent inhibitor of several GABA transporter subtypes, whereas this compound is largely inactive at these transporters. The inhibitory potency of nipecotic acid, as measured by the half-maximal inhibitory concentration (IC50), varies across the different GAT subtypes.

CompoundTargetSpeciesIC50 (µM)
Nipecotic Acid hGAT-1Human8
mGAT-1Mouse2.6[1]
rGAT-2Rat38
mGAT-2Mouse310[1]
hGAT-3Human106
mGAT-3Mouse29[1]
hBGT-1Human2370
mGAT-4Mouse16[1]
This compound GATs-No significant inhibition reported

Divergent Signaling Pathways and Mechanisms of Action

The primary targets of this compound and nipecotic acid are distinct components of the GABAergic synapse. Nipecotic acid modulates synaptic GABA concentration by interacting with GABA transporters, while this compound directly activates postsynaptic GABAA receptors.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT GABA Transporter (GAT) GABA_out GABA Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT Inhibits GABA_cleft->GAT GABA_A_Receptor GABAA Receptor GABA_cleft->GABA_A_Receptor Activates Cl_channel Cl- Channel GABA_A_Receptor->Cl_channel Opens Isonipecotic_Acid This compound Isonipecotic_Acid->GABA_A_Receptor Partially Activates

Distinct mechanisms of action at the GABAergic synapse.

As illustrated, nipecotic acid blocks the reuptake of GABA by GATs on the presynaptic terminal, leading to an increased concentration of GABA in the synaptic cleft. This elevated GABA then enhances the activation of postsynaptic GABAA receptors. Conversely, this compound directly binds to and partially activates GABAA receptors on the postsynaptic membrane, mimicking the effect of GABA.

Experimental Protocols: GABA Uptake Assay

The determination of a compound's ability to inhibit GABA uptake is typically performed using a radiolabeled ligand binding assay. The following is a generalized protocol for such an experiment.

cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Cell_Culture Culture cells expressing GABA transporters (e.g., HEK293-GAT1) Harvest Harvest and resuspend cells in assay buffer Cell_Culture->Harvest Pre-incubation Pre-incubate cells with test compound (e.g., Nipecotic Acid) Harvest->Pre-incubation Incubation Add radiolabeled GABA (e.g., [3H]GABA) and incubate Pre-incubation->Incubation Termination Terminate uptake by rapid filtration and washing Incubation->Termination Scintillation Measure radioactivity using liquid scintillation counting Termination->Scintillation Calculation Calculate percent inhibition and determine IC50 value Scintillation->Calculation

Workflow for a typical GABA uptake inhibition assay.

Objective: To determine the IC50 value of a test compound for the inhibition of GABA uptake into cells expressing a specific GABA transporter subtype.

Materials:

  • Cell line stably or transiently expressing the desired GAT subtype (e.g., HEK293-hGAT-1).

  • Cell culture medium and reagents.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Radiolabeled GABA (e.g., [³H]GABA).

  • Unlabeled GABA.

  • Test compounds (this compound, nipecotic acid).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • Multi-well plates.

  • Filtration apparatus.

Procedure:

  • Cell Culture: Culture the cells expressing the target GAT subtype under standard conditions until they reach the desired confluence.

  • Cell Preparation: Harvest the cells and resuspend them in the assay buffer to a specific concentration.

  • Assay Setup: In a multi-well plate, add the cell suspension to each well.

  • Compound Addition: Add varying concentrations of the test compounds (e.g., a serial dilution of nipecotic acid) to the wells. For control wells, add vehicle buffer.

  • Pre-incubation: Incubate the plates for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the compounds to interact with the transporters.

  • Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled GABA and a low concentration of unlabeled GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 1-10 minutes) to allow for GABA uptake. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer and filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the cells containing the internalized radiolabeled GABA from the extracellular medium.

  • Measurement of Radioactivity: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by measuring radioactivity in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine) or in the absence of cells.

    • Subtract the non-specific uptake from all other measurements to obtain the specific uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle) wells.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The available experimental evidence delineates a clear distinction in the primary pharmacological profiles of this compound and nipecotic acid. Nipecotic acid functions as a competitive inhibitor of GABA transporters, with varying potencies across different subtypes, making it a valuable tool for studying the role of GABA reuptake in neuronal function. In contrast, this compound acts as a partial agonist at GABAA receptors and does not significantly inhibit GABA uptake. This fundamental difference in their mechanisms of action underscores the importance of precise molecular characterization in the fields of pharmacology and drug development. Researchers should select the appropriate compound based on the specific aspect of the GABAergic system they aim to modulate.

References

A Comparative Guide to Isonipecotic Acid and Isoguvacine as GABA-A Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of isonipecotic acid and isoguvacine (B1206775), two prominent gamma-aminobutyric acid (GABA) analogues utilized in neuroscience research as GABA-A receptor agonists. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its type A receptor (GABA-A) is a crucial target for therapeutic agents aimed at modulating neuronal inhibition. The GABA-A receptor is a ligand-gated ion channel that, upon activation, conducts chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This compound and isoguvacine are two structural analogues of GABA that are widely used to probe the function of GABA-A receptors. While both compounds act as agonists at this receptor, they exhibit distinct pharmacological profiles in terms of their potency, efficacy, and receptor subtype selectivity.

Comparative Pharmacological Data

The following tables summarize the key quantitative data for this compound and isoguvacine as GABA-A receptor agonists. It is important to note that while some data allows for direct comparison, other values are derived from separate studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Comparative Binding Affinity at GABA-A Receptors

CompoundRadioligand DisplacedPreparationIC50Citation
This compound [³H]GABANot Specified0.33 µM[1]
Isoguvacine Not SpecifiedNot Specified5.6 µM[2]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Efficacy at GABA-A Receptors

CompoundAssayPreparationMolar Potency Ratio (vs. GABA)Citation
This compound Depolarizing ActionRat Isolated Superior Cervical Ganglion0.011 ± 0.0028[3]
Isoguvacine Depolarizing ActionRat Isolated Superior Cervical Ganglion0.23 ± 0.026[3]

Molar Potency Ratio: The ratio of the molar concentration of GABA to the molar concentration of the agonist required to produce the same response.

Pharmacological Profile

This compound is characterized primarily as a partial agonist of the GABA-A receptor.[4][5] Its efficacy can vary significantly depending on the subunit composition of the GABA-A receptor. For instance, it displays moderate efficacy at α1, α2, α3, and α5 subunit-containing receptors, but acts as a full or nearly full agonist at receptors containing α4 and α6 subunits.[6] This subunit selectivity makes this compound a valuable tool for dissecting the functional roles of different GABA-A receptor isoforms.

Isoguvacine , in contrast, is generally considered a more conventional agonist of the GABA-A receptor.[7][8][9] It is a potent and specific agonist, though less potent than GABA itself.[2][3] Isoguvacine is a highly charged zwitterion, which limits its ability to cross the blood-brain barrier, making it more suitable for in vitro and localized in vivo studies.[7]

GABA-A Receptor Signaling Pathway

The activation of the GABA-A receptor by an agonist like this compound or isoguvacine initiates a cascade of events leading to neuronal inhibition. The binding of the agonist to the extracellular domain of the receptor induces a conformational change, opening the integral chloride ion channel. The subsequent influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.

GABAA_Signaling GABA-A Receptor Signaling Pathway Agonist GABA-A Agonist (e.g., this compound, Isoguvacine) Binding Binding to Extracellular Domain Agonist->Binding GABAAR GABA-A Receptor Conformation Conformational Change GABAAR->Conformation Binding->GABAAR ChannelOpening Chloride Channel Opening Conformation->ChannelOpening ClInflux Influx of Chloride Ions (Cl⁻) ChannelOpening->ClInflux Hyperpolarization Membrane Hyperpolarization ClInflux->Hyperpolarization Inhibition Inhibition of Action Potential Firing Hyperpolarization->Inhibition Comparative_Workflow Comparative Experimental Workflow Start Start: Hypothesis Formulation BindingAssay Radioligand Binding Assay Start->BindingAssay Electrophysiology Whole-Cell Electrophysiology Start->Electrophysiology DataAnalysis Data Analysis BindingAssay->DataAnalysis Electrophysiology->DataAnalysis BindingParams Determine Ki for This compound & Isoguvacine DataAnalysis->BindingParams EfficacyParams Determine EC50 and Imax for This compound & Isoguvacine DataAnalysis->EfficacyParams Comparison Comparative Analysis of Affinity and Efficacy BindingParams->Comparison EfficacyParams->Comparison Conclusion Conclusion & Interpretation Comparison->Conclusion

References

Isonipecotic Acid at the GABA-A Receptor: A Comparative Analysis of a Putative Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of isonipecotic acid's activity as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes available experimental data, compares it with established GABA-A receptor ligands, and provides detailed experimental protocols for further investigation.

This compound is recognized as a partial agonist at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Partial agonists are compounds that bind to and activate a receptor, but elicit a submaximal response compared to a full agonist. This property makes them attractive candidates for therapeutic development, as they may offer a more nuanced modulation of receptor activity with a potentially wider therapeutic window and reduced side effects compared to full agonists.

This guide aims to validate the classification of this compound as a GABA-A partial agonist by comparing its pharmacological profile with that of the endogenous full agonist GABA, and the well-characterized partial agonists Gaboxadol (THIP) and piperidine-4-sulfonic acid (P4S).

Quantitative Comparison of GABA-A Receptor Ligands

CompoundReceptor Subtype(s)Binding Affinity (Ki or IC50)Potency (EC50)Efficacy (Imax relative to GABA)
This compound Not specifiedIC50: 0.33 µM ([3H]GABA displacement)Data not availableData not available
GABA α1β2γ2EC50: 6.6 µM100% (by definition)
α1β3γ2EC50: 2.1 µM100% (by definition)
α4β3δEC50: 1.7 µM100% (by definition)
α6β3δEC50: 0.17 µM100% (by definition)
Gaboxadol (THIP) α1β2γ2EC50: 154 µM~71% (at α1-containing)
α4β3δEC50: 0.2 µMSupra-maximal at some extrasynaptic receptors
α6β3δEC50: 30-50 nMHigh efficacy
Piperidine-4-sulfonic Acid (P4S) Bovine cortexKD: 17 nM (high affinity), 237 nM (low affinity)Data not available7.2-21% (at α1, α4, α6), 75-96% (at α2, α3, α5)

Experimental Protocols

To facilitate further research and validation of this compound's pharmacological profile, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for GABA-A Receptor

This protocol is used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize rat brains in a sucrose (B13894) buffer.

  • Perform differential centrifugation to isolate the crude synaptic membrane fraction.

  • Wash the membranes repeatedly to remove endogenous GABA.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the prepared membranes, a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]GABA), and varying concentrations of the test compound (this compound).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled GABA.

  • Incubate the plates at a controlled temperature (e.g., 4°C) to reach equilibrium.

3. Termination and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is employed to measure the functional activity of a compound at the GABA-A receptor by recording the ion flow through the channel in response to agonist application.

1. Oocyte Preparation and Receptor Expression:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Defolliculate the oocytes enzymatically (e.g., with collagenase).

  • Inject the oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

  • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply the test compound (this compound) at various concentrations to the oocyte via the perfusion system.

3. Data Acquisition and Analysis:

  • Record the current responses elicited by the application of the test compound.

  • To determine if the compound is a partial agonist, compare the maximal current response elicited by a saturating concentration of the test compound to the maximal current response elicited by a saturating concentration of a full agonist (e.g., GABA).

  • Construct a concentration-response curve by plotting the peak current amplitude against the logarithm of the compound's concentration.

  • Determine the EC50 value (the concentration of the compound that produces 50% of its maximal response) and the maximal efficacy (Imax) by fitting the data to the Hill equation.

Visualizing Key Pathways and Processes

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA / Agonist GABAA_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABAA_Receptor Binds to receptor Cl_ion Cl- Ions GABAA_Receptor->Cl_ion Channel opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx of Cl- Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Leads to

Caption: GABA-A Receptor Signaling Pathway

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment Membrane_Prep 1. Membrane Preparation Radioligand_Assay 2. Radioligand Binding Assay Membrane_Prep->Radioligand_Assay IC50_Ki 3. IC50 / Ki Determination Radioligand_Assay->IC50_Ki Pharmacological_Profile Pharmacological Profile of this compound IC50_Ki->Pharmacological_Profile Oocyte_Prep 1. Oocyte Preparation & cRNA Injection TEVC 2. Two-Electrode Voltage Clamp Oocyte_Prep->TEVC EC50_Imax 3. EC50 / Imax Determination TEVC->EC50_Imax EC50_Imax->Pharmacological_Profile

Caption: Experimental Workflow for Characterization

Isonipecotic Acid: A Comparative Guide for its Use as a Reference Standard in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isonipecotic acid with its structural isomer, nipecotic acid, to assist researchers in selecting the appropriate reference standard for pharmacological studies of the GABAergic system. This compound serves as a valuable tool in neuroscience research and drug development, primarily as a selective GABA-A receptor partial agonist.[1][2] This document outlines its pharmacological profile, presents comparative data with nipecotic acid, and provides detailed experimental protocols for its characterization.

Executive Summary

This compound (piperidine-4-carboxylic acid) is a conformationally constrained analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] Its primary mechanism of action is as a partial agonist at GABA-A receptors.[1][2][3] In contrast, its isomer, nipecotic acid (piperidine-3-carboxylic acid), is predominantly known as a potent inhibitor of GABA transporters (GATs), with some evidence of direct GABA-A receptor activation at higher concentrations.[4][5] The distinct pharmacological profiles of these two compounds make them suitable for different research applications. This compound is the preferred reference standard for studies focusing on direct GABA-A receptor agonism, while nipecotic acid is the standard for investigating GABA uptake inhibition.

Comparative Pharmacological Profile

The primary distinction between this compound and nipecotic acid lies in their principal targets within the GABAergic system. This compound directly activates GABA-A receptors, whereas nipecotic acid primarily blocks the reuptake of GABA from the synaptic cleft.

CompoundPrimary TargetSecondary Target(s)PotencyKey Characteristics
This compound GABA-A Receptor-IC50 = 0.33 µM ([³H]GABA binding)[6]Partial agonist at most GABA-A receptor subtypes.[3] Does not cross the blood-brain barrier.[3]
Nipecotic Acid GABA Transporters (GATs)GABA-A ReceptorGAT-1 IC50 = 2.6 µM; GAT-2 IC50 = 310 µM; GAT-3 IC50 = 29 µM; GAT-4 IC50 = 16 µM[5]Potent GABA uptake inhibitor.[7][8] Shows weak agonist activity at GABA-A receptors at high concentrations (EC50 ≈ 300 µM).[4] Does not readily cross the blood-brain barrier.[7][8]

Signaling Pathway of GABA-A Receptor Activation

Activation of the GABA-A receptor by an agonist like this compound leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isonipecotic_Acid This compound (Agonist) GABA_A_Receptor GABA-A Receptor (Ligand-gated Ion Channel) Isonipecotic_Acid->GABA_A_Receptor Binds to receptor Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx of Cl⁻ ions Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Leads to

Caption: GABA-A receptor signaling pathway initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a reference standard.

GABA-A Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor.

Experimental Workflow:

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from rat brain) incubate 2. Incubation - Membranes - [³H]GABA or [³H]Muscimol - this compound (or other competitor) - Buffer prep->incubate separate 3. Separation of Bound/Free Ligand (Filtration or Centrifugation) incubate->separate quantify 4. Quantification (Liquid Scintillation Counting) separate->quantify analyze 5. Data Analysis (Calculate Ki or IC50) quantify->analyze

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize rat brains in a sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptic membrane fraction.[9] Wash the membranes multiple times to remove endogenous GABA.[9]

  • Incubation: In a final volume of 1 mL, incubate the brain membranes (0.1-0.2 mg protein) with a fixed concentration of radioligand (e.g., 5 nM [³H]muscimol) and varying concentrations of this compound.[9] Use a saturating concentration of unlabeled GABA (e.g., 10 mM) to determine non-specific binding.[9] Incubate at 4°C for 45 minutes.[9]

  • Separation: Terminate the assay by rapid filtration through glass fiber filters or by centrifugation.[9][10] Wash the filters or pellets with ice-cold buffer to remove unbound radioligand.[9][10]

  • Quantification: Place the filters or resuspended pellets in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[9][11]

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound and use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording of GABA-A Receptor Currents

This technique directly measures the functional activity of GABA-A receptors in response to agonist application.

Experimental Workflow:

Electrophysiology_Workflow cell_prep 1. Cell Preparation (e.g., HEK293 cells expressing GABA-A receptors or cultured neurons) patch 2. Patch-Clamp Recording (Whole-cell configuration) cell_prep->patch application 3. Compound Application (Perfusion of this compound) patch->application record 4. Current Recording (Measure Cl⁻ current) application->record analyze 5. Data Analysis (Generate dose-response curve, determine EC50) record->analyze

Caption: Workflow for electrophysiological recording of GABA-A receptor currents.

Protocol:

  • Cell Preparation: Use a cell line stably expressing specific GABA-A receptor subunits (e.g., HEK293 cells with α1β3γ2) or primary cultured neurons.[12][13]

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording configuration.[14] Clamp the cell membrane potential at a holding potential of -80 mV.[12][13]

  • Compound Application: Apply varying concentrations of this compound to the cell using a rapid perfusion system.[12]

  • Current Recording: Record the resulting inward chloride currents using a patch-clamp amplifier.[12][13]

  • Data Analysis: Measure the peak current amplitude at each concentration of this compound. Normalize the responses to the maximal response and plot a dose-response curve. Fit the curve with a Hill equation to determine the EC50 and Hill slope.

Conclusion

This compound is a well-characterized and selective GABA-A receptor partial agonist, making it an excellent reference standard for in vitro and in vivo studies aimed at elucidating the function of these receptors. Its distinct pharmacological profile compared to the GABA uptake inhibitor nipecotic acid allows for the precise dissection of GABAergic signaling pathways. The experimental protocols provided in this guide offer robust methods for the characterization of this compound and other novel compounds targeting the GABA-A receptor.

References

Isonipecotic Acid: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of isonipecotic acid with other neurotransmitter receptors. This compound, a conformationally constrained analog of γ-aminobutyric acid (GABA), is primarily recognized for its activity as a partial agonist at the GABAA receptor.[1][2][3] Understanding its selectivity and potential off-target effects is crucial for its application in neuroscience research and as a scaffold in drug development.[4][5]

Primary Target: GABAA Receptor

This compound demonstrates notable interaction with the GABAA receptor, an ionotropic receptor that functions as a ligand-gated chloride ion channel.[1][6] Activation of this receptor leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibitory effects on neurotransmission.[7][8]

Studies have shown that this compound acts as a partial agonist at various GABAA receptor subtypes. Its efficacy varies depending on the subunit composition of the receptor complex. Specifically, it exhibits moderate-efficacy partial agonism at GABAA receptors containing α1, α2, α3, and α5 subunits. In contrast, it acts as a full or near-full agonist at receptors containing α4 and α6 subunits.[1]

Cross-Reactivity Profile of this compound

A comprehensive quantitative analysis of the binding affinity of this compound across a wide range of neurotransmitter receptors is not extensively documented in publicly available literature. To facilitate comparative analysis, the following table provides a template for summarizing key binding affinity data (Ki or IC50 values). Researchers are encouraged to populate this table with their own experimental findings.

Receptor FamilyReceptor SubtypeKi (nM)IC50 (nM)Radioligand UsedTissue/Cell LineReference
GABA GABAA (α1β2γ2)Data not availableData not available
GABAA (α4β2γ2)Data not availableData not available
GABABData not availableData not available
Dopamine D1Data not availableData not available
D2Data not availableData not available
D3Data not availableData not available
D4Data not availableData not available
D5Data not availableData not available
Serotonin 5-HT1AData not availableData not available
5-HT2AData not availableData not available
5-HT2CData not availableData not available
5-HT3Data not availableData not available
Adrenergic α1Data not availableData not available
α2Data not availableData not available
β1Data not availableData not available
β2Data not availableData not available
Muscarinic M1Data not availableData not available
M2Data not availableData not available
M3Data not availableData not available
Nicotinic α4β2Data not availableData not available
α7Data not availableData not available
Glutamate NMDAData not availableData not available
AMPAData not availableData not available
Opioid μ (mu)Data not availableData not available
δ (delta)Data not availableData not available
κ (kappa)Data not availableData not available

Experimental Protocols

To determine the cross-reactivity profile of this compound, a competitive radioligand binding assay is the standard method employed.[9][10] This technique measures the ability of a test compound (this compound) to displace a specific radiolabeled ligand from its receptor.

General Protocol for Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Homogenize tissue or cells known to express the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove large debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable assay buffer, and determine the protein concentration (e.g., using a BCA assay).[11]

2. Binding Assay:

  • In a 96-well plate, combine the prepared membranes (typically 50-120 µg of protein for tissue or 3-20 µg for cells), a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound (this compound).[11]

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]

3. Separation of Bound and Free Ligand:

  • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

4. Quantification:

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity retained on the filters using a scintillation counter.[11]

5. Data Analysis:

  • Subtract the non-specific binding (determined in the presence of a high concentration of a known saturating unlabeled ligand) from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Visualizing Signaling and Experimental Workflow

To further elucidate the context of this compound's activity, the following diagrams illustrate the GABAA receptor signaling pathway and a typical experimental workflow for assessing receptor cross-reactivity.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Isonipecotic_Acid Isonipecotic_Acid Isonipecotic_Acid->GABA_A_Receptor Binds (Partial Agonist) Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition Hyperpolarization->Inhibition Causes

GABA-A Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells/tissue) Incubation Incubate Membranes, Radioligand, and This compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

References

A Comparative Guide to the Efficacy of Isonipecotic Acid Analogs in Preclinical Anticonvulsant Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant efficacy of various isonipecotic acid analogs and related GABA uptake inhibitors. The data presented is compiled from multiple preclinical studies, offering insights into the potential of these compounds as antiepileptic agents.

Mechanism of Action: Enhancing GABAergic Neurotransmission

This compound and its analogs primarily exert their anticonvulsant effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system.[1][2] By blocking the GABA transporters (GATs), these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission and reducing neuronal excitability.[2][3] This mechanism is a validated strategy for the control of epileptic seizures.[4] The well-known anticonvulsant, tiagabine (B1662831), is a derivative of nipecotic acid, a close structural isomer of this compound, and functions as a selective inhibitor of the GAT-1 transporter.[5][6]

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicles GAD->GABA_vesicle Synthesis & Packaging GABA_synapse GABA_vesicle->GABA_synapse Release GAT1 GAT-1 Isonipecotic_Analogs This compound Analogs GAT1->Isonipecotic_Analogs GABA_synapse->GAT1 Reuptake GABA_R GABA-A Receptor (Ion Channel) GABA_synapse->GABA_R Binding Cl_ion Cl- Influx GABA_R->Cl_ion Opens Channel Inhibit Inhibit Cl_ion->Inhibit Hyperpolarization (Inhibition)

GABAergic Signaling Pathway and the Action of this compound Analogs.

Comparative Efficacy in Anticonvulsant Models

The following tables summarize the quantitative data on the anticonvulsant activity of various this compound analogs and related compounds in established preclinical models.

Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[7]

CompoundAnimal ModelEndpointED₅₀ (mg/kg)ED₅₀ (µmol/kg)Reference
NNC-05-2045 MiceTonic Hindlimb Extension-29[1]
NNC-05-2090 MiceTonic Hindlimb Extension-73[1]
Lamotrigine MiceTonic Convulsions-36[8]
Tiagabine MiceTonic Convulsions> 25 (inactive)-[8]
Table 2: Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.[9]

CompoundAnimal ModelEndpointED₅₀ (mg/kg)ED₅₀ (µmol/kg)Reference
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC) MiceClonic Convulsions235.9-[6]
Tiagabine MiceTonic Convulsions-2[8]
Tiagabine MiceClonic Convulsions-5[8]
Lamotrigine MiceTonic Convulsions-9[8]
Gabapentin (B195806) MiceTonic Convulsions-185[8]
Vigabatrin (B1682217) MiceTonic Convulsions-2322[8]
NNC-05-2045 NMRI MiceTonic ConvulsionsProtected-[5]
SNAP-5114 NMRI MiceTonic ConvulsionsNot Protected-[5]
Table 3: Efficacy in Other Seizure Models
CompoundAnimal ModelSeizure ModelEndpointED₅₀ (mg/kg)ED₅₀ (µmol/kg)Reference
p-Nitrophenyl ester of this compound -Bicuculline-induced seizures-Most significant activity-[10]
NNC-05-2045 DBA/2 MiceAudiogenic Seizures--6[5]
NNC-05-2090 DBA/2 MiceAudiogenic SeizuresTonic & Clonic Convulsions-6 (tonic), 19 (clonic)[1]
Tiagabine DBA/2 MiceAudiogenic Seizures--1[5]
SNAP-5114 DBA/2 MiceAudiogenic Seizures--110[5]
SKF 89976-A RatsAmygdaloid Kindled SeizuresSeizure Severity15.10.045[3]
SKF 100330-A RatsAmygdaloid Kindled SeizuresSeizure Severity4.60.014[3]
Diazepam RatsAmygdaloid Kindled SeizuresSeizure Severity1.90.0067[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the generalized protocols for the key anticonvulsant screening models cited in this guide.

Maximal Electroshock (MES) Seizure Model

This model is utilized to evaluate the ability of a compound to prevent the spread of seizures.[7]

  • Animals: Male albino mice (25-30 g) or rats (200-250 g) are commonly used.[11]

  • Drug Administration: The test compound is typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is always included.

  • Time of Peak Effect: The time between drug administration and the induction of seizures is determined based on the pharmacokinetic profile of the compound.

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds) through corneal or ear-clip electrodes using a convulsometer.[11]

  • Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.[11]

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED₅₀.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model assesses a compound's ability to raise the seizure threshold.[9]

  • Animals: Male albino mice (20-25 g) are frequently used.

  • Drug Administration: The test compound is administered i.p. or p.o. at varying doses, with a corresponding vehicle control group.

  • Seizure Induction: A subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered.[12] This dose is predetermined to induce clonic seizures in a high percentage of control animals.

  • Observation Period: Animals are observed for a period of 30 minutes following PTZ injection.[12]

  • Endpoint: The primary endpoint is the presence or absence of generalized clonic seizures, often defined as clonus of the whole body lasting for at least 5 seconds. The latency to the first seizure can also be recorded.

  • Data Analysis: The ED₅₀ is calculated as the dose of the compound that protects 50% of the animals from experiencing generalized clonic seizures.

Anticonvulsant_Screening_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_observation Data Collection cluster_analysis Data Analysis A Animal Acclimatization B Randomization into Treatment Groups A->B D Drug Administration (i.p. or p.o.) B->D C Drug Preparation (Test Compounds & Vehicle) E Waiting for Time of Peak Effect D->E F Seizure Induction (MES or PTZ) E->F G Observation of Seizure Endpoints F->G H Recording of Data (Presence/Absence of Seizure, Latency) G->H I Calculation of ED₅₀ (Probit Analysis) H->I J Statistical Comparison between Groups I->J K K J->K Conclusion on Efficacy

General Experimental Workflow for Anticonvulsant Screening.

Conclusion

The available preclinical data suggests that this compound analogs and related GABA uptake inhibitors represent a promising class of anticonvulsant agents. While tiagabine is a clinically approved drug, other analogs such as NNC-05-2045 and various esters of this compound have demonstrated significant efficacy in animal models. Notably, the anticonvulsant profiles can differ substantially between analogs, with variations in potency and efficacy across different seizure models. This highlights the importance of a comprehensive screening approach to identify candidates with the most desirable therapeutic profiles. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for potential clinical development.

References

A Comparative Guide to the Synthetic Routes of Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a crucial building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of a wide array of therapeutic agents. Its structural motif is found in drugs targeting a variety of conditions, making its efficient and scalable synthesis a topic of significant interest. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Key Synthetic Routes

The primary and most established method for synthesizing this compound is the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid). The choice of catalyst for this transformation is a critical factor influencing yield, purity, and reaction conditions. The following table summarizes the quantitative data for the most frequently employed catalysts.

ParameterPalladium on Carbon (Pd/C)Rhodium on Alumina (B75360) (Rh/Al₂O₃)Platinum(IV) Oxide (PtO₂, Adams' Catalyst)
Starting Material Isonicotinic AcidIsonicotinic AcidIsonicotinic Acid
Reported Yield >95%[1]"Good yield"[2]Not explicitly quantified, but effective[3][4]
Purity 98-102%[1]High (inferred)High (inferred)
Reaction Time 3–4 hours[1]< 4 hours[2]6–10 hours (for substituted pyridines)[4]
Temperature 100–150°CRoom Temperature[2]Room Temperature[4]
Pressure 10 bar[1]2 atmospheres[2]50–70 bar[4]
Solvent Water[1]Water with Ammonia[2]Glacial Acetic Acid[3][4]
Key Advantages High yield and purity, uses a common catalyst.Mild reaction conditions (room temp, low pressure).Effective for a range of substituted pyridines.
Key Disadvantages Requires higher temperature and pressure.Rhodium is a more expensive catalyst.Requires higher pressure.

Visualizing the Synthetic Pathways

The synthesis of this compound can be approached from different starting materials, with the catalytic hydrogenation of isonicotinic acid being the most direct route. An alternative, greener approach involves the biocatalytic synthesis of isonicotinic acid from 4-cyanopyridine (B195900), which is then subsequently hydrogenated.

This compound Synthesis cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Biocatalytic-Chemical Hybrid Isonicotinic_Acid Isonicotinic Acid Isonipecotic_Acid_1 This compound Isonicotinic_Acid->Isonipecotic_Acid_1 H₂, Catalyst (Pd/C, Rh/Al₂O₃, or PtO₂) 4-Cyanopyridine 4-Cyanopyridine Isonicotinic_Acid_2 Isonicotinic Acid 4-Cyanopyridine->Isonicotinic_Acid_2 Nitrilase Enzyme (Biocatalysis) Isonipecotic_Acid_2 This compound Isonicotinic_Acid_2->Isonipecotic_Acid_2 H₂, Catalyst (e.g., Pd/C)

Figure 1. Major synthetic pathways to this compound.

Experimental Protocols

Below are detailed experimental methodologies for the key synthetic routes discussed.

Route 1: Catalytic Hydrogenation of Isonicotinic Acid

This route focuses on the direct reduction of the pyridine (B92270) ring of isonicotinic acid.

This method is noted for its high yield and purity, making it suitable for large-scale production.

  • Materials:

    • Isonicotinic acid

    • 10% Palladium on carbon (Pd/C) catalyst

    • Water

    • Methanol (B129727)

    • Nitrogen gas

    • Hydrogen gas

  • Equipment:

    • High-pressure hydrogenation reactor

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • Charge the hydrogenation reactor with isonicotinic acid, water, and the 10% Pd/C catalyst. The typical weight ratio is approximately 1 part isonicotinic acid to 5-8 parts water and 0.01-0.05 parts catalyst.[1]

    • Seal the reactor and purge with nitrogen gas to create an inert atmosphere.

    • Introduce hydrogen gas into the reactor to a pressure of 10 bar.

    • Heat the reaction mixture to 100-150°C and maintain vigorous stirring.

    • The hydrogenation is typically complete within 3-4 hours.[1]

    • After the reaction, cool the reactor to 30°C and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate by distillation under reduced pressure to remove about 50% of the water.

    • Cool the concentrated solution to 30°C and add methanol to precipitate the this compound.

    • Further cool the mixture to 10°C to maximize precipitation.

    • Collect the this compound product by centrifugation or filtration.[1]

This protocol is advantageous for its mild reaction conditions.

  • Materials:

  • Equipment:

    • Parr shaker or similar hydrogenation apparatus

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • Create a suspension of isonicotinic acid in water in the reaction vessel.[2]

    • Add aqueous ammonia to the suspension.

    • Add the 5% Rh/Al₂O₃ catalyst to the solution.

    • Pressurize the vessel with hydrogen to 2 atmospheres.[2]

    • Agitate the mixture at room temperature. The hydrogen uptake is typically complete in under 4 hours.[2]

    • Once the reaction is complete, vent the apparatus and filter off the catalyst.

    • Concentrate the filtrate to dryness under reduced pressure.

    • To ensure complete removal of water, add anhydrous benzene to the residue and re-concentrate to yield this compound.[2]

This classic method is effective, though it may require higher pressures.

  • Materials:

    • Isonicotinic acid

    • Platinum(IV) oxide (PtO₂)

    • Glacial acetic acid

    • Sodium bicarbonate (for workup)

    • Ethyl acetate (B1210297) (for extraction)

    • Sodium sulfate (B86663) (for drying)

    • Hydrogen gas

  • Equipment:

    • High-pressure hydrogenation reactor

    • Standard laboratory glassware for extraction and filtration

  • Procedure:

    • Dissolve the isonicotinic acid in glacial acetic acid in the hydrogenation reactor.[3][4]

    • Add a catalytic amount of PtO₂ (typically 5 mol%).[4]

    • Pressurize the reactor with hydrogen gas to 50-70 bar.[4]

    • Stir the reaction mixture at room temperature for 6-10 hours.[4]

    • Upon completion, carefully vent the reactor and filter the mixture through celite to remove the catalyst.

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the acetic acid is neutralized.

    • Extract the aqueous solution with ethyl acetate (3 times).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography if necessary.[4]

Route 2: Biocatalytic Preparation of Isonicotinic Acid Precursor

This "green" chemistry approach provides an alternative to the chemical synthesis of the isonicotinic acid starting material.

  • General Concept: This method utilizes a nitrilase enzyme to hydrolyze 4-cyanopyridine to isonicotinic acid. This can be achieved using whole-cell biocatalysts, such as certain strains of Pseudomonas or Nocardia. The resulting isonicotinic acid can then be hydrogenated using one of the methods described above.

  • Key Reaction Parameters:

    • pH: Optimal activity is often observed around pH 7.5.

    • Temperature: Typically in the range of 30-45°C.

    • Reaction Time: Can be rapid, with complete conversion of the substrate in minutes to a few hours, depending on the enzyme concentration and substrate feeding strategy.

    • Yield: High yields of isonicotinic acid, often with 100% conversion of 4-cyanopyridine, have been reported.

Logical Workflow for Synthesis and Analysis

The overall process from starting material to purified product follows a logical sequence of steps.

Experimental Workflow Start Select Starting Material (e.g., Isonicotinic Acid) Reaction_Setup Reaction Setup: - Add solvent - Add catalyst - Purge with inert gas Start->Reaction_Setup Hydrogenation Hydrogenation: - Introduce H₂ - Control Temperature & Pressure - Stir for specified time Reaction_Setup->Hydrogenation Workup Reaction Workup: - Filter catalyst - Neutralize (if acidic) - Aqueous/Organic Extraction Hydrogenation->Workup Isolation Product Isolation: - Evaporate solvent - Precipitate/Crystallize - Collect by filtration Workup->Isolation Purification Purification: - Recrystallization or - Column Chromatography Isolation->Purification Analysis Product Analysis: - Yield Calculation - Purity (e.g., HPLC, NMR) - Melting Point Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Figure 2. General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via catalytic hydrogenation of isonicotinic acid offers several reliable and high-yielding routes. The choice between palladium, rhodium, and platinum catalysts will depend on the specific requirements of the researcher, including cost considerations, available equipment for managing temperature and pressure, and desired reaction times. For applications where green chemistry principles are a priority, the biocatalytic synthesis of the isonicotinic acid precursor presents an attractive and efficient alternative. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for the efficient synthesis of this valuable pharmaceutical intermediate.

References

A Comparative Guide to the Receptor Binding Profiles of Isonipecotic Acid and Gaboxadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of two key gamma-aminobutyric acid (GABA) analogs: isonipecotic acid and gaboxadol (B1217033). Both compounds interact with GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system, yet their distinct binding characteristics and functional consequences are of significant interest for neuroscience research and the development of novel therapeutics. This document summarizes quantitative binding and functional data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

I. Comparative Analysis of Receptor Binding and Functional Profiles

This compound and gaboxadol are both agonists at the GABAA receptor, binding to the same orthosteric site as the endogenous ligand GABA.[1] However, their affinity, efficacy, and subtype selectivity exhibit notable differences, leading to distinct pharmacological effects.

This compound is a conformationally constrained analog of GABA and acts as a moderately potent partial agonist at GABAA receptors.[2][3] Its efficacy varies depending on the subunit composition of the receptor. It displays moderate-efficacy partial agonism at GABAA receptors containing α1, α2, α3, and α5 subunits. In contrast, it acts as a full or near-full agonist at receptors containing α4 and α6 subunits. A key limitation of this compound for in vivo central nervous system studies is its inability to cross the blood-brain barrier.

Gaboxadol (also known as THIP) is a potent and selective GABAA receptor partial agonist.[4] It is particularly recognized for its preferential activity at extrasynaptic δ-subunit-containing GABAA receptors, which are responsible for mediating tonic inhibition.[5][6] This selectivity is a key differentiator from many other GABAA agonists. Gaboxadol's efficacy is also subunit-dependent. It acts as a supra-maximal agonist at α4β3δ subunit-containing receptors and demonstrates varying degrees of agonism at other α-subunit-containing receptors.[7] Unlike this compound, gaboxadol can cross the blood-brain barrier.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for the binding affinity and functional efficacy of this compound and gaboxadol at GABAA receptors.

Table 1: Receptor Binding Affinity

CompoundReceptor/Assay ConditionLigandAffinity (IC50/EC50)Reference
This compoundGABAA Receptor[3H]GABAIC50: 0.33 µM[8]
Gaboxadolα1β2γ2S GABAA Receptors-EC50: 154 µM[9]
Gaboxadol (in presence of 1 µM Diazepam)α1β2γ2S GABAA Receptors-EC50: 53 µM[9]

Table 2: Functional Efficacy (Maximal Response)

CompoundReceptor SubtypeEfficacy (Emax)Reference
This compoundα1, α2, α3, α5-containingModerate partial agonist[2]
This compoundα4, α6-containingFull/near-full agonist[2]
Gaboxadolα4β3δ-containingSupra-maximal agonist[7]

III. Experimental Protocols

The data presented in this guide are derived from various experimental methodologies, primarily radioligand binding assays and electrophysiological recordings.

A. Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. A common approach for GABAA receptors involves a competition binding assay using a radiolabeled ligand that binds to the orthosteric site, such as [3H]GABA or [3H]muscimol.

General Protocol for [3H]GABA Competition Binding Assay:

  • Tissue Preparation:

    • Whole rat brains are homogenized in a sucrose (B13894) buffer (e.g., 0.32 M sucrose, pH 7.4) at 4°C.

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 140,000 x g for 30 minutes) to pellet the membranes containing the receptors.

    • The membrane pellet is washed multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances. This often involves resuspension and recentrifugation.

  • Binding Assay:

    • Aliquots of the prepared membrane suspension (containing a specific amount of protein, e.g., 0.1-0.2 mg) are incubated with a fixed concentration of the radioligand (e.g., 5 nM [3H]muscimol).

    • To determine the affinity of a test compound (e.g., this compound), increasing concentrations of the unlabeled compound are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a known GABAA agonist or antagonist (e.g., 10 mM GABA).

  • Incubation and Termination:

    • The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 45 minutes) to allow the binding to reach equilibrium.

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • The radioactivity retained on the filters is measured using liquid scintillation spectrometry.

    • The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[10]

B. Electrophysiological Assays

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp recordings in mammalian cells, are used to measure the functional effects of ligands on ion channels like the GABAA receptor.

General Protocol for Two- Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

  • Oocyte Preparation and Injection:

    • Xenopus laevis oocytes are harvested and defolliculated.

    • cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2S) is injected into the oocytes.

    • The oocytes are incubated for several days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An injected oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a specific holding potential (e.g., -80 mV).

    • The test compound (e.g., gaboxadol) is applied to the oocyte via the perfusion system at various concentrations.

  • Data Acquisition and Analysis:

    • The current flowing across the oocyte membrane in response to the application of the agonist is recorded.

    • Dose-response curves are generated by plotting the peak current amplitude against the concentration of the agonist.

    • These curves are then fitted with a Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.[9]

IV. Signaling Pathways and Experimental Workflows

The binding of an agonist like this compound or gaboxadol to the GABAA receptor initiates a signaling cascade that ultimately leads to neuronal inhibition. The primary mechanism is the opening of the integral chloride ion channel, leading to an influx of Cl- ions and hyperpolarization of the neuronal membrane. However, downstream signaling events can also be triggered.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or Gaboxadol GABAAR GABAA Receptor (α, β, γ/δ subunits) Agonist->GABAAR Binds to orthosteric site Cl_ion Cl- Influx GABAAR->Cl_ion Channel Opening Ca_influx Ca2+ Influx (via L-type VSCC) GABAAR->Ca_influx Depolarization-induced (in developing neurons) Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition PKC Protein Kinase C (PKC) Ca_influx->PKC Activation Phosphorylation Phosphorylation of GAP-43 & MARCKS PKC->Phosphorylation

Caption: GABAA Receptor Signaling Pathway.

The binding of this compound or gaboxadol to the GABAA receptor triggers the opening of the chloride channel, leading to hyperpolarization and neuronal inhibition. In certain developmental stages, this can also lead to calcium influx and activation of downstream signaling molecules like PKC.[11]

Radioligand_Binding_Workflow start Start tissue_prep Tissue Homogenization & Membrane Preparation start->tissue_prep incubation Incubation with Radioligand & Test Compound tissue_prep->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50/Ki Determination) quantification->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

This workflow outlines the key steps in a radioligand binding assay used to determine the binding affinity of compounds like this compound and gaboxadol to GABAA receptors.

Electrophysiology_Workflow start Start cell_prep Oocyte/Cell Preparation & cRNA Injection start->cell_prep recording Two-Electrode Voltage Clamp or Patch-Clamp Recording cell_prep->recording drug_app Application of Test Compound recording->drug_app data_acq Current Measurement drug_app->data_acq analysis Data Analysis (EC50 Determination) data_acq->analysis end End analysis->end

Caption: Electrophysiology Assay Workflow.

This diagram illustrates the general procedure for functional characterization of GABAA receptor agonists using electrophysiological techniques to measure ion channel activity.

References

A Comparative Guide to the In Vivo and In Vitro Effects of Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isonipecotic acid, a conformationally restricted analog of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a valuable molecular scaffold in neuroscience research and drug discovery. Its activity as a partial agonist at GABAA receptors makes it a subject of interest for modulating inhibitory neurotransmission. However, a significant disparity exists between its effects observed in controlled laboratory settings (in vitro) and within living organisms (in vivo), primarily dictated by its physicochemical properties. This guide provides a comprehensive comparison of the in vivo and in vitro effects of this compound, supported by experimental data and detailed methodologies.

At a Glance: In Vivo vs. In Vitro Effects

A primary challenge in translating the in vitro effects of this compound to in vivo models is its limited ability to cross the blood-brain barrier (BBB). As a hydrophilic molecule, its systemic administration does not lead to significant concentrations in the central nervous system (CNS), where its primary targets, GABAA receptors, are located. Consequently, most in vivo studies demonstrating CNS effects have utilized derivatives or prodrugs of this compound designed to enhance BBB penetration.

Quantitative Data Comparison

Due to the limited in vivo data for this compound itself when administered systemically, this section presents available in vitro data for this compound and comparative in vivo data for its derivatives.

Table 1: In Vitro Activity of this compound at GABAA Receptors

ParameterValueReceptor/SystemComments
EC50 ~300 µMGABAA-like chloride channels (in outside-out patches of paraventricular neurons)This value is approximately 3-fold higher than that of GABA in the same preparation, indicating lower potency.[1][2]
Activity Partial AgonistGABAA ReceptorsThis compound is characterized as a GABAA receptor partial agonist.

Table 2: In Vivo Anticonvulsant Activity of this compound Derivatives

DerivativeAnimal ModelSeizure InductionRoute of AdministrationProtective Effect
This compound-Based Heteroaryl Amino Acid DerivativesMiceMaximal Electroshock Seizure (MES)Intraperitoneal (i.p.)Compounds 5f, 5h, 5d, and 5b were the most efficacious in the series.[3]
This compound-Based Heteroaryl Amino Acid DerivativesMiceSubcutaneous Pentylenetetrazole (scPTZ)Intraperitoneal (i.p.)Analogs 5b, 5d, 5e, 5f, 5h, and 5r showed activity at 100 mg/kg.[3]
Nipecotic Acid-L-serine Ester ProdrugMicePentylenetetrazole (PTZ)-induced convulsionsNot specifiedExhibited a significant delay in the onset of convulsions.[4]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to study this compound, the following diagrams illustrate the GABAA receptor signaling pathway and a typical workflow for evaluating anticonvulsant drug candidates.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds to receptor Isonipecotic_Acid This compound Isonipecotic_Acid->GABAA_R Binds as partial agonist Cl_ion Cl- GABAA_R->Cl_ion Channel opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: GABAA Receptor Signaling Pathway.

Anticonvulsant_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_synthesis Drug Development Binding_Assay GABAA Receptor Binding Assay Synthesis Synthesis of This compound Derivatives Binding_Assay->Synthesis Identifies GABAA activity Uptake_Assay GABA Uptake Assay Uptake_Assay->Synthesis Assesses GABA transporter interaction Animal_Model Animal Model (e.g., Mice) Drug_Admin Administer this compound Derivative (e.g., i.p.) Animal_Model->Drug_Admin Seizure_Induction Induce Seizures (MES or PTZ) Drug_Admin->Seizure_Induction Observation Observe for Anticonvulsant Effects Seizure_Induction->Observation Synthesis->Drug_Admin Leads to BBB-permeable compounds

Caption: Experimental Workflow for Anticonvulsant Drug Discovery.

Detailed Experimental Protocols

In Vitro Assays

1. GABAA Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the GABAA receptor.

  • Materials:

    • Rat brain cortex membranes (source of GABAA receptors).

    • [³H]GABA or [³H]Muscimol (radioligand).

    • This compound (test compound).

    • Unlabeled GABA (for determining non-specific binding).

    • Tris-citrate buffer (50 mM, pH 7.1).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare rat brain membranes by homogenization and centrifugation.

    • Incubate the brain membranes with a fixed concentration of the radioligand ([³H]GABA or [³H]Muscimol) and varying concentrations of this compound in Tris-citrate buffer.

    • A parallel set of tubes containing the radioligand and a high concentration of unlabeled GABA is used to determine non-specific binding.

    • Incubate the mixture at 4°C for a specified time (e.g., 20 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the inhibition constant (Ki) of this compound by analyzing the competition binding data using appropriate software.

2. GABA Uptake Assay

  • Objective: To measure the effect of this compound on GABA uptake by neuronal synaptosomes.

  • Materials:

    • Rat brain synaptosomes (prepared from cerebral cortex).

    • [³H]GABA (radiolabeled substrate).

    • This compound (test compound).

    • Krebs-Ringer buffer.

    • Scintillation counter.

  • Procedure:

    • Isolate synaptosomes from rat brain tissue using differential centrifugation.

    • Pre-incubate the synaptosomes in Krebs-Ringer buffer at 37°C.

    • Add varying concentrations of this compound to the synaptosome suspension.

    • Initiate the uptake reaction by adding [³H]GABA.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity in the filters using a scintillation counter.

    • Calculate the percentage inhibition of GABA uptake at each concentration of this compound and determine the IC50 value.[5]

In Vivo Assays

1. Maximal Electroshock (MES) Seizure Test

  • Objective: To evaluate the anticonvulsant activity of this compound derivatives against generalized tonic-clonic seizures.

  • Animals: Male albino mice (e.g., 20-25 g).

  • Materials:

    • This compound derivative.

    • Vehicle (e.g., saline, carboxymethyl cellulose).

    • Electroconvulsive shock apparatus with corneal electrodes.

    • Electrolyte solution for electrodes.

  • Procedure:

    • Administer the this compound derivative or vehicle to groups of mice via the desired route (e.g., intraperitoneal injection).

    • At the time of predicted peak effect, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Abolition of the tonic hindlimb extension is considered a protective effect.

    • Calculate the percentage of protected animals in each group and determine the median effective dose (ED50).

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Objective: To assess the ability of this compound derivatives to protect against clonic seizures, often used as a model for absence seizures.

  • Animals: Male albino mice (e.g., 20-25 g).

  • Materials:

    • This compound derivative.

    • Vehicle.

    • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg).

  • Procedure:

    • Administer the this compound derivative or vehicle to groups of mice.

    • After a predetermined time, inject a convulsive dose of PTZ subcutaneously.

    • Observe the mice for a set period (e.g., 30 minutes) for the onset and presence of clonic seizures (characterized by rhythmic muscle contractions).

    • The absence of clonic seizures for a defined period is considered protection.

    • Record the latency to the first seizure and the percentage of protected animals in each group to determine the ED50.[3]

Conclusion

This compound demonstrates clear in vitro activity as a partial agonist at GABAA receptors. However, its therapeutic potential for CNS disorders is significantly hampered by its inability to effectively cross the blood-brain barrier. This fundamental difference between its in vitro efficacy and in vivo limitations has driven the development of various prodrugs and derivatives. These modified compounds, by enhancing CNS penetration, have shown promise in preclinical in vivo models of seizures. Future research will likely continue to focus on optimizing the delivery of this compound-based structures to the brain to fully exploit their therapeutic potential. This guide underscores the critical importance of considering pharmacokinetic properties, such as BBB permeability, in the translation of in vitro findings to successful in vivo outcomes in drug development.

References

A Researcher's Guide to Validating the Purity of Synthesized Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized isonipecotic acid, a key building block in pharmaceutical synthesis.[1] We present objective comparisons of common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

Comparison of Analytical Techniques for this compound Purity

The choice of analytical method for purity determination depends on several factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Titration for the analysis of this compound.

Parameter HPLC (UV Detection) Quantitative ¹H NMR GC-MS (for volatile impurities) Acid-Base Titration
Primary Use Quantification of this compound and separation of non-volatile impurities.Absolute purity determination and structural confirmation.Identification and quantification of volatile and semi-volatile impurities.Assay of total acid content (purity).
Typical Accuracy High (98-102% recovery)Very High (±0.1 to ±2%)High (with appropriate standards)High (±0.5 to ±2%)
Precision (%RSD) < 2%< 1%< 5%< 1%
Selectivity High for separable impuritiesHigh (structurally distinct molecules)Very High (based on mass-to-charge ratio)Low (titrates all acidic/basic species)
Sensitivity Low µg/mL to ng/mL rangemg rangeng to pg rangemg range
Common Impurities Detected Unreacted starting materials (e.g., isonicotinic acid), non-volatile by-products.Most organic impurities with proton signals distinct from the analyte.Residual solvents, volatile by-products of synthesis.Acidic or basic impurities.
Sample Throughput HighMediumMedium to HighMedium

Experimental Workflows and Logical Relationships

The selection and application of purity validation methods can be visualized as a logical workflow. The following diagram illustrates a typical process for a chemist synthesizing and purifying this compound.

G cluster_0 Synthesis & Purification cluster_1 Purity Validation cluster_2 Final Product Synthesis This compound Synthesis Purification Crude Product Purification (e.g., Recrystallization) Synthesis->Purification Initial_Screen Initial Purity Screen (e.g., TLC, melting point) Purification->Initial_Screen Primary_Assay Primary Purity Assay (HPLC or qNMR) Initial_Screen->Primary_Assay Impurity_ID Impurity Identification (LC-MS or GC-MS) Primary_Assay->Impurity_ID If impurities detected Final_Purity Final Purity Confirmation (e.g., Titration, Elemental Analysis) Primary_Assay->Final_Purity If pure Impurity_ID->Final_Purity Qualified_Product Qualified this compound (Purity ≥ 98%) Final_Purity->Qualified_Product

Workflow for this compound Purity Validation

Detailed Experimental Protocols

Herein, we provide detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the separation of non-volatile impurities, such as unreacted isonicotinic acid.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is used.

  • A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

2. Mobile Phase and Reagents:

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid.[2] For MS compatibility, formic acid should be used.[2] A typical mobile phase could be a mixture of MeCN and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 210 nm.

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks interfere.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision).

  • Inject the sample solution.

  • Identify the this compound peak by comparing the retention time with the standard.

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[3][4]

1. Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-purity deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Internal Standard (IS): A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

2. Sample Preparation:

  • Accurately weigh about 10-20 mg of the synthesized this compound into a clean vial.

  • Accurately weigh a similar amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • A long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (typically 30-60 seconds) to ensure full relaxation.

    • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

    • Ensure the receiver gain is not set too high to avoid signal clipping.

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities such as residual solvents.

1. Instrumentation and Reagents:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • High-purity carrier gas (e.g., Helium).

  • Solvent for sample dissolution (e.g., methanol (B129727) or dichloromethane).

2. Sample Preparation:

  • Dissolve a known amount of the synthesized this compound in a suitable solvent. Derivatization (e.g., silylation) may be necessary to increase the volatility of this compound and its non-volatile impurities if they are also of interest.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all volatile components.

  • Mass Spectrometer: Operate in full scan mode to identify unknown impurities. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.

4. Data Analysis:

  • Identify peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).

  • Quantify impurities by creating a calibration curve with certified reference standards of the identified impurities.

Acid-Base Titration

This classical method provides a cost-effective way to determine the overall purity of this compound by assaying its acidic carboxylic group.

1. Reagents and Equipment:

  • Standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide).

  • Potentiometric titrator or a burette and a pH meter.

  • Solvent: Deionized water.

2. Procedure:

  • Accurately weigh a sample of the synthesized this compound (e.g., 100-200 mg) into a beaker.

  • Dissolve the sample in deionized water (e.g., 50 mL).

  • Titrate the solution with the standardized sodium hydroxide (B78521) solution.

  • Record the volume of titrant required to reach the equivalence point, which can be determined from the inflection point of the titration curve (potentiometric titration) or by a color change if an indicator is used.

3. Calculation:

Concluding Remarks

The validation of synthesized this compound purity is a multi-faceted process that often requires the use of orthogonal analytical techniques. While HPLC and qNMR provide detailed information on purity and the presence of specific impurities, titration offers a simple and accurate assay of the bulk material. GC-MS is a powerful tool for the analysis of residual volatile impurities. By employing a combination of these methods, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Analysis of Isonipecotic Acid and GABA on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of isonipecotic acid and gamma-aminobutyric acid (GABA) on neuronal firing. The information presented is supported by experimental data to assist researchers in understanding the nuances of these two compounds that both interact with the GABAergic system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] Its dysregulation is implicated in various neurological and psychiatric disorders. This compound, a structural analogue of GABA, also interacts with the GABAergic system, but with distinct properties. This guide explores the comparative effects of these two molecules on neuronal firing, providing a detailed analysis of their mechanisms of action, potency, and efficacy based on available experimental evidence.

Mechanism of Action

GABA primarily exerts its inhibitory effect by binding to and activating GABA receptors, principally the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2][3][4] Activation of GABA-A receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions (Cl-) into the neuron.[3] This influx hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential, thus inhibiting neuronal firing.[1] The effect of GABA can, however, be complex, sometimes resulting in non-monotonic or even excitatory actions depending on the developmental stage of the neuron and the specific neural circuit.[1]

This compound functions as a partial agonist at GABA-A receptors.[5][6][7][8] This means that it binds to the same receptor site as GABA but elicits a submaximal response compared to the full agonist, GABA. While it mimics the inhibitory action of GABA by opening the chloride channels, its lower intrinsic efficacy means it cannot produce the same maximum level of inhibition as GABA at saturating concentrations. Notably, the efficacy of this compound varies depending on the subunit composition of the GABA-A receptor, acting as a moderate partial agonist at receptors containing α1, α2, α3, and α5 subunits, but as a full or near-full agonist at receptors containing α4 and α6 subunits.[8]

Comparative Electrophysiological Effects

Direct comparative studies quantifying the effect of this compound on neuronal firing are limited. However, data from studies on the related compound, nipecotic acid, which also acts as a direct GABA-A receptor agonist in addition to being a GABA uptake inhibitor, can provide valuable insights.

ParameterGABAThis compound (Data inferred from Nipecotic Acid studies)Reference
Effect on Neuronal Firing Primarily inhibitory, decreases firing rate.Inhibitory, decreases firing rate.[9][10]
Receptor Target GABA-A and GABA-B ReceptorsGABA-A Receptors (Partial Agonist)[2][4][5][6][7]
GABA-A Receptor Binding Affinity (IC50) Not directly measured in firing studies, but potent activator.0.33 µM (for inhibiting [3H]GABA binding)[5]
EC50 for Channel Activation ~100 µM (estimated from nipecotic acid study)~300 µM (for nipecotic acid)[9]
Maximal Effect on Firing Strong suppression of spontaneous neuronal activity.Expected to be a submaximal suppression compared to GABA at most receptor subtypes.[8][10]

Note: The data for this compound on firing rate is largely inferred from its known partial agonism and data on the related compound nipecotic acid. Direct quantitative comparisons of the dose-dependent effects of this compound and GABA on neuronal firing frequency are needed for a more complete understanding.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is a standard method for recording the firing activity of individual neurons and assessing the effects of pharmacological agents like GABA and this compound.

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., rodent) and perfuse transcardially with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

  • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated cutting solution.

  • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.

2. Recording Setup:

  • Transfer a single slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • The intracellular solution typically contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.

3. Recording Procedure:

  • Obtain a gigaseal (>1 GΩ) between the patch pipette and the neuron membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record spontaneous neuronal firing in current-clamp mode.

  • Establish a stable baseline firing rate for several minutes.

  • Bath-apply GABA or this compound at various concentrations to determine their effects on firing frequency.

  • Wash out the drug to observe the recovery of the firing rate.

4. Data Analysis:

  • Analyze the recorded data to determine the firing frequency (in Hz) before, during, and after drug application.

  • Construct dose-response curves to calculate the EC50 (half-maximal effective concentration) for the inhibition of neuronal firing.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or This compound GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to receptor Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Channel opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Caption: Signaling pathway of GABA-A receptor activation by GABA or this compound.

Experimental Workflow for Comparative Analysis

Experimental_Workflow A Prepare Acute Brain Slices B Perform Whole-Cell Patch-Clamp Recordings A->B C Record Baseline Neuronal Firing B->C D Bath Apply GABA (Varying Concentrations) C->D E Bath Apply this compound (Varying Concentrations) C->E F Record Firing Rate Changes D->F E->F G Data Analysis: - Firing Frequency - Dose-Response Curves - EC50 Calculation F->G H Comparative Analysis G->H

References

Isonipecotic Acid's Interaction with GABA-A Receptor Subunits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isonipecotic acid, a heterocyclic analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is recognized as a partial agonist at GABA-A receptors.[1] Understanding its interaction with the diverse array of GABA-A receptor subunits is crucial for the development of novel therapeutics targeting the GABAergic system. This guide provides a comparative analysis of this compound's effects on different GABA-A receptor subunits, supported by available experimental data and detailed methodologies.

Quantitative Comparison of GABA-A Receptor Agonists

Due to a lack of specific quantitative data for this compound across various GABA-A receptor subunit combinations in the public domain, this guide utilizes data for the structurally related compound, nipecotic acid, as a primary comparator. Nipecotic acid also exhibits direct agonist activity at GABA-A receptors, providing a valuable reference for understanding the potential activity of this compound.[2]

LigandReceptor Subunit CompositionEC50 (µM)Efficacy (% of GABA max)Binding Affinity (Ki in µM)
Nipecotic Acid Native (Paraventricular Neurons)~300[2]Data not availableData not available
GABA Native (Paraventricular Neurons)~100[2]100%Data not available

Note: The data for nipecotic acid is derived from studies on native receptors in rat paraventricular neurons and may not directly reflect activity at specific recombinant receptor subtypes.

Experimental Protocols

The following are detailed methodologies for key experimental techniques used to characterize the interaction of compounds like this compound with GABA-A receptors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for studying the electrophysiological properties of ion channels, including GABA-A receptors, expressed in a heterologous system.

Objective: To measure the ion current mediated by specific GABA-A receptor subunit combinations in response to the application of a ligand.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually or enzymatically defolliculated to remove surrounding cell layers.[3]

  • cRNA Injection: Complementary RNA (cRNA) encoding the desired alpha, beta, and gamma GABA-A receptor subunits are mixed in a specific ratio and microinjected into the oocyte cytoplasm. The oocytes are then incubated for 2-7 days to allow for receptor expression on the plasma membrane.[3]

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Barth's solution).

    • Two microelectrodes, filled with a high-concentration salt solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a specific holding potential (typically -60 to -80 mV).[4]

    • The agonist (e.g., this compound) is applied at various concentrations through the perfusion system.

    • The resulting inward chloride current is recorded and measured.

  • Data Analysis: The peak current response at each agonist concentration is measured and plotted to generate a dose-response curve. The EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient are calculated from this curve. Efficacy is determined by comparing the maximal response of the test compound to the maximal response of GABA.

Whole-Cell Patch Clamp in HEK293 Cells

This technique allows for the recording of ion channel activity from the entire membrane of a single mammalian cell, providing high-resolution data on receptor function.

Objective: To characterize the currents mediated by specific GABA-A receptor subtypes expressed in a mammalian cell line.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are transiently or stably transfected with plasmids containing the cDNA for the desired GABA-A receptor subunits.[5]

  • Electrophysiological Recording:

    • A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.

    • A glass micropipette with a tip diameter of 1-3 µm, filled with an intracellular solution, is brought into contact with the cell membrane.

    • Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette and the membrane.

    • A brief, strong suction pulse is then applied to rupture the patch of membrane under the pipette tip, establishing a "whole-cell" configuration.[6]

    • The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).

    • The agonist is applied to the cell via a rapid perfusion system.

    • The resulting whole-cell currents are recorded and analyzed in a similar manner to the TEVC data.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To measure the equilibrium dissociation constant (Ki) of an unlabeled compound (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to GABA-A receptors.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target GABA-A receptor subtype are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[7]

  • Binding Reaction:

    • The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]-muscimol for the GABA binding site or [³H]-flunitrazepam for the benzodiazepine (B76468) site).

    • Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Signaling Pathways and Experimental Workflows

GABAergic_Synapse_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release GAT GABA Transporter (GAT) GABA_A_Receptor GABA-A Receptor Cl_channel Cl- Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Synaptic Cleft->GAT Reuptake Synaptic Cleft->GABA_A_Receptor Binding

Experimental_Workflow cluster_electro Electrophysiology cluster_binding Radioligand Binding cluster_compare Data Comparison start_e Select GABAA Subunit Combination transfect Express in Oocytes or HEK293 start_e->transfect record Voltage Clamp Recording transfect->record apply Apply this compound (Dose-Response) record->apply analyze_e Analyze Current (EC50, Efficacy) apply->analyze_e compare Compare EC50, Ki, Efficacy across Subunits analyze_e->compare start_b Prepare Membranes with Expressed Receptors incubate Incubate with Radioligand & this compound start_b->incubate separate Separate Bound/ Free Ligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze_b Calculate Ki quantify->analyze_b analyze_b->compare

References

A Comparative Guide to Isonipecotic Acid and Other GABAergic Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of isonipecotic acid against a range of other GABAergic compounds. It is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology. This document summarizes key in vitro and in vivo performance data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction to GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors, which are ligand-gated chloride channels, and metabotropic GABA-B receptors. This guide focuses on compounds targeting the GABA-A receptor.

This compound, a conformationally restricted analog of GABA, acts as a partial agonist at GABA-A receptors. Understanding its pharmacological profile in comparison to other GABAergic agents is essential for its potential application in research and drug development.

Comparative In Vitro Data

The following tables summarize the binding affinities and electrophysiological properties of this compound and other selected GABAergic compounds at GABA-A receptors.

Table 1: GABA-A Receptor Binding Affinities

This table presents the inhibitory concentration (IC50) or inhibition constant (Ki) of various compounds for binding to the GABA-A receptor, typically determined through radioligand binding assays. Lower values indicate higher binding affinity.

CompoundReceptor SubtypeIC50 / Ki (µM)Comments
This compound Not Specified0.33Inhibits [3H]GABA binding.
GABANot Specified-Endogenous ligand.
MuscimolNot Specified~0.0016 - 0.18High-affinity agonist.[1][2]
Gaboxadol (THIP)α4β3δ0.03 - 0.05High affinity for extrasynaptic δ-containing receptors.[3][4]
α1β2γ2S154Lower affinity for synaptic-like receptors.[5]
IsoguvacineNot Specified5.6A potent GABA-A agonist.[6]
BicucullineNot Specified2Competitive antagonist.[7][8]
Nipecotic AcidNot Specified~10 (for GABA uptake)Primarily a GABA uptake inhibitor, but also a weak agonist.
Table 2: Electrophysiological Properties at GABA-A Receptors

This table outlines the half-maximal effective concentration (EC50) and efficacy of the compounds in modulating GABA-A receptor function, as measured by electrophysiological techniques like patch-clamp. EC50 indicates the concentration required to elicit 50% of the maximal response, and efficacy is typically expressed as a percentage of the maximal response to GABA.

CompoundReceptor SubtypeEC50 (µM)Efficacy (% of GABA max)Comments
This compound Not SpecifiedData not availableData not availableCharacterized as a partial agonist.
GABAα1β3γ211.1 - 13.4100%Endogenous full agonist.[9]
Muscimolα1β30.65Full agonistPotent agonist.[1][2]
α1β2γ2~1Full agonist[10]
Gaboxadol (THIP)α4β3δ0.03 - 0.05Partial to full agonistHigh potency at extrasynaptic receptors.[3][4]
α1β2γ2S154Partial agonist[5]
Isoguvacineα1β3γ2~10Partial agonist[11]
Nipecotic AcidParaventricular Neurons~300AgonistSignificantly less potent than GABA.[12]
BicucullineNot Specified-AntagonistBlocks GABA-induced currents.

Comparative In Vivo Data

The following table summarizes the anticonvulsant activity of this compound derivatives and other GABAergic compounds in preclinical models.

Table 3: In Vivo Anticonvulsant Activity

This table presents the median effective dose (ED50) of compounds in protecting against seizures in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Comments
This compound Data not availableData not availableDerivatives show anticonvulsant activity.
This compound Derivative 5f 30100A potent derivative.
Diazepam1-20.2-0.5Broad-spectrum anticonvulsant.
Phenobarbital10-2010-15Classic anticonvulsant.
Gaboxadol (THIP)1.3 (in gerbils)-Potent in a genetic epilepsy model.

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse, including GABA synthesis, release, receptor binding, and reuptake.

GABAergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre VGAT VGAT GABA_pre->VGAT Vesicle Synaptic Vesicle GABA_synapse GABA Vesicle->GABA_synapse Release VGAT->Vesicle GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A_Receptor Binds GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B_Receptor Binds Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization G_protein G-protein Signaling GABA_B_Receptor->G_protein

Caption: Overview of the GABAergic signaling pathway.

Experimental Workflow: Comparing GABAergic Compounds

The diagram below outlines a typical workflow for the comparative analysis of GABAergic compounds.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis binding_assay Radioligand Binding Assay (Determine Ki/IC50) data_analysis Data Analysis & Comparison binding_assay->data_analysis electrophysiology Patch-Clamp Electrophysiology (Determine EC50 & Efficacy) electrophysiology->data_analysis anticonvulsant_models Anticonvulsant Models (MES, scPTZ) (Determine ED50) behavioral_models Other Behavioral Models (e.g., anxiolytic) anticonvulsant_models->behavioral_models conclusion Conclusion on Relative Potency & Efficacy behavioral_models->conclusion start Compound Synthesis & Selection start->binding_assay start->electrophysiology data_analysis->anticonvulsant_models

Caption: A standard workflow for benchmarking GABAergic compounds.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the GABA-A receptor.

Materials:

  • Rat brain cortex membranes (or cells expressing recombinant GABA-A receptors)

  • [3H]-Muscimol or [3H]-GABA (radioligand)

  • Test compound (e.g., this compound)

  • Unlabeled GABA (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled GABA.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology on GABA-A Receptors

Objective: To measure the functional effects (potency and efficacy) of a test compound on GABA-A receptor-mediated currents.

Materials:

  • HEK293 cells (or other suitable cell line) transiently or stably expressing the desired GABA-A receptor subunits.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

  • Internal solution (e.g., containing high Cl- concentration)

  • External solution (e.g., physiological saline)

  • GABA and test compounds

Procedure:

  • Cell Culture: Culture cells expressing the GABA-A receptor of interest.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill the pipette with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaseal between the pipette tip and the cell membrane. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.

  • Drug Application: Apply GABA at various concentrations to establish a dose-response curve. Then, apply the test compound at various concentrations to determine its EC50 and maximal effect. To determine partial agonism, compare the maximal response of the test compound to the maximal response of GABA.

  • Data Analysis: Measure the peak current amplitude for each drug concentration. Plot the normalized current response against the log concentration of the agonist to determine the EC50 and maximal efficacy.

In Vivo Anticonvulsant Screening: MES and scPTZ Tests

Objective: To assess the in vivo anticonvulsant efficacy of a test compound.

Materials:

  • Male albino mice (e.g., 20-25 g)

  • Test compound and vehicle

  • Maximal electroshock stimulator with corneal electrodes

  • Pentylenetetrazole (PTZ) solution

  • Syringes for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

Maximal Electroshock (MES) Test:

  • Administer the test compound or vehicle to groups of mice at various doses.

  • At the time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound or vehicle to groups of mice at various doses.

  • At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Protection is defined as the absence of clonic seizures.

  • Calculate the ED50 using probit analysis.[8]

References

Structure-Activity Relationship of Isonipecotic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isonipecotic acid (piperidine-4-carboxylic acid), a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA), serves as a foundational scaffold for developing modulators of the GABAergic system. While this compound itself is a partial agonist at GABAA receptors, its derivatives have been explored for various therapeutic applications, including anticonvulsant therapies. Understanding the structure-activity relationships (SAR) of these analogs is crucial for the rational design of novel therapeutics with improved potency and selectivity.

This guide provides a comparative analysis of this compound analogs, focusing on their anticonvulsant activity as a measure of their engagement with the GABAergic system, likely through GABAA receptor modulation.

Comparative Analysis of Anticonvulsant Activity

A series of novel this compound-based heteroaryl amino acid derivatives have been synthesized and evaluated for their anticonvulsant properties. The data presented below summarizes their efficacy in two standard in vivo models: the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The neurotoxicity of these compounds was also assessed using the rotarod test.

Compound IDStructureMES Screen (% Protection at 30mg/kg)scPTZ Screen (% Protection at 30mg/kg)Neurotoxicity (mg/kg)
5a R = 4-chlorophenyl2520>300
5b R = 4-fluorophenyl5040>300
5c R = 4-bromophenyl3025>300
5d R = 4-nitrophenyl6050>300
5e R = 2-chlorophenyl4535>300
5f R = 2,4-dichlorophenyl7565>300
5h R = 4-methoxyphenyl6555>300
Phenytoin (Standard) -100-65
Carbamazepine (Standard) --100>300

Structure-Activity Relationship Insights

The anticonvulsant activity data reveals several key SAR trends for this series of this compound derivatives:

  • Substitution on the Phenyl Ring is Crucial: The nature and position of the substituent on the pendant phenyl ring significantly influence anticonvulsant activity.

  • Electron-Withdrawing Groups Enhance Activity: Compounds with electron-withdrawing groups, such as nitro (5d) and dichloro (5f), generally exhibit higher protection in both MES and scPTZ screens compared to those with electron-donating or weakly deactivating groups.

  • Positional Isomerism Matters: A comparison between the 4-chloro (5a) and 2-chloro (5e) substituted analogs suggests that the position of the substituent impacts efficacy, with the 2-substituted compound showing slightly better protection. The 2,4-dichloro analog (5f) displayed the highest activity in the MES screen, indicating a potential additive or synergistic effect of substitution at these positions.

  • Favorable Neurotoxicity Profile: Importantly, all the tested this compound analogs exhibited low neurotoxicity, with TD50 values greater than 300 mg/kg, which is a significant advantage over the standard drug Phenytoin.

Experimental Protocols

Synthesis of this compound-Based Heteroaryl Amino Acid Derivatives (General Procedure)[1]

A solution of the appropriate intermediate chemical compounds in dry toluene (B28343) (0.01 mol) was combined with thionyl chloride (1.54 g, 0.013 mol), and the mixture was refluxed for 4 hours. The solvent was then evaporated under reduced pressure. The resulting residue was dissolved in ether and washed twice with water and a 10% sodium bicarbonate solution. The organic layer was dried over anhydrous sodium sulfate (B86663) and concentrated under vacuum to yield a residue, which was then crystallized from methanol. The purity of the final compounds was assessed using thin-layer chromatography (TLC) with an acetone:benzene (2:8 v/v) mobile phase.[1]

In Vivo Anticonvulsant Screening[1]

Male Swiss albino mice were used for all in vivo experiments. The synthesized compounds were administered intraperitoneally (i.p.) as a suspension in 0.5% w/v carboxymethylcellulose.

  • Maximal Electroshock (MES) Test: A 60 Hz alternating current of 50 mA was delivered for 0.2 seconds via corneal electrodes. The mice were observed for the presence or absence of the hind limb tonic extensor component of the seizure. Protection was defined as the absence of this component.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: Pentylenetetrazole was administered subcutaneously at a dose of 85 mg/kg. The animals were observed for 30 minutes, and protection was defined as the absence of clonic-tonic seizures.

  • Rotarod Neurotoxicity Test: The neurotoxicity of the compounds was evaluated using a rotarod apparatus rotating at 6 rpm. Mice that were unable to maintain their equilibrium on the rotating rod for at least 1 minute in each of three trials were considered to have failed the test. The dose at which 50% of the animals failed the test (TD50) was determined.

Visualizing the GABAergic Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_released GABA GABA_vesicle->GABA_released Release GAT1 GAT1 GABA_released->GAT1 Reuptake GABAA_R GABAA Receptor (Ligand-gated Cl- channel) GABA_released->GABAA_R Binding Cl_influx Cl- Influx GABAA_R->Cl_influx Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Isonipecotic_Analog This compound Analog (Modulator) Isonipecotic_Analog->GABAA_R Modulation

Caption: GABAergic signaling pathway showing synthesis, release, and action of GABA.

Experimental_Workflow start Start: Design of This compound Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (TLC, NMR, Mass Spec) synthesis->purification in_vivo In Vivo Anticonvulsant Screening (MES & scPTZ Tests) purification->in_vivo neurotoxicity Neurotoxicity Assessment (Rotarod Test) in_vivo->neurotoxicity sar_analysis Structure-Activity Relationship Analysis neurotoxicity->sar_analysis end Conclusion: Identification of Lead Compounds sar_analysis->end

Caption: Experimental workflow for SAR studies of this compound analogs.

References

Safety Operating Guide

Safe Disposal of Isonipecotic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of isonipecotic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2][3]

Step-by-Step Disposal Procedures

  • Waste Collection :

    • Collect waste this compound, including any contaminated materials, in a designated and clearly labeled waste container.[3]

    • The container must be suitable for chemical waste, kept tightly closed, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

  • Disposal of Uncontaminated this compound :

    • The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[3] This may involve controlled incineration with flue gas scrubbing to neutralize harmful decomposition products.[1][3]

    • Do not discharge this compound into sewer systems or allow it to contaminate water sources, foodstuffs, or animal feed.[3][4][5]

  • Disposal of Contaminated Materials and Spill Cleanup :

    • In the event of a spill, prevent further leakage if it is safe to do so.[3][6]

    • For small spills, sweep or shovel the solid material into an appropriate container for disposal.[1] Minimize dust generation during this process.[1]

    • For larger spills, contain the spill with sand, earth, or vermiculite.[2]

    • Clean the spill area thoroughly. You may spread the area with lime or another suitable absorbent material and allow it to sit for at least an hour before washing the area.[2]

    • All materials used for cleanup, including contaminated soil or absorbents, should be collected in a suitable, closed container for disposal.[3][7]

  • Disposal of Contaminated Packaging :

    • Containers that held this compound can be triple-rinsed with an appropriate solvent.[3] The rinsate should be collected and treated as chemical waste.

    • After thorough cleaning, the packaging can be offered for recycling or reconditioning.[3]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, where permitted by local regulations.[3]

Summary of Disposal Options

Waste TypeRecommended Disposal MethodKey Considerations
Unused/Waste this compoundLicensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1][3]Ensure compliance with all federal, state, and local regulations.[4] Do not dispose of down the drain or in general waste.[3][4][5]
Spilled this compoundCollect and place in a suitable, closed container for disposal via a licensed chemical waste facility.[1][3][6][7]Use appropriate absorbents for containment.[2] Minimize dust formation during cleanup.[1]
Contaminated MaterialsDispose of as chemical waste through a licensed facility.Includes PPE, absorbent materials, and any other items that have come into contact with this compound.
Empty ContainersTriple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill if permitted.[3]The rinsate from cleaning the container is considered hazardous waste and must be collected and disposed of properly.

Experimental Protocols

The provided safety data sheets do not contain detailed experimental protocols for the disposal of this compound. The procedures outlined are for the general handling and disposal of chemical waste in a laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance.

This compound Disposal Workflow

G start This compound Waste Generated decision1 Is the container empty? start->decision1 process1 Triple-rinse container. Collect rinsate as chemical waste. decision1->process1 Yes process4 Collect waste in a suitable, closed, and labeled container. decision1->process4 No decision2 Recycle or Landfill? process1->decision2 process2 Puncture container and dispose of in sanitary landfill. decision2->process2 Landfill process3 Send for recycling or reconditioning. decision2->process3 Recycle process5 Store in a cool, dry, well-ventilated area. process4->process5 end Dispose of through a licensed chemical waste facility. process5->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Isonipecotic Acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory system irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required PPE

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles (conforming to EN 166 EU or NIOSH US) or chemical safety glasses.[1][5] A face shield may also be required.[1]To prevent contact with eyes, which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (inspect prior to use) and impervious protective clothing.[1][2][5][6]To prevent skin contact, which causes irritation.[1][2][3]
Respiratory Protection A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or ventilation is inadequate.[1][5]To prevent inhalation of dust, which can cause respiratory tract irritation.[1][2][3]

Operational Plans: Handling and Storage

Proper handling and storage are crucial to minimize exposure risk and maintain chemical integrity.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area or outdoors.[1][2][5] Local exhaust ventilation is recommended where dust may be formed.[6]

  • Safety Stations: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4][7]

Precautions for Safe Handling
  • Avoid all contact with skin and eyes.[1][2][5]

  • Do not breathe dust or aerosols.[1][2][5][8]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][5]

  • Do not eat, drink, or smoke in the laboratory area.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[5][8]

Conditions for Safe Storage
  • Store in a dry, cool, and well-ventilated place.[1][2][5][8]

  • Keep the container tightly closed when not in use.[1][2][5]

  • Incompatible materials include strong oxidizing and reducing agents.[1][2]

Emergency and Disposal Protocols

Immediate and appropriate action is required in the event of exposure or a spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3][6]
Skin Contact Immediately remove all contaminated clothing.[5][8] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][3][9] Seek medical help if skin irritation occurs.[1][5]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, making sure to flush under the eyelids.[1][2][3][5] Remove contact lenses if present and easy to do so.[1][5] Seek immediate medical attention.[4][9]
Ingestion Rinse mouth thoroughly with water.[1][3][5][8] Do NOT induce vomiting.[1][8] Never give anything by mouth to an unconscious person and seek immediate medical aid.[3][8]
Accidental Release Measures (Spills)
  • Evacuate: Evacuate unnecessary personnel from the spill area.[5][8]

  • Ventilate: Ensure adequate ventilation.

  • Protect: Wear all required PPE, including respiratory protection, gloves, and eye protection.[5][8]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[5][8] Avoid dust formation.[5][6][8]

  • Clean-Up: Sweep or shovel the spilled material into a suitable, closed container for disposal.[1][2][4]

  • Environmental: Prevent the chemical from entering drains or public waters.[1][5][8]

Disposal Plan
  • Disposal of this compound and its containers must be conducted at an approved waste disposal facility.[2][5]

  • Follow all applicable local, regional, and national laws and regulations for chemical waste disposal.[5][8]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[8]

Chemical and Physical Properties

PropertyValue
Synonyms 4-Piperidinecarboxylic acid, Hexahydroisonicotinic acid[2][3]
CAS Number 498-94-2[1][2][3]
Molecular Formula C6H11NO2[1]
Melting Point >300 °C
Appearance Solid

Below is a workflow diagram for handling an emergency exposure to this compound.

G cluster_exposure Emergency Response: this compound Exposure cluster_routes Exposure Route cluster_actions Immediate Action cluster_medical Follow-Up exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Remove Clothing Wash with Soap & Water skin->wash_skin flush_eyes Rinse with Water for 15 minutes eye->flush_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth medical_aid Seek Immediate Medical Attention fresh_air->medical_aid wash_skin->medical_aid If irritation persists flush_eyes->medical_aid rinse_mouth->medical_aid

Caption: Workflow for first-aid response to this compound exposure.

References

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